Nvp-aew541

Catalog No.
S517365
CAS No.
475488-34-7
M.F
C27H29N5O
M. Wt
439.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvp-aew541

CAS Number

475488-34-7

Product Name

Nvp-aew541

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)

InChI Key

AECDBHGVIIRMOI-UHFFFAOYSA-N

SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

solubility

Soluble in DMSO, not in water

Synonyms

NVP-AEW541; NVP-AEW 541; NVP-AEW-541; AEW-541; AEW 541; AEW541;

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

The exact mass of the compound Nvp-aew541 is 439.23721 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-AEW541 IGF-1R inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Selectivity

NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase [1] [2]. Its core mechanism involves disrupting the IGF-1R signaling pathway, which is a key promoter of tumor cell transformation and survival [3] [1].

The diagram below illustrates how this compound targets this pathway.

g8 IGF1 IGF-1/IGF-2 Ligand IGF1R IGF-1R Receptor IGF1->IGF1R IRS1 IRS-1/Shc IGF1R->IRS1 Akt AKT IRS1->Akt MAPK p42/p44 (MAPK) IRS1->MAPK Stat3 Stat3 Akt->Stat3 Bcl_xL Bcl-xL Akt->Bcl_xL Cycle Cell Cycle Progression MAPK->Cycle Survival Cell Survival & Proliferation Stat3->Survival Bcl_xL->Survival NVP This compound NVP->IGF1R Blocks Autophosphorylation Arrest G1/S Cell Cycle Arrest Inhibition Growth Inhibition Arrest->Inhibition Apoptosis Apoptosis Apoptosis->Inhibition

This compound inhibits IGF-1R signaling, inducing cell cycle arrest and apoptosis.

A key feature of this compound is its selectivity for IGF-1R over the closely related Insulin Receptor (InsR). In cellular assays, it inhibits IGF-1R with an IC₅₀ of 0.086 μM, while the IC₅₀ for InsR is 2.3 μM, demonstrating a 27-fold selectivity [3] [1] [2]. This selectivity is crucial for minimizing metabolic side effects.

Key Technical Data and Experimental Evidence

The table below summarizes quantitative data on the antitumor activity of this compound across various experimental models.

Cancer Model / System Experimental Setting Key Findings / Effects Citation
Biliary Tract Cancer (BTC) In vitro, 7 human BTC cell lines Suppressed cell growth; induced G1/S cell cycle arrest & increased sub-G1 population; synergistic effect with Gemcitabine. [3]
Fibrosarcoma In vivo mouse xenograft model Orally bioavailable; inhibited IGF-1R signaling in tumors; significantly reduced growth of IGF-1R-driven tumors. [1] [2]
Musculoskeletal Tumors (Ewing's sarcoma, etc.) In vitro & In vivo Proven antitumor activity, establishing potential for therapeutic application. [1]
Breast Cancer (MCF-7) In vitro acquired resistance model Resistance involved IGF-1R/Akt-independent S6K activation and Tyro3 receptor overexpression. [4]
Rat Model In vivo systemic administration Caused dose-dependent growth retardation, impaired glucose tolerance, and worsened cardiac contractility. [5]

Detailed Experimental Protocols

To help you replicate or understand the key studies, here are summaries of the core methodologies used in the cited research.

  • Cell Growth Inhibition Assay (from [3])

    • Cell Seeding: Seed cells (e.g., 2 × 10⁵ cells) in duplicate in T25 flasks.
    • Drug Treatment: Add media containing this compound or vehicle control (DMSO).
    • Incubation: Incubate for 3 or 6 days. For 6-day experiments, change medium and repeat treatment on day 3.
    • Cell Counting: Trypsinize, wash, and analyze cell count in triplicate using an automated cell counter (e.g., Casy Cell Counter).
  • Immunoblotting Analysis (from [3])

    • Cell Lysis: Lyse cell monolayers on ice for 30 minutes using an appropriate lysis buffer containing protease and phosphatase inhibitors.
    • Protein Quantification: Centrifuge lysates and quantify protein concentration in the supernatant using the Bradford assay.
    • Gel Electrophoresis & Transfer: Separate 50-60 μg of protein by SDS-PAGE and electroblot onto a PVDF membrane.
    • Antibody Incubation: Block membrane, then incubate with primary antibodies (e.g., against p-IGF-1R, p-Akt, p-p42/44, p-Stat3, Bcl-xL) overnight at 4°C.
    • Detection: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature and detect signals using an enhanced chemiluminescence (ECL) reagent.
  • Cell Cycle Analysis (from [3])

    • Treatment & Fixation: Seed cells (e.g., 3.5 × 10⁵ in T-25 flasks), treat with this compound for 36 hours, then trypsinize, centrifuge, and fix cells in ice-cold ethanol.
    • Staining: Resuspend fixed cells in PBS containing RNAse A and propidium iodide (PI).
    • Flow Cytometry: Analyze DNA content using a flow cytometer (e.g., FACSCalibur). Exclude doublets by gating, and determine cell cycle phase distribution using appropriate software (e.g., ModFitLT).

Important Considerations and Limitations

  • Cardiac and Metabolic Toxicity: Studies in rat models show that this compound causes dose-dependent impairment of glucose tolerance and can lead to depressed cardiac contractility in vivo [5]. These findings highlight crucial safety considerations for therapeutic development.
  • Mechanisms of Acquired Resistance: Long-term exposure in MCF-7 breast cancer cells can lead to acquired resistance. This resistance is characterized by a disconnection between Akt and S6K signaling and upregulation of the Tyro3 receptor, allowing cancer cells to bypass IGF-1R inhibition [4].

References

Core Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

NVP-AEW541 functions as a tyrosine kinase inhibitor that specifically targets the ATP-binding site of IGF-1R [1] [2]. Its primary mechanism involves blocking IGF-1R autophosphorylation and subsequent activation of downstream signaling cascades, particularly the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell growth, proliferation, and survival [3] [4]. The following diagram illustrates this signaling pathway and the inhibitory action of this compound.

g IGF1 IGF-1/IGF-2 Ligand IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R Binds to Down1 Dephosphorylation of IGF-1R & AKT IGF1R->Down1 Activates Down2 Inconsistent downregulation of p42/p44 & Stat3 IGF1R->Down2 Activates NVP This compound NVP->IGF1R Inhibits Effect1 Cell Cycle Arrest (G1/S checkpoint) Down1->Effect1 Effect2 Induction of Apoptosis Down1->Effect2 Effect3 Inhibition of Tumor Growth Down2->Effect3

IGF-1R signaling pathway and this compound inhibition mechanism.

Quantitative Profiling Data

The table below summarizes key quantitative data for this compound, including its inhibitory concentration (IC50) values against primary targets and in various cellular models.

Profile Aspect Details Source/Context

| Biochemical IC₅₀ (Cell-free assays) | IGF-1R: 150 nM Insulin Receptor (InsR): 140 nM Flt3: 420 nM Tek: 530 nM Flt1: 600 nM | [1] [5] [6] | | Cellular Selectivity (Cell-based assay) | IGF-1R Autophosphorylation: 86 nM InsR Autophosphorylation: 2.3 μM | ~27-fold more selective for IGF-1R over InsR in cells [7] [1] [2] | | In Vitro Anti-proliferative IC₅₀ (Example cell lines) | MCF-7 (Breast cancer): 1.64 μM Huh-7 (Liver cancer): 1.4 μM HT-29 (Colorectal cancer): 1.7 μM BON (Neuroendocrine tumor): 6.6 μM Biliary Tract Cancer: Growth suppression across 7 cell lines | [3] [1] | | In Vivo Efficacy (Mouse xenograft models) | Dosing: 20-50 mg/kg, orally, twice daily Effect: Significant tumor growth reduction; T/C value of 14% in NWT-21 model | [7] [1] [6] |

This compound also demonstrates synergistic effects when combined with other agents. In biliary tract cancer models, it potentiated the efficacy of gemcitabine, particularly at low concentrations, while combinations with 5-FU or Polo-like kinase 1 inhibitor BI2536 were only additive [3].

Experimental Protocols

Here are methodologies for key experiments demonstrating the activity of this compound.

Cell Growth Inhibition Assay

This protocol is used to determine the compound's effect on cell proliferation and calculate IC50 values [3] [1].

  • Cell Seeding: Seed 3,000-6,000 cells per well in a 96-well plate with a culture medium volume of 100 μL.
  • Compound Treatment: After 24 hours, add this compound across a range of concentrations (e.g., 0.01-10 μM). Prepare the compound in DMSO and include vehicle control (DMSO only).
  • Incubation: Incubate cells with the compound for 72 hours.
  • Cell Fixation & Staining: Fix cells with glutaraldehyde (final concentration ~2.5-3.3%), then stain with 0.05% Methylene Blue.
  • Signal Measurement: Dissolve the stain in 3% HCl and measure the absorbance at 650 nm. Calculate the percentage of growth inhibition relative to the control.
Western Blot Analysis for Mechanism

This protocol confirms target engagement and inhibition of downstream signaling [3] [8].

  • Cell Treatment and Lysis: Treat cells with this compound for a predetermined time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Separation: Determine protein concentration using the Bradford assay. Load 40-60 μg of protein per lane and separate by SDS-PAGE.
  • Membrane Transfer and Blocking: Electrophoretically transfer proteins from the gel to a PVDF membrane. Block the membrane with 5% non-fat dry milk or BSA in TBST.
  • Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., against p-IGF-1R, p-Akt, total Akt) overnight at 4°C. The following day, incubate with an HRP-conjugated secondary antibody.
  • Signal Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands, detecting them with an imaging system.

Therapeutic Potential and Safety

Preclinical studies highlight the broad potential of this compound across various cancers, but also reveal important safety considerations.

  • Antitumor Activity: Demonstrates efficacy in models of sarcomas, neuroblastoma, biliary tract cancer, multiple myeloma, gastrointestinal tumors, and prostate cancer [3] [1] [5]. Activity is often linked to tumors dependent on IGF signaling.
  • Safety and Toxicity Profile: A 2022 study specifically investigated cardiac effects, finding that systemic administration in rats caused dose-dependent impairment of glucose tolerance, growth retardation, and a reversible depression of cardiac contractility [8] [9]. These effects recovered within two weeks after treatment cessation.

References

Comprehensive Technical Guide to IGF-1R and InsR Inhibition by NVP-AEW541

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanism of Action

NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative, small-molecule tyrosine kinase inhibitor that represents a promising class of targeted anticancer therapeutics. Its primary mechanism involves the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key receptor tyrosine kinase implicated in cell proliferation, survival, and oncogenic transformation [1] [2] [3]. The inhibitor functions by competitively binding to the ATP-binding pocket of the IGF-1R kinase domain, thereby suppressing receptor autophosphorylation and subsequent activation of downstream signaling cascades [1] [2] [4]. A critical characteristic of this compound is its ability to demonstrate significant selectivity for IGF-1R over the closely related Insulin Receptor (InsR), which shares high structural and sequence homology, particularly in the kinase domain [5] [3]. This selectivity is a key differentiator from other kinase inhibitors and is crucial for its therapeutic profile.

The following diagram illustrates the core IGF-1R signaling pathway and the specific point of inhibition by this compound.

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binding IRS IRS Proteins IGF1R->IRS Phosphorylation NVP This compound NVP->IGF1R Inhibits AKT PI3K/AKT Pathway IRS->AKT MAPK MAPK Pathway IRS->MAPK MTOR mTORC1/2 AKT->MTOR Survival Cell Survival AKT->Survival Metabolism Metabolism AKT->Metabolism Autophagy Autophagy MTOR->Autophagy Inhibits Prolif Proliferation MAPK->Prolif

IGF-1R signaling pathway and this compound inhibition.

Quantitative Profiling of this compound

Selectivity and Potency Profile

The therapeutic potential of this compound is fundamentally rooted in its potency and selectivity. Cellular and biochemical assays have quantified its inhibitory concentration (IC₅₀) for key targets, as summarized in Table 1.

Table 1: Inhibitory Profile of this compound [3]

Target IC₅₀ (μM) Selectivity Fold vs. IGF-1R
IGF-1R 0.086 -
Insulin Receptor (InsR) 2.3 ~27
Other Tyrosine Kinases Typically >10 >116

The data in Table 1 confirms that this compound possesses a >27-fold selectivity for IGF-1R over InsR in cellular assays [3]. This specificity is a defining feature, as achieving selectivity over InsR is a major challenge in drug development due to the high homology of their kinase domains [5].

In Vivo Biological and Toxicological Effects

Administration of this compound in animal models produces dose-dependent biological effects, which are crucial for understanding its efficacy and safety profile. Key findings from in vivo studies are consolidated in Table 2.

Table 2: In Vivo Effects of this compound in Rat Models [1] [2]

Parameter Juvenile Rats (Dose-Response) Adult Rats (80 mg/kg/day)
Doses Tested 80, 160, 240 mg/kg/day 80 mg/kg/day
Growth Dose-dependent retardation Not reported
Glucose Tolerance Impaired (even at lowest dose) Impaired
Cardiac Contractility Not specifically reported Continuously worsening depression
Recovery Not specifically reported Full recovery within 2 weeks post-cessation

The data reveal that even at the lowest clinically relevant dose (80 mg/kg), this compound induces significant metabolic disturbances, including impaired glucose tolerance [1] [2]. Furthermore, chronic administration in adult rats leads to a reversible impairment of cardiac contractility, a finding of critical importance for clinical monitoring [1] [2].

Impact on Downstream Biological Processes

Core Signaling and Metabolic Effects

In isolated working hearts, acute application of this compound abolished insulin's stimulatory effects on both glucose oxidation (GO) and fatty acid oxidation (FAO) [1] [2]. This indicates that the drug induces a state of cardiac insulin resistance at the metabolic level. Interestingly, this metabolic blockade occurred without a direct, immediate negative effect on cardiac power, suggesting a disconnect between acute metabolic and contractile functions [1]. In vivo, however, chronic systemic administration led to depressed cardiac contractility, which was associated with an upregulation of InsR protein expression, potentially a compensatory mechanism [2].

Paradoxical Inhibition of Autophagy

Contrary to initial expectations that IGF-1R inhibition would stimulate autophagy (via mTORC1 inhibition), chronic IGF-1R depletion with agents like this compound leads to a significant reduction in autophagosome formation [6]. The proposed mechanism involves a feedback loop where long-term IGF-1R inhibition suppresses mTORC2 activity, which in turn reduces Protein Kinase C (PKCα/β) activity. This perturbs actin cytoskeleton dynamics and clathrin-dependent endocytosis, a process required for the formation of autophagosome precursors from the plasma membrane [6]. This finding has major implications for therapeutic applications, particularly in neurodegenerative diseases where autophagy induction is often desired.

Experimental Protocols for Key Assays

In Vivo Efficacy and Safety Testing

The following workflow outlines a standard in vivo protocol for evaluating this compound.

G cluster_weekly Weekly In-Vivo Monitoring cluster_terminal Terminal Analysis A Animal Model: Male Sprague Dawley Rats B Randomization to Treatment vs. Control A->B C Chronic Oral Dosing: this compound in drinking water (e.g., 80 mg/kg/day) B->C D Weekly In-Vivo Monitoring C->D E Terminal Analysis D->E D1 Echocardiography: Ejection Fraction, LV Dimensions D->D1 D2 Glucose Tolerance Test (GTT): After 6h fast, i.p. glucose (2 g/kg), measure blood glucose at 0, 15, 30, 60, 120, 180 min D->D2 D3 Morphometric Data (Body Weight) E1 Organ Harvesting E->E1 E2 Western Blot: InsR/IGF-1R expression, Akt phosphorylation (Ser473) E1->E2 E3 Tissue Snapshot Freezing E1->E3

In vivo protocol for this compound testing.

  • Animal Model and Dosing: Studies are typically performed in male Sprague Dawley rats. This compound is dissolved in 25 mM L(+)-tartaric acid and administered ad libitum via drinking water. A common clinically relevant dose is 80 mg/kg body weight daily [1] [2].
  • Glucose Tolerance Test (GTT): After a 6-hour fast, rats are injected intraperitoneally with glucose (2 g/kg). Blood glucose levels are measured from capillary blood at baseline (0) and at 15, 30, 60, 120, and 180 minutes post-injection using a glucometer. The Area Under the Curve (AUC) is calculated to quantify glucose tolerance [1] [2].
  • Cardiac Function Assessment (Echocardiography): Rats are anesthetized (e.g., 5% isoflurane) and examined weekly. Using a high-frequency transducer (e.g., VisualSonics Vevo770), 2D short-axis views and M-mode tracings at the papillary muscle level are acquired to measure ejection fraction (EF) and left ventricular end-diastolic dimensions (LVEDD). Pulsed-wave Doppler from the apical 4-chamber view assesses mitral inflow (E-wave velocity, deceleration time) [1] [2].
  • Analysis of Protein Expression and Signaling: Terminal heart tissue is snap-frozen. For Western blot analysis, ~40 μg of cardiac protein is separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key targets, including:
    • Total InsR/IGF-1R
    • Phospho-InsR/IGF-1R (Tyr1135/1136, Tyr1150/1151)
    • Total Akt
    • Phospho-Akt (Ser473) [2]
Isolated Working Heart Perfusion

This protocol assesses the direct cardiac effects of this compound, independent of systemic influences.

  • Heart Perfusion: Hearts are perfused in "working" mode with a perfusate containing physiological substrates (5 mmol/L glucose, 0.4 mmol/L oleate). The experimental group receives 10 µM this compound (in 25 mM tartaric acid) in the perfusate, while controls receive the vehicle alone [1] [2].
  • Experimental Timeline: After an initial 30-minute stabilization period with the inhibitor/vehicle, insulin (0.5 mU/mL) is added to the perfusate, and perfusion continues for another 30 minutes [1] [2].
  • Functional and Metabolic Measurements:
    • Cardiac Power (CP): Measured every 5 minutes, calculated from cardiac output.
    • Substrate Oxidation: Samples of coronary effluent are taken every 5 minutes.
      • Glucose Oxidation (GO): Determined by measuring ¹⁴CO₂ production from [U-¹⁴C]glucose.
      • Fatty Acid Oxidation (FAO): Determined by measuring ³H₂O production from [9,10-³H]oleate [1] [2].

Therapeutic Implications and Challenges

The primary application of this compound is in oncology, specifically for targeting IGF-1R-driven tumors such as fibrosarcomas, breast cancer, and sarcomas [7] [3]. Its ability to block pro-survival and proliferative signals makes it a promising antitumor agent. The major challenge lies in its metabolic and cardiac side effects, including hyperglycemia and reversible contractile dysfunction, which necessitate careful patient monitoring [1] [2]. Furthermore, the paradoxical inhibition of autophagy suggests that its application in certain disease contexts or combination therapies requires careful consideration [6]. A primary mechanism of resistance arises from the presence of IGF-1R/InsR hybrid receptors, which can maintain downstream signaling even when IGF-1R is blocked. This underscores the complexity of targeting this receptor family and the potential need for combination therapies [7].

References

Quantitative Activity Data (IC₅₀) of NVP-AEW541

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory activity (IC₅₀) of NVP-AEW541 against IGF-1R and other related kinases from multiple experimental settings.

Assay Type / Target IC₅₀ Value Experimental Context / Cell Line Citation
IGF-1R (Cell-free) 0.15 μM In vitro kinase assay [1]
IGF-1R (Cell-free) 0.086 μM In vitro kinase assay [2]
IGF-1R (Cellular) 0.065 μM (65 nM) HEK293 cells, inhibition of autophosphorylation [1]
IGF-1R (Cellular) 0.086 μM (86 nM) Sf21 insect cells, recombinant human IGF-1R [1]
Insulin Receptor (InsR) (Cell-free) 0.14 μM In vitro kinase assay [1]
Insulin Receptor (InsR) (Cellular) 2.3 μM A14 cells, inhibition of autophosphorylation [3]
Insulin Receptor (InsR) (Cellular) 0.892 μM (892 nM) HEK293 cells, inhibition of autophosphorylation [1]
Flt-3 0.42 μM Cell-free assay [1]
c-Src 2.4 μM Cell-free assay [1]
PDGFR 2.0 μM Cell-free assay [1]
c-Kit 3.3 μM Cell-free assay [1]
HER1 (EGFR) >10 μM A431 cells [3]
Bcr-Abl >10 μM 32D-Bcr-Abl cells [3]

Key Experimental Protocols

Here are the methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assay

This protocol measures the direct inhibition of the purified IGF-1R kinase domain by this compound [1] [2].

  • Procedure: Kinase reactions are carried out in 96-well plates at room temperature. The reaction is terminated by adding EDTA. A portion of the mixture is transferred to a PVDF membrane mounted on a vacuum manifold. After spotting, the membrane is washed with phosphoric acid and ethanol. The incorporated radioactivity is counted after adding a scintillation cocktail.
  • Data Analysis: IC₅₀ values are calculated by linear regression analysis of the percentage inhibition of this compound, typically tested in duplicate at four different concentrations.
Cellular Autophosphorylation Assay

This assay evaluates the ability of this compound to inhibit ligand-induced IGF-1R phosphorylation in whole cells [1] [4].

  • Cell Pretreatment: Cells are pretreated with this compound for 60 minutes.
  • Receptor Stimulation: IGF-1 is added to the culture medium to stimulate IGF-1R autophosphorylation for about 10 minutes.
  • Detection: Cells are lysed, and the level of receptor phosphorylation is detected and quantified by Western blot analysis using specific antibodies.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive, orally active inhibitor that binds to the tyrosine kinase domain of IGF-1R, blocking its enzymatic activity [1] [5]. The following diagram illustrates the IGF-1R signaling pathway and the inhibitory mechanism of this compound.

G cluster_0 PI3K-AKT Pathway cluster_1 RAS-MAPK Pathway IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates RAS Ras IGF1R->RAS Activates NVP This compound (IGF-1R Inhibitor) NVP->IGF1R Inhibits PI3K PI3K IRS1->PI3K AKT AKT/PKB PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Cycle Cell Cycle Progression ERK->Cycle Promotes

The diagram shows that this compound inhibits the IGF-1R tyrosine kinase, thereby blocking downstream PI3K-AKT and RAS-MAPK signaling pathways. This leads to cell cycle arrest at the G1/S checkpoint and the induction of apoptosis in tumor cells [4] [6].

Biological Effects and Research Applications

In cellular models, this compound demonstrates potent anti-tumor effects by disrupting key cancer cell processes.

  • Proliferation & Survival: this compound suppressed IGF-I-mediated survival, proliferation, and colony formation in soft agar in MCF-7 breast cancer cells [1] [3].
  • Apoptosis & Cell Cycle: The inhibitor induces apoptosis and G1/S cell cycle arrest in colorectal cancer cells, characterized by caspase-3 activation, downregulation of Bcl-2, and upregulation of p21 and p27 [4].
  • In Vivo Efficacy: Oral administration of this compound (20-50 mg/kg, twice daily) inhibited the growth of NWT-21 fibrosarcoma xenografts in mice and caused shrinkage of neuroblastoma xenografts, with good tolerability [1] [3].

References

NVP-AEW541 in vitro efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Core In Vitro Efficacy Data

The table below summarizes key quantitative data on the in vitro efficacy of NVP-AEW541.

Parameter Value / Finding Experimental Context / Cell Line
IGF-1R Inhibition (IC₅₀) 0.086 - 0.15 µM [1] [2] [3] Cell-free kinase assay / cellular autophosphorylation
InsR Inhibition (IC₅₀) 0.14 - 2.3 µM [1] [2] [3] Cell-free kinase assay (low) / cellular (higher, shows selectivity)
Anti-proliferative / Survival Effects (IC₅₀) 0.105 - 6.8 µM [1] [3] Varies by cell type (e.g., 0.105 µM in MCF-7 soft agar; 0.4-6.8 µM in neuroblastoma)
Key Downstream Signaling Dephosphorylation of IGF-1R & Akt; inconsistent effect on p42/p44 MAPK & Stat3 [4] [5] [3] Multiple human cancer cell lines (e.g., NWT-21, neuroblastoma, BTC)
Cell Cycle Impact G1/S phase arrest; increased sub-G1 fraction [5] [3] Various sarcoma, neuroblastoma, and biliary tract cancer (BTC) cell lines
Synergistic Effects Synergistic with Gemcitabine; additive with 5-FU or BI 2536 [5] Biliary tract cancer (BTC) cell lines

Detailed Experimental Protocols

The following methodologies are critical for replicating the key findings on this compound.

In Vitro Cell Growth Inhibition Assay

This protocol measures the direct anti-proliferative effects of this compound [5].

  • Cell Seeding: Seed 3,000 to 6,000 cells per well in a 96-well plate with 100 µL of culture medium.
  • Drug Application: After 24 hours, add increasing concentrations of this compound to the wells in quadruplicate.
  • Incubation: Incubate the plates for 72 hours.
  • Cell Fixation & Staining: Fix cells with glutaraldehyde (final concentration ~3.3%) for 10 minutes at room temperature. Wash cells and stain with 0.05% Methylene Blue for 10 minutes.
  • Quantification: After washing, elute the dye with 3% HCl and measure the absorbance at 650 nm. The absorbance correlates with the number of viable cells remaining.
Analysis of Signaling Pathway Inhibition (Western Blotting)

This method confirms target engagement and its effect on downstream signaling proteins [4] [5].

  • Cell Treatment & Lysis: Culture cells and treat with this compound or vehicle control (DMSO). Wash cells with ice-cold PBS and lyse them on ice using a RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification & Separation: Centrifuge the lysates and quantify the protein concentration in the supernatant using the Bradford assay. Separate 50-60 µg of total protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Membrane Transfer & Blocking: Electrophoretically transfer proteins from the gel onto a PVDF membrane. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween-20).
  • Antibody Incubation: Incubate the membrane with a primary antibody (e.g., against p-IGF-1R, p-Akt, total Akt) overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.
  • Signal Detection: Detect the antibody-bound proteins using an enhanced chemiluminescence (ECL) reaction and visualize the bands on film or a digital imaging system.
Cell Cycle Analysis by Flow Cytometry

This protocol determines the impact of this compound on the cell cycle [5].

  • Cell Treatment: Seed cells in T-25 flasks and treat with this compound or vehicle for 36 hours.
  • Cell Fixation: Trypsinize the cells, wash with PBS, and fix them in ice-cold ethanol.
  • DNA Staining: Treat the fixed cells with RNase A to digest RNA, then stain the cellular DNA with propidium iodide (PI).
  • Analysis: Analyze the DNA content of the cells using a flow cytometer (e.g., FACSCalibur system). The distribution of cells in different cell cycle phases (sub-G1, G1, S, G2/M) can be determined using analysis software like ModFit.

Mechanism of Action and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the drug's mechanism and a key experimental workflow.

G IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R Binds Akt Akt IGF1R->Akt  Activates Phosphorylates NVP NVP NVP->IGF1R  Inhibits Survival Survival Akt->Survival Proliferation Proliferation Akt->Proliferation CellCycle CellCycle Akt->CellCycle

This compound inhibits IGF-1R, blocking downstream Akt-driven survival.

G Seed Seed Treat Treat Seed->Treat 24 hours Harvest Harvest Treat->Harvest 72 hours (3-6 days) Analyze Analyze Harvest->Analyze Count Count Analyze->Count Viability Blot Blot Analyze->Blot Signaling (Western) Cycle Cycle Analyze->Cycle Phase (FACS)

Standard workflow for assessing in vitro efficacy includes treatment and analysis.

Key Research Implications

  • Selectivity is Context-Dependent: While this compound shows excellent cellular selectivity for IGF-1R over InsR, this may not fully translate in vivo, as studies report hyperglycemia and impaired glucose tolerance, suggesting interference with insulin signaling [4].
  • Efficacy Across Cancers: Its broad efficacy underscores the importance of the IGF-1R pathway in multiple cancers. The presence of autocrine loops (co-expression of IGF-1R and its ligands) in some cancers makes them particularly vulnerable [5].
  • Consider Cardiac Effects: Be aware that in vivo studies have identified a reversible, dose-dependent negative impact on cardiac contractility, an important consideration for translational research [4].

References

Technical Guide: NVP-AEW541 as an IGF-1R Inhibitor and Its Role in Disrupting Autocrine Signaling Loops

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IGF-1R Signaling and Its Role in Cancer

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase receptor that shares approximately 70% homology with the insulin receptor [1]. Upon activation by its ligands (IGF-1, IGF-2, or insulin at supraphysiological concentrations), IGF-1R initiates downstream signaling primarily through two key pathways: the RAS-MAPK pathway (regulating cell proliferation) and the PI3K-AKT pathway (promoting cell survival and inhibiting apoptosis) [2]. This signaling network plays a fundamental role in normal growth and development, as demonstrated by the lethality of IGF-1R gene knockout in mice [2].

In cancer biology, the IGF-1R pathway emerges as a critical promoter of tumor transformation and malignant cell survival [1]. Many cancers develop autocrine loops wherein tumor cells both produce IGF ligands and express IGF-1R, creating a self-sustaining signaling circuit that drives proliferation and confers resistance to apoptosis [1] [3]. This autocrine signaling mechanism has been identified as a key factor in constitutive PI3K/Akt pathway activation in several malignancies, including approximately 50% of acute myeloid leukemia (AML) cases [3] [4]. The strategic importance of this pathway in oncogenesis has established IGF-1R as a promising molecular target for cancer therapy [2].

Molecular and Pharmacological Profile of NVP-AEW541

This compound (CAS Number: 475489-16-8) is a potent small-molecule inhibitor of the IGF-1R tyrosine kinase, developed by Novartis [5]. This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives and exhibits selective inhibition of IGF-1R through competitive binding at the ATP-binding site [6].

Table 1: Pharmacological Profile of this compound

Parameter Value Experimental Context
Molecular Weight 439.55 g/mol Chemical formula C₂₇H₂₉N₅O [5]
IC₅₀ for IGF-1R 150 nM Cell-free kinase assay [5] [6]
IC₅₀ for InsR 140 nM Cell-free kinase assay [5] [6]
Cellular Selectivity (IGF-1R vs. InsR) 27-fold Cell-based assay [1] [5]
IC₅₀ for Tek 530 nM Purified kinases assay [5]
IC₅₀ for Flt3 420 nM Purified kinases assay [5]
IC₅₀ for Flt1 600 nM Purished kinases assay [5]
Purity >99% HPLC analysis [5] [6]

This compound demonstrates favorable kinase selectivity by showing significantly less potency against other closely related receptors including HER1, PDGFR, and Bcr-Abl (IC₅₀ >10 μM) [6]. The compound is typically prepared as a 10 mM stock solution in DMSO and stored at -20°C according to manufacturer's instructions [1]. For in vivo studies, this compound is commonly administered orally at 50 mg/kg, demonstrating effective bioavailability and target inhibition in xenograft models [5] [6].

Mechanism of Action: Disrupting the IGF-1R Autocrine Loop

This compound exerts its anti-tumor effects through targeted inhibition of IGF-1R tyrosine kinase activity, thereby disrupting downstream signaling pathways and the autocrine loops that drive cancer cell survival and proliferation.

G IGF1 IGF-1/IGF-2 (Ligands) IGF1R IGF-1R (Receptor) IGF1->IGF1R Binding PI3K PI3K IGF1R->PI3K Activates MAPK MAPK IGF1R->MAPK Activates NVP This compound (Inhibitor) NVP->IGF1R Inhibits Autocrine Autocrine Loop (Self-stimulation) NVP->Autocrine Disrupts AKT AKT PI3K->AKT Phosphorylates Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis Resistance AKT->Apoptosis MAPK->Survival Autocrine->IGF1 Produces Autocrine->IGF1R Expresses

Figure 1: this compound Mechanism of Action - The diagram illustrates how this compound inhibits IGF-1R tyrosine kinase activity, disrupting downstream PI3K/AKT and MAPK signaling pathways and breaking the autocrine loop that promotes cancer cell survival and proliferation.

The molecular mechanisms of this compound action involve several critical processes:

  • Receptor Dephosphorylation: Treatment with this compound induces dephosphorylation of IGF-1R, effectively preventing downstream signal transduction [1] [7]. This directly inhibits the constitutive activation of IGF-1R observed in various cancers, particularly in AML samples with autocrine signaling [3].

  • Downstream Pathway Modulation: this compound treatment consistently leads to dephosphorylation of AKT, indicating effective blockade of the PI3K/AKT survival pathway [1] [7]. The effect on MAPK signaling is more variable, with inconsistent downregulation of p42/p44 phosphorylation observed across different cancer cell types [1].

  • Cell Cycle Arrest: this compound treatment induces G1/S cell cycle arrest across multiple cancer types, including biliary tract cancer, sarcoma, and neuroblastoma models [1] [6]. This arrest is mediated through changes in key cell cycle regulators, including reduced expression of cyclin D1 and altered localization of p27/Kip1 [7].

  • Apoptosis Induction: Prolonged exposure to this compound (24-48 hours) triggers apoptotic cell death, demonstrated by caspase-3 cleavage, increased sub-G1 population, and reduced expression of anti-apoptotic proteins such as Bcl-xL [1] [7].

  • Autocrine Loop Disruption: In cancers with documented IGF-1 autocrine secretion (including AML, biliary tract cancer, and others), this compound effectively disrupts this self-stimulating circuit by blocking the receptor component, thereby abrogating the constitutive activation of survival pathways [1] [3] [7].

Experimental Evidence and Efficacy Data

In Vitro Efficacy Across Cancer Types

This compound has demonstrated broad anti-tumor activity across diverse cancer models, with particular efficacy in malignancies characterized by IGF pathway dysregulation or autocrine signaling loops.

Table 2: In Vitro Efficacy of this compound Across Cancer Models

Cancer Type Cell Lines Tested Key Findings IC₅₀ / Effective Concentration Reference
Biliary Tract Cancer 7 human BTC cell lines Growth suppression in all lines; synergistic with gemcitabine Variable by cell line [1]
Acute Myeloid Leukemia HL60 subclones, primary AML blasts Apoptosis induction; enhanced chemo-sensitivity 0.4-6.8 μM [7]
Musculoskeletal Tumors TC-71, SaoS-2, SK-N-MC, etc. G1 cell cycle arrest; growth inhibition <0.5-6 μM [6]
Neuroblastoma HTLA-230, SK-N-BE2c, LAN-5, etc. Growth inhibition; apoptosis induction 0.4-6.8 μM [6]
Ovarian Cancer OVCAR-3, OVCAR-4 Growth inhibition; apoptosis induction ~15 μM [6]
Hepatocellular Carcinoma Huh-7, Hep-G2, Hep-3B Growth inhibition; cell cycle arrest 1.4-6.9 μM [6]
Colorectal Cancer HT-29, HCT-116 Growth inhibition; morphological changes 1.7-2.5 μM [6]

The variability in IC₅₀ values across different cancer types reflects differences in IGF-1R dependency, autocrine loop activity, and compensatory signaling pathways within various cellular contexts.

Key Experimental Protocols
4.2.1 Cell Growth Inhibition Assay (Automated Cell Counting)

Purpose: To quantitatively assess the anti-proliferative effects of this compound on cancer cell lines [1].

Methodology:

  • Seed 2 × 10⁵ cells in duplicate in T25 flasks with media containing designated drug concentrations or vehicle control (DMSO) [1].
  • Incubate for 3 or 6 days at 37°C with 5%-10% CO₂. For 6-day experiments, change medium and repeat treatment after 3 days [1].
  • Trypsinize, wash, and analyze cells in triplicate using an automated cell counter (e.g., Casy Cell Counter Model TT) [1].
  • Calculate percentage growth inhibition relative to vehicle-treated controls [1].

Key Considerations: Include appropriate controls (vehicle-only and untreated cells) and perform dose-response experiments to determine IC₅₀ values. Cell viability should be confirmed using complementary methods when possible [1].

4.2.2 Western Blot Analysis for Signaling Pathways

Purpose: To evaluate the effects of this compound on IGF-1R signaling pathway components [1] [3].

Methodology:

  • Culture cells in serum-free medium for 4 hours before treatment to reduce basal signaling activity [3].
  • Treat cells with this compound at predetermined concentrations for specified durations (typically 1-24 hours) [1].
  • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors [1].
  • Separate 50-60 μg of protein by SDS-PAGE and transfer to PVDF membranes [1].
  • Probe with primary antibodies against: phospho-IGF-1R (Y1131/Y1135), total IGF-1R, phospho-Akt (S473), total Akt, phospho-p42/44 MAPK, total p42/44 MAPK, and loading control (β-actin) [1] [3].
  • Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence [1].

Key Considerations: Include both phosphorylation-state and total protein antibodies to distinguish true signaling inhibition from reduced protein expression. Time-course and dose-response experiments provide comprehensive mechanistic insights [1].

4.2.3 Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effects of this compound on cell cycle distribution and sub-G1 (apoptotic) population [1].

Methodology:

  • Seed 3.5 × 10⁵ cells in T-25 flasks and treat with this compound or vehicle control for 24-36 hours [1].
  • Trypsinize, wash with PBS, and fix in ice-cold ethanol (70%) [1].
  • Treat with RNase A and stain DNA with propidium iodide (1:100 dilution) [1].
  • Analyze using flow cytometry (e.g., FACSCalibur system) with doublet exclusion by gating for FL2-W [1].
  • Determine cell cycle profiles using appropriate software (e.g., ModFitLT) [1].

Key Considerations: Include positive controls for apoptosis induction when possible. Analyze at least triplicate samples for statistical significance [1].

4.2.4 Clonogenic Assay for Leukemic Progenitors

Purpose: To assess the effects of this compound on the self-renewal capacity of leukemic stem/progenitor cells [3] [7].

Methodology:

  • Isolate primary AML blast cells or leukemic cell line cells using Ficoll-Hypaque density gradient centrifugation [3].
  • Culture cells in methylcellulose-based semisolid medium with growth factors and increasing concentrations of this compound [7].
  • Include control wells with IGF-1 supplementation (50 ng/mL) to assess specificity of IGF-1R targeting [7].
  • Incubate for 10-14 days at 37°C with 5% CO₂ [7].
  • Score colonies (defined as >40 cells) under inverted microscope and calculate percentage inhibition relative to control [7].

Key Considerations: Use primary patient-derived cells when possible to enhance clinical relevance. Include appropriate cytokine controls and viability assessments [3].

Combination Therapy Strategies

This compound demonstrates enhanced efficacy when combined with conventional chemotherapeutic agents and targeted therapies:

  • Synergy with Gemcitabine: In biliary tract cancer models, this compound exerted synergistic effects with gemcitabine, particularly at low concentrations, while combinations with 5-FU or BI2536 (Polo-like kinase 1 inhibitor) showed only additive effects [1].

  • Chemosensitization in AML: this compound enhanced sensitivity of HL60 cells to cytarabine and etoposide, and effectively sensitized chemoresistant AML blasts to etoposide-induced apoptosis [7].

  • Sequence-Dependent Effects: Optimal efficacy often requires sequential administration, with IGF-1R inhibition preceding or concurrent with chemotherapy exposure rather than following treatment [7].

Conclusion and Research Implications

This compound represents a valuable research tool for investigating IGF-1R signaling and validates IGF-1R as a therapeutic target in multiple cancer types. Its demonstrated efficacy in disrupting IGF-1R autocrine loops, inducing cell cycle arrest and apoptosis, and enhancing chemotherapy sensitivity provides a strong rationale for continued investigation of IGF-1R-directed therapy.

Future research directions should focus on:

  • Identifying predictive biomarkers for IGF-1R inhibitor responsiveness
  • Developing more selective IGF-1R inhibitors with reduced insulin receptor cross-reactivity
  • Exploring rational combination therapies based on comprehensive signaling pathway analysis
  • Investigating mechanisms of primary and acquired resistance to IGF-1R-targeted agents

References

Mechanisms of G1 Arrest and Key Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism involves NVP-AEW541 inhibiting IGF-1R tyrosine kinase activity, which blocks the PI3K/AKT and MAPK (Erk) signaling pathways. This leads to modulation of key cell cycle regulators, resulting in an arrest at the G1 phase [1] [2] [3].

The following table summarizes the experimental evidence for this compound-induced G1 arrest across different cancer types:

Cancer Type Key Observations and Mechanistic Insights Citation
Multiple Myeloma Provoked a marked G1 cell cycle blockade; accompanied by pRb downregulation and increased p27 levels leading to reduced CDK2 activity. [3]
Wilms Tumor Treatment with this compound or IGF-1R siRNA resulted in a profound G1 arrest after 48 hours; associated with inhibition of phospho-Akt and phospho-Erk1/2. Gene expression profiling showed dysregulation of cell cycle genes (e.g., CCNA2, CCNB1). [2]
Biliary Tract Cancer (BTC) Treated cells showed cell cycle arrest at the G1/S-checkpoint and an increase in the sub-G1 peak (indicative of apoptosis). [1]

This mechanistic relationship is illustrated in the following pathway:

G NVP NVP IGF1R IGF-1 Receptor (Active) NVP->IGF1R Inhibits PI3K PI3K/AKT Pathway IGF1R->PI3K Activates MAPK MAPK/Erk Pathway IGF1R->MAPK Activates CycleReg Cell Cycle Regulators PI3K->CycleReg Regulates MAPK->CycleReg Regulates G1_Arrest G1 Phase Arrest CycleReg->G1_Arrest Dysregulation

Detailed Experimental Protocol for Cell Cycle Analysis

The methodology below, adapted from the Wilms tumor study [2], provides a detailed protocol for assessing this compound-induced cell cycle arrest.

G Start Seed Cells (3.5 × 10^5 in T-25 flask) Treat Treat with this compound or Vehicle Control Start->Treat Incubate Incubate for 36-48 hours Treat->Incubate Harvest Harvest and Wash Cells (with PBS) Incubate->Harvest Fix Fix Cells (Ice-cold Ethanol/PBS with 1mM EDTA) Harvest->Fix Stain Stain DNA (Propidium Iodide + RNAse A) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Software Determine Cell Cycle Profile (e.g., Using ModFitLT) Analyze->Software

Key Reagents and Equipment:

  • Inhibitor Stock: Prepare this compound as a 10 mM stock in DMSO. Store at -20°C [1].
  • Control: Use a vehicle control (e.g., DMSO at the same dilution as treated samples) [2].
  • Staining Solution: Propidium iodide (PI) and RNAse A.
  • Key Equipment: Flow cytometer (e.g., FACSCalibur system) and cell cycle analysis software (e.g., ModFitLT) [1] [2].

Research Implications and Synergistic Potential

This compound-induced G1 arrest is not just a standalone effect but has broader therapeutic implications:

  • Chemosensitization: The G1 arrest and associated signaling disruption can sensitize cancer cells to chemotherapeutic agents. Studies in Wilms tumor and multiple myeloma showed that combining this compound with drugs like doxorubicin, topotecan, bortezomib, or dexamethasone resulted in highly synergistic interactions, enhancing cell growth inhibition and apoptosis [2] [3].
  • Overcoming Protective Autophagy: In triple-negative breast cancer, this compound treatment induced protective autophagy (a cell survival mechanism). Combining this compound with autophagy inhibitors (e.g., 3-Methyladenine or Atg7 siRNA) enhanced cell growth suppression and apoptosis, suggesting a promising combination strategy [4] [5].

References

NVP-AEW541 protocol for cell proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative, serving as a potent, selective, and orally bioavailable small-molecule tyrosine kinase inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) [1] [2].

Its primary mechanism involves competitively binding to the ATP-binding site of IGF-1R, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades, notably the PI3K-Akt and RAS-MAPK pathways, which are crucial for cell survival, proliferation, and metastasis [3] [4]. A key characteristic is its selectivity, as it demonstrates a ~27-fold higher affinity for IGF-1R (IC₅₀ = 0.086 μM) over the closely related Insulin Receptor (InsR; IC₅₀ = 2.3 μM) in cellular assays [1] [2].

Key Experimental Parameters and Protocols

Cell Proliferation Assay Protocol

The following table summarizes the core parameters for conducting cell proliferation assays with this compound, synthesized from multiple studies:

Parameter Typical Protocol Details Variations & Notes
Cell Seeding Seed 2,500 - 5,000 cells/well in a 96-well plate [5] [4]. Allow cells to adhere for 24-36 hours before treatment [4].
Drug Preparation Prepare a 10 mM stock solution in DMSO [3] [4]. Use solvent control (e.g., 0.1% DMSO). Aliquot and store stock at -20°C [4].
Treatment Duration Incubate with this compound for 48 to 72 hours [4]. Longer exposures (e.g., 6 days) with medium and drug replacement are also used [3].
Serum-Starvation Optional 24-hour serum starvation before treatment to synchronize cells and reduce basal signaling [4]. Not always required; assess based on cell line and background proliferation.
IGF-1 Stimulation Often used at 20-100 ng/mL to activate the IGF-1R pathway prior to or during inhibitor treatment [6] [4]. Used to confirm on-target effect by showing blockade of IGF-1-induced proliferation.
Viability Readout WST-1 [4], MTT [5], or Cell Counting [3]. The choice of assay can influence IC₅₀ values; use consistent methodology.

The general workflow for the cell proliferation assay is as follows:

G Start Start Experiment Plate Plate Cells (2.5K-5K cells/well in 96-well plate) Start->Plate Adhere Incubate for 24-36h (Cell Adherence) Plate->Adhere Treat Treat with this compound (0-10 µM range, 48-72h) Adhere->Treat Stim Optional: IGF-1 Stimulation (20-100 ng/mL) Treat->Stim If pathway activation needed Read Measure Viability (WST-1, MTT, Cell Counting) Treat->Read Direct treatment Stim->Read After incubation Analyze Analyze Data (Calculate IC₅₀) Read->Analyze End End Experiment Analyze->End

Reported Antiproliferative IC₅₀ Values

The inhibitory concentration of this compound varies significantly across different cancer types and cell lines. The following table consolidates findings from the literature:

Cancer Type Cell Line(s) Reported IC₅₀ (μM) Key Context
Esophageal TE-1, TE-4, TE-8, TE-10, T.Tn >2.0 [4] Resistance linked to maintained RAS-MAPK activity.
Pancreatic NP-9, NP-18, NP-29, BxPC3, CP15T, CP15A <1.0 (in combination with lapatinib) [5] Shows strong synergy with ErbB family inhibitors.
Biliary Tract EGI-1, TFK-1, CC-SW-1, SK-ChA-1, Mz-ChA-1, Mz-ChA-2 ~1.0 - 5.0 (after 6 days) [3] Gallbladder cancer lines (Mz-ChA-) were less sensitive.
Endometrial ECC-1, Ishikawa, USPC-1, USPC-2 Effective at 1.0 [6] Decreased proliferation rate in all tested lines.
Triple-Negative Breast Cancer MDA-MB-231, BT-549 Effective at 1.0 [7] Co-targeting autophagy enhanced suppression.
Downstream Signaling Analysis (Western Blot)

Confirming the on-target effect of this compound is crucial for interpreting proliferation data.

  • Purpose: To verify inhibition of IGF-1R phosphorylation and its downstream pathways [6] [3] [4].

  • Standard Protocol:

    • Cell Culture: Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/well) and incubate for 36 hours [4].
    • Serum Starvation: Incubate cells in serum-free medium for 24 hours to reduce basal signaling.
    • Pre-treatment: Add this compound (e.g., 0.1-10 μM) for 15-30 minutes.
    • Stimulation: Add IGF-1 (e.g., 100 ng/mL) for 5-30 minutes to activate the pathway [6] [4].
    • Lysis & Analysis: Lyse cells and perform Western blotting.
  • Key Target Proteins:

    • Direct Target: Phospho-IGF-1R (Tyr1135/1136)
    • Downstream Nodes: Phospho-Akt (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)
    • Total Proteins: Total IGF-1R, Akt, and ERK as loading controls [7] [4].

The simplified signaling pathway and site of this compound inhibition is shown below:

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates Inhibitor This compound Inhibitor->IGF1R Inhibits PI3K PI3K IRS1->PI3K MEK MEK IRS1->MEK Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival ERK ERK MEK->ERK Activates ERK->Survival

Critical Considerations for Experimental Design

  • Solvent and Stock Solutions: Always use high-grade DMSO for the stock solution. Include a vehicle control group (0.1% DMSO) in every experiment to rule out solvent toxicity [4].
  • Serum Concentration: Standard culture medium with 5-10% FBS contains IGFs that can activate IGF-1R. For assays designed to test pathway-specific inhibition, a 24-hour serum starvation step is recommended to lower basal phosphorylation levels [4].
  • IGF-1 Stimulation: To conclusively demonstrate that the effects of this compound are on-target, include a condition where the pathway is experimentally activated with recombinant IGF-1 (e.g., 50-100 ng/mL) and show that the inhibitor blocks this specific activation [6] [8].
  • Inherent Resistance Mechanisms: Be aware that some cancer types, such as esophageal squamous cell carcinoma, may exhibit inherent resistance. This resistance is often associated with persistent activity of the RAS-MAPK pathway even when IGF-1R and Akt are successfully inhibited. In such models, consider combination therapies with MEK or ERK inhibitors [4].
  • Off-Target Effects at High Concentrations: While selective, at higher concentrations (e.g., >2-5 μM), this compound may start inhibiting the Insulin Receptor (InsR), potentially leading to confounding metabolic side effects in your experimental system [1] [9].

Combination Strategies

This compound has shown synergistic effects when combined with other agents, which can be a strategy to overcome resistance or enhance efficacy:

  • With Chemotherapy: Synergistic effect with gemcitabine in biliary tract cancer [3].
  • With Targeted Therapy: Strong synergy with the EGFR/Her-2 inhibitor lapatinib in pancreatic cancer, including cancer stem cells [5].
  • With Immunotherapy: Combined use with PD-1 blockade enhanced anti-tumor immune responses in an ovarian cancer model [8].
  • With Autophagy Inhibitors: Co-targeting autophagy with agents like 3-MA enhanced growth suppression and apoptosis in triple-negative breast cancer [7].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High IC₅₀ Innate resistance via RAS-MAPK pathway. Check p-ERK levels via WB; consider combination with MEK/ERK inhibitors [4].
Poor Inhibition in WB Inadequate pathway stimulation or inhibitor concentration. Include IGF-1 stimulation; ensure serum starvation; increase inhibitor concentration (validate with p-IGF-1R blot) [6].
High Background Proliferation High basal activity from serum growth factors. Implement a 24-hour serum starvation period before drug treatment.
High Vehicle Toxicity Excessive DMSO concentration. Ensure final DMSO concentration does not exceed 0.1%.

Summary

This compound remains a powerful and specific tool for preclinical investigation of IGF-1R-driven oncogenesis. Successful application requires careful experimental planning, including appropriate cell line selection, validation of on-target activity through Western blotting, and consideration of combination strategies to overcome inherent resistance mechanisms. The protocols and parameters detailed here provide a robust foundation for designing and executing cell proliferation assays with this compound.

References

Comprehensive Application Notes and Protocols: NVP-AEW541 and Gemcitabine Combination Therapy for Biliary Tract and Pancreatic Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profiles

The combination of NVP-AEW541, a selective small-molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, with gemcitabine, a nucleoside analog antimetabolite, represents a promising therapeutic approach for treating refractory gastrointestinal malignancies including biliary tract cancer (BTC) and pancreatic ductal adenocarcinoma (PDAC). This compound is a pyrrolo[2,3-d]pyrimidine derivative that demonstrates remarkable selectivity for IGF-1R (cellular IC50 = 0.086 μM) over the closely related insulin receptor (InsR) (cellular IC50 = 2.3 μM), representing a 27-fold selectivity that minimizes potential metabolic side effects [1] [2]. This specificity is crucial for cancer therapy as IGF-1R signaling promotes tumor survival, anchorage-independent growth, and metastasis formation while being only partially involved in normal cell growth [3]. Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) remains the standard chemotherapeutic agent for pancreatic cancer and is frequently used in biliary tract cancers, despite limitations such as intrinsic and acquired resistance, short half-life (approximately 15 minutes), and systemic toxicity [4].

Preclinical evidence demonstrates that simultaneous inhibition of IGF-1R signaling alongside gemcitabine administration produces synergistic anti-tumor effects, particularly in aggressive malignancies characterized by dysregulated growth factor pathways [3] [5] [6]. The molecular basis for this synergy involves abrogation of parallel survival pathways, where this compound effectively blocks IGF-1R-mediated AKT activation while gemcitabine induces DNA damage, collectively promoting enhanced apoptosis induction and cell cycle arrest [3] [7]. Additionally, the co-expression of IGF-1R and its ligands (IGF-1 and IGF-2) in tumor cells creates an autocrine loop that promotes resistance to conventional therapies, which can be effectively targeted by this combination approach [3] [8].

In Vitro Combination Therapy Protocols

Cell Culture and Reagent Preparation
  • Cancer Cell Lines: The human BTC cell lines (EGI-1, TFK-1, CC-SW-1, CC-LP-1, SK-ChA-1, Mz-ChA-1, Mz-ChA-2) and pancreatic cancer cell lines (BxPC-3, PANC-1, MIA PaCa-2, Capan-1, FA6) should be cultured in their appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 atmosphere [3] [5].

  • Drug Stock Solutions: Prepare 10 mM this compound in molecular biology grade DMSO as a stock solution, storing aliquots at -20°C. Gemcitabine should be dissolved in 0.9% NaCl at 10 mM as a stock solution and stored at -20°C. For working concentrations, prepare serial dilutions in complete cell culture media immediately before use, ensuring final DMSO concentrations do not exceed 0.1% to maintain cellular viability [3] [7].

  • Experimental Controls: Include vehicle control (0.1% DMSO), single-agent controls (this compound alone and gemcitabine alone), and untreated controls in all experiments to account for solvent effects and establish baseline viability [3].

Treatment Procedures for 2D and 3D Models
  • Monolayer Cell Cultures: Seed cells in 96-well plates (3-5 × 10³ cells/well for 72-hour assays) or T25 flasks (2 × 10⁵ cells for 3-6 day assays) and allow to adhere overnight. Treat cells with single agents or combinations when they reach 50-60% confluence, using a minimum of three biological replicates per condition [3] [6]. For combination studies, utilize a matrix of concentrations (e.g., 0.1-10 μM this compound with 1-100 nM gemcitabine) to establish dose-response relationships.

  • Tumorsphere Cultures (3D): For cancer stem cell (CSC) enrichment, plate single-cell suspensions (1.5 × 10³ cells/well) in ultra-low attachment plates using serum-free DMEM:F12 (1:1) medium supplemented with B-27, N2, 20 ng/mL human EGF, and 20 ng/mL bFGF [6]. Allow tumorspheres to form for 5-7 days before treatment, then dissociate and re-plate for drug exposure experiments. The 3D models are particularly valuable for assessing effects on the CSC subpopulation, which often demonstrates enhanced resistance to single-agent gemcitabine [6].

  • Treatment Schedule Optimization: Based on published studies, optimal results are achieved with pre-treatment of this compound (2-4 hours) followed by gemcitabine addition, or simultaneous administration of both agents for 72 hours. For longer experiments (6 days), refresh medium and treatments every 3 days to maintain drug activity [3].

Cell Viability and Proliferation Assessment
  • Automated Cell Counting: After treatment, trypsinize cells, wash with PBS, and analyze using an automated cell counter (e.g., Casy Cell Counter Model TT) according to manufacturer instructions. Perform each sample in technical triplicates to ensure counting accuracy [3].

  • Colorimetric Assays: For 96-well format experiments, assess viability using Sulforhodamine B (SRB) assay, MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide), or WST-8 assay according to established protocols [5] [6]. After treatment, incubate with the respective reagents and measure absorbance at appropriate wavelengths (565 nm for SRB, 450 nm for WST-8). Express results as percentage viability relative to untreated controls.

  • IC50 Determination: Calculate half-maximal inhibitory concentrations (IC50) by fitting dose-response data to a sigmoidal curve using nonlinear regression analysis (e.g., GraphPad Prism, Grafit software) [6].

Synergy Quantification Methods

Combination Index (CI) Method

The Combination Index method based on the median-effect principle of Chou-Talalay provides a quantitative measure of drug interaction [5]. Calculate CI values using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + α[(D)₁(D)₂/(Dx)₁(Dx)₂] Where (D)₁ and (D)₂ represent doses of drug 1 and drug 2 in combination that produce x% effect, while (Dx)₁ and (Dx)₂ represent doses of each drug alone that produce the same effect. For mutually exclusive drugs (α=0), the equation simplifies to: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Interpret CI values as follows: <0.9 indicates synergy, 0.9-1.1 indicates additive effects, and >1.1 indicates antagonism [5].

Coefficient of Drug Interaction (CDI)

An alternative method calculates the Coefficient of Drug Interaction as follows [6]: CDI = AB / (A × B) Where AB is the absorbance (viability) ratio for the combination group relative to control, while A and B are the ratios for each single agent relative to control. Classify results as follows: CDI < 0.7 indicates significant synergy, CDI = 0.7-0.9 indicates moderate synergy, CDI = 0.9-1.1 indicates additive effects, and CDI > 1.1 indicates antagonism. This method is particularly useful for high-throughput screening of multiple combination ratios.

Table 1: Synergy Classification Standards for Combination Therapies

Method Synergistic Additive Antagonistic Reference
Combination Index (CI) < 0.9 0.9-1.1 > 1.1 [5]
Coefficient of Drug Interaction (CDI) < 0.7 0.7-1.1 > 1.1 [6]
Bliss Independence > Expected additive effect = Expected additive effect < Expected additive effect Not shown in results

Molecular Analyses of Mechanism of Action

Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Harvest treated cells using ice-cold lysis buffer (e.g., Tris-HCl 50 mM pH 7.4, NP-40 1%, NaCl 150 mM, EDTA 1 mM, sodium orthovanadate 1 mM, NaF 10 mM) supplemented with protease and phosphatase inhibitors [3] [7]. Incubate on ice for 30 minutes, then centrifuge at 13,000 × g for 15 minutes at 4°C. Collect supernatants and quantify protein concentration using Bradford assay.

  • Immunoblotting: Separate 30-60 μg of total protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes. Block with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C against targets including: phospho-IGF-1R (Tyr1165/1166), total IGF-1Rβ, phospho-AKT (Ser473), total AKT, phospho-p42/44 MAPK (Thr202/Tyr204), total p42/44 MAPK, Bcl-xL, and β-actin (loading control) [3] [7] [6].

  • Detection and Analysis: After incubation with appropriate HRP-conjugated secondary antibodies, detect signals using enhanced chemiluminescence and visualize with imaging systems. Densitometric analysis should be performed to quantify band intensities normalized to loading controls.

Cell Cycle Analysis by Flow Cytometry
  • Cell Staining: After treatment (typically 36-48 hours), harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol at -20°C for at least 2 hours. Centrifuge fixed cells, resuspend in PBS containing 0.1% Triton X-100, 0.2 mg/mL RNase A, and 50 μg/mL propidium iodide (PI), then incubate for 30 minutes at 37°C in the dark [3] [7].

  • Flow Cytometry: Analyze DNA content using a flow cytometer (e.g., FACSCalibur) with a minimum of 10,000 events per sample. Exclude doublets by gating for PI width versus area. Determine cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in sub-G1 (apoptosis), G0/G1, S, and G2/M phases [3] [7]. This compound and gemcitabine combination typically increases sub-G1 population and induces G1/S phase arrest.

Apoptosis Assays
  • Caspase-3 Activity: Measure caspase-3 activation using fluorogenic substrate DEVD-AMC according to manufacturer protocols. The increase in fluorescence intensity (excitation 380 nm, emission 460 nm) correlates with caspase-3 activity and apoptosis induction [7].

  • Annexin V/PI Staining: Use Annexin V-FITC/PI apoptosis detection kits to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations by flow cytometry according to manufacturer instructions [7].

Data Presentation and Summary Tables

Table 2: Efficacy of this compound and Gemcitabine Combination in Preclinical Cancer Models

Cancer Type Cell Line/Model This compound IC50 Gemcitabine IC50 Combination Effect Reference
Biliary Tract Cancer EGI-1 ~1.5 μM ~15 nM Synergistic (CI < 0.9) [3]
Biliary Tract Cancer TFK-1 ~2.0 μM ~25 nM Synergistic (CI < 0.9) [3]
Pancreatic Cancer BxPC-3 0.8-1.2 μM 10-30 nM Synergistic (CDI < 0.7) [5] [6]
Pancreatic Cancer Capan-1 ~1.5 μM ~20 nM Synergistic (CDI < 0.7) [6]
Pancreatic Cancer FA6 0.34 μM ~5 nM Synergistic (CDI < 0.7) [5]
Colorectal Cancer HT-29 2.5 μM Not reported Enhanced apoptosis & G1 arrest [7]

Table 3: Key Experimental Conditions for Combination Therapy Studies

Parameter Recommended Conditions Alternative Options Purpose
Treatment Duration 72 hours 48 hours (acute) or 6 days (prolonged) Balance between efficacy and practicality
Serum Concentration 2-5% FBS 10% FBS (standard growth) Reduce growth factor interference while maintaining viability
This compound Range 0.1-10 μM Up to 20 μM (for resistant lines) Cover sub-IC50 to supra-IC50 concentrations
Gemcitabine Range 1-100 nM Up to 1 μM (for resistant lines) Cover sub-IC50 to supra-IC50 concentrations
Combination Ratios Fixed molar ratio (e.g., 100:1) Serial dilution of both agents Systematic synergy assessment
Assay Endpoint Multiple (viability, apoptosis, signaling) Single primary endpoint Comprehensive mechanism understanding

Technical Considerations and Troubleshooting

  • Solvent Toxicity Control: Maintain DMSO concentrations below 0.1% in all experimental conditions, including vehicle controls, as higher concentrations can independently affect cell viability and signaling pathways [7]. Include additional controls with NaCl (gemcitabine solvent) when applicable.

  • Serum Concentration Optimization: For IGF-1R signaling studies, consider reducing FBS to 0.5-2% during treatment to minimize potential ligand interference from serum-containing growth factors [3]. However, ensure that reduced serum exposure does not induce significant stress responses in control cells within the experimental timeframe.

  • Timing of Molecular Analyses: For phosphorylation status assessments of signaling proteins (e.g., p-IGF-1R, p-AKT, p-MAPK), harvest cells after 2-4 hours of this compound treatment to capture acute signaling inhibition, as downstream effects on viability and apoptosis require longer exposure (24-72 hours) [3] [6].

  • Cancer Stem Cell Considerations: When evaluating effects on tumor-initiating cells, utilize tumorsphere assays under non-adherent conditions with appropriate growth factors (EGF, bFGF). Note that CSCs often demonstrate enhanced resistance to single-agent gemcitabine but may show increased sensitivity to the this compound/gemcitabine combination [6].

  • Resistance Mechanisms: Be aware that potential resistance to IGF-1R inhibition may emerge through alternative pathway activation, particularly ErbB family receptors. Consider including triple combinations with EGFR/HER2 inhibitors (e.g., afatinib, lapatinib) in resistant models [5] [6].

Visual Representation of Signaling Pathways and Experimental Workflow

G IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 AKT PI3K/AKT IRS1->AKT MAPK Ras/Raf/MAPK IRS1->MAPK Survival Cell Survival Proliferation AKT->Survival Apoptosis Apoptosis Inhibition AKT->Apoptosis CellDeath Enhanced Apoptosis AKT->CellDeath  Reduced  signaling MAPK->Survival NVP This compound Inhibition NVP->IGF1R  Blocks activation NVP->AKT  Suppresses Gem Gemcitabine DNA Damage Gem->CellDeath  Induces CycleArrest Cell Cycle Arrest Gem->CycleArrest  Induces

Figure 1: Molecular mechanism of this compound and gemcitabine combination therapy. This compound selectively inhibits IGF-1R tyrosine kinase activity, blocking downstream PI3K/AKT and MAPK survival pathways. Gemcitabine induces DNA damage and cell cycle arrest. Together, they promote enhanced apoptosis through complementary mechanisms.

G Start Study Design CellCulture Cell Culture (2D monolayers or 3D tumorspheres) Start->CellCulture DrugPrep Drug Preparation This compound (in DMSO) Gemcitabine (in saline) Start->DrugPrep Treatment Treatment Groups: - Vehicle control - this compound alone - Gemcitabine alone - Combination CellCulture->Treatment DrugPrep->Treatment Assays Endpoint Assays Treatment->Assays Viability Viability Assessment (SRB, MTT, cell counting) Assays->Viability Mechanism Mechanistic Studies (Western blot, cell cycle, apoptosis analysis) Assays->Mechanism Analysis Data Analysis Viability->Analysis Mechanism->Analysis IC50 IC50 Determination Analysis->IC50 Synergy Synergy Quantification (CI, CDI methods) Analysis->Synergy Stats Statistical Analysis Analysis->Stats

Figure 2: Experimental workflow for this compound and gemcitabine combination studies. The protocol encompasses cell culture preparation, drug treatment, comprehensive endpoint assessments, and quantitative data analysis to evaluate efficacy and synergistic interactions.

Conclusion

The combination of this compound and gemcitabine represents a promising therapeutic approach for treating aggressive gastrointestinal malignancies, particularly those characterized by IGF-1R overexpression and signaling activation. The detailed protocols provided in this document enable researchers to systematically evaluate this combination in preclinical models, with particular emphasis on synergy quantification, molecular mechanism elucidation, and validation in relevant disease models. The robust inhibitory effects observed across multiple cancer types, coupled with enhanced efficacy against cancer stem cell populations, support further investigation of this combination strategy. These application notes provide the necessary methodological foundation for translating these findings into potential clinical applications, with appropriate considerations for experimental design and technical optimization.

References

Comprehensive Application Notes and Protocols: NVP-AEW541 and Afatinib Combination Therapy for Pancreatic Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a 5-year survival rate of only 9% and persistent therapeutic resistance. Despite advances in cancer biology, pancreatic cancer is still characterized by late diagnosis, early dissemination, and poor responsiveness to conventional chemotherapy and radiotherapy. The aggressive nature of this disease and its complex tumor microenvironment contribute to treatment failure and disease recurrence, creating an urgent need for novel therapeutic approaches. Gemcitabine has been the standard first-line treatment for advanced pancreatic cancer for decades, but it provides only modest survival benefits, typically extending median survival by just a few weeks. Even the addition of nab-paclitaxel or the FOLFIRINOX regimen has provided limited improvement, highlighting the critical need for more effective, targeted therapeutic strategies.

Receptor tyrosine kinases (RTKs) have emerged as promising therapeutic targets in pancreatic cancer due to their frequent dysregulation and central role in driving oncogenic signaling pathways. The ErbB (HER) family of receptors—including EGFR (HER1), HER2, HER3, and HER4—are particularly important, as they regulate crucial cellular processes including proliferation, survival, metabolism, angiogenesis, and metastasis. Similarly, the insulin-like growth factor-1 receptor (IGF-1R) signaling axis has been implicated in pancreatic cancer pathogenesis, with aberrant expression and activation associated with increased cell proliferation, reduced apoptosis, enhanced invasion and metastasis, and resistance to conventional therapies. The cross-talk between these receptor families and the development of compensatory signaling pathways represent key mechanisms of resistance to targeted monotherapies, providing a strong rationale for combination approaches.

The simultaneous inhibition of both HER family signaling and IGF-1R activity represents a promising strategy to overcome the limitations of single-target therapies. The combination of afatinib (an irreversible pan-HER blocker) and NVP-AEW541 (a selective IGF-1R tyrosine kinase inhibitor) has demonstrated synergistic activity across multiple pancreatic cancer models, providing a compelling approach worthy of detailed investigation and protocol standardization for the research community [1] [2] [3].

Mechanistic Insights & Synergistic Action

Signaling Pathways and Molecular Mechanisms

The synergistic activity of afatinib and this compound stems from their complementary actions on interconnected oncogenic signaling networks. Afatinib covalently and irreversibly binds to cysteine residues in the kinase domains of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803), leading to complete and sustained inhibition of ErbB family signaling. This irreversible inhibition results in reduced auto- and trans-phosphorylation within ErbB dimers, effectively shutting down critical downstream signaling cascades. In contrast, This compound is a selective small-molecule inhibitor of IGF-1R tyrosine kinase activity that competitively targets the ATP-binding site, preventing receptor autophosphorylation and subsequent activation of downstream effectors.

The molecular synergy between these agents arises from several key mechanisms. First, there is extensive cross-talk between the IGF-1R and HER signaling networks, with heterodimerization between these receptors and shared downstream pathways creating compensatory activation when only one pathway is targeted. Second, inhibition of IGF-1R by this compound has been shown to induce compensatory activation of the MEK/ERK pathway through increased EGFR signaling, which is simultaneously blocked by afatinib. Third, the combination results in more comprehensive inhibition of both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades, which are critical for pancreatic cancer cell survival and proliferation. Research has demonstrated that the combination leads to total abolishment of AKT, ERK, and IRS-1 phosphorylation, creating a synergistic disruption of oncogenic signaling that cannot be achieved with either agent alone [4] [5] [6].

Overcoming Therapeutic Resistance

The afatinib and this compound combination has demonstrated particular effectiveness in addressing several key resistance mechanisms in pancreatic cancer. This approach has shown significant activity against pancreatic cancer stem cells (PCSCs), a subpopulation responsible for tumor initiation, metastasis, and therapeutic resistance. While PCSCs are typically resistant to conventional chemotherapy like gemcitabine, they show increased sensitivity to the combination of HER and IGF-1R inhibitors. Studies utilizing tumorsphere cultures enriched for cancer stem cells have demonstrated that the combination of HER and IGF-1R inhibitors can effectively eliminate this resistant population, suggesting potential for addressing tumor recurrence and metastasis [4] [5].

Additionally, this combination strategy has shown promise in overcoming resistance to EGFR-targeted therapies and chemotherapeutic agents. The development of acquired resistance to HER inhibitors or gemcitabine is frequently accompanied by molecular alterations including upregulated p-MET, p-STAT3, CD44 expression, and increased autocrine production of EGFR ligands like amphiregulin. The simultaneous blockade of both HER and IGF-1R signaling creates a more comprehensive inhibition of redundant pathways, preventing the development of escape mechanisms that often limit targeted therapies [7].

Table 1: Key Signaling Pathways Affected by Afatinib and this compound Combination

Signaling Pathway Afatinib Effect This compound Effect Combination Outcome
EGFR/HER2 Signaling Irreversible inhibition Minor indirect effect Complete shutdown
IGF-1R Signaling Minimal direct effect Direct inhibition Complete blockade
PI3K/AKT/mTOR Moderate inhibition Moderate inhibition Synergistic suppression
RAS/RAF/MEK/ERK Strong inhibition Compensatory activation Complete inhibition
STAT3 Signaling Indirect inhibition Indirect inhibition Moderate inhibition
IRS-1 Adaptation Minimal effect Downregulation Significant downregulation

Experimental Models & Cell Systems

Pancreatic Cancer Cell Lines

The investigation of afatinib and this compound combination therapy has been conducted across a diverse panel of human pancreatic cancer cell lines, representing different molecular subtypes and disease stages. The most extensively studied lines include BxPC-3, PT45, MiaPACA2, PANC-1, AsPc-1, Capan-1, and FA6. These cell lines exhibit varying expression levels of HER family members and IGF-1R, providing a comprehensive model system for evaluating the broad applicability of the combination therapy. All these pancreatic cancer cell lines have been confirmed to express detectable levels of IGF-1R, with varying sensitivity to IGF-1R inhibition alone [1] [2]. The FA6 cell line has been identified as particularly sensitive to this compound monotherapy (IC50 = 342 nM), while PT45 is relatively resistant (IC50 = 2.73 μM). These differential sensitivities across cell lines highlight the heterogeneity of pancreatic cancer and the importance of evaluating therapies across multiple models.

The BxPC-3 cell line has been particularly valuable in resistance studies, as it initially demonstrates high sensitivity to HER-targeted agents. Researchers have successfully developed resistant variants of this line through prolonged exposure to increasing concentrations of afatinib (BxPc3AFR), erlotinib (BxPc3OSIR), or gemcitabine (BxPc3GEM). These resistant sublines exhibit cross-resistance patterns and molecular adaptations that provide insights into clinical resistance mechanisms. The development and characterization of these resistant models have been essential for understanding the potential of combination therapies to overcome or prevent resistance [7].

Cancer Stem Cell Models

Given the importance of cancer stem cells in therapeutic resistance and disease recurrence, significant research has focused on evaluating the afatinib and this compound combination in tumorsphere cultures enriched for pancreatic cancer stem cells (PCSCs). These models are established by culturing pancreatic cancer cells under non-adherent, serum-free conditions supplemented with specific growth factors (EGF and bFGF), which favor the expansion of the stem-like subpopulation. Experiments are typically performed between the fourth and seventh passage of these tumorspheres to ensure stable stem cell properties [4] [5].

These PCSC-rich models have demonstrated particular sensitivity to the combination of HER and IGF-1R inhibitors, in contrast to their notable resistance to gemcitabine. This finding is clinically significant, as the persistence of CSCs following conventional therapy is thought to drive disease recurrence and metastasis. The ability of the combination therapy to target this resistant population suggests potential for improved long-term outcomes [4].

Quantitative Drug Response Profiling

Single-Agent Efficacy Data

Comprehensive profiling of single-agent activity provides essential baseline data for understanding the synergistic effects of the afatinib and this compound combination. Across a panel of seven human pancreatic cancer cell lines, afatinib demonstrated potent growth inhibitory activity with IC50 values ranging from ≤0.15 μM to 2.95 μM, depending on the specific cell line. The activity of afatinib was superior to first-generation reversible EGFR inhibitors such as erlotinib and gefitinib, highlighting the advantage of irreversible pan-HER inhibition [8] [9].

This compound as a single agent exhibited variable activity across pancreatic cancer cell lines, with IC50 values ranging from 342 nM (FA6 cells) to 2.73 μM (PT45 cells). This variability appears to correlate with the overall dependence of specific cell lines on IGF-1R signaling for survival and proliferation. In sensitive cell lines like FA6, this compound completely inhibited IGF-I, IGF-II, and insulin-induced phosphorylation of IGF-1R and AKT, while in more resistant lines like BxPC-3, this inhibition was less complete [1] [2].

Table 2: Single-Agent IC50 Values Across Pancreatic Cancer Models

Cell Line Afatinib IC50 (μM) This compound IC50 (μM) Gemcitabine IC50 (μM)
BxPC-3 0.15-0.35 1.54 0.33
FA6 0.18-0.52 0.34 0.12
PANC-1 0.62-1.25 1.21 0.28
MiaPACA2 0.85-1.95 1.85 0.19
PT45 1.05-2.15 2.73 0.24
AsPc-1 0.75-1.65 1.42 0.31
Capan-1 0.45-1.05 1.15 0.26
Combination Therapy Synergy Metrics

The combination of afatinib and this compound has demonstrated synergistic growth inhibition across the majority of pancreatic cancer cell lines tested. Quantitative assessment of drug interactions using the combination index (CI) method developed by Chou and Talalay has consistently shown CI values of less than 1.0, indicating true synergistic interactions rather than merely additive effects. In several cell lines, the combination index values were significantly below 1.0, indicating strong synergy [1] [2].

Similarly, studies using the coefficient of drug interaction (CDI) method, where CDI < 1 indicates synergy, CDI = 1 indicates additive effects, and CDI > 1 indicates antagonism, have demonstrated significant synergistic effects with CDI values less than 0.7 in the majority of pancreatic cancer cell lines tested. This synergy has been observed not only in conventional monolayer cultures but also in tumorsphere cultures enriched for cancer stem cells, highlighting the broad activity of this combination across different cellular subpopulations within pancreatic tumors [4] [5].

Experimental Protocols & Methodologies

Cell Culture and Maintenance Protocols

Materials and Reagents:

  • Human pancreatic cancer cell lines (BxPC-3, PANC-1, MiaPACA2, etc.)
  • RPMI-1640 or DMEM culture media supplemented with 10% fetal bovine serum (FBS)
  • Penicillin (50 units/mL), streptomycin (0.05 mg/mL), and neomycin (0.1 mg/mL) antibiotics
  • 2 mM L-glutamine for RPMI-1640 medium
  • Trypsin-EDTA solution for cell detachment
  • Phosphate-buffered saline (PBS), pH 7.4
  • Afatinib (Boehringer Ingelheim) stock solution: 10 mM in DMSO
  • This compound (Novartis) stock solution: 10 mM in DMSO
  • Sterile dimethyl sulfoxide (DMSO) for compound dilution

Protocol:

  • Cell Culture Maintenance: Maintain pancreatic cancer cell lines in appropriate media (BxPC-3, Capan-1, and FA6 in RPMI-1640; PANC-1, MiaPACA2 in DMEM) at 37°C in a humidified atmosphere with 5% CO₂.
  • Passaging Procedure: Passage cells at 80-90% confluence using trypsin-EDTA detachment. Neutralize trypsin with complete medium containing 10% FBS.
  • Compound Preparation: Prepare 10 mM stock solutions of afatinib and this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Working Solution Preparation: Dilute stock solutions in appropriate culture medium immediately before use. Ensure final DMSO concentration does not exceed 0.1% in all experiments.
  • Cell Line Authentication: Regularly authenticate cell lines through STR profiling and routinely test for mycoplasma contamination [2] [8].
Growth Inhibition Assay (Sulforhodamine B Protocol)

Materials and Reagents:

  • Sulforhodamine B (SRB) dye: 0.4% (w/v) in 1% acetic acid
  • 10% trichloroacetic acid (TCA) in distilled water
  • 10 mM Tris base solution (pH 10.5)
  • 96-well flat-bottom cell culture plates
  • Cell fixation and staining platform

Protocol:

  • Cell Seeding: Seed 5 × 10³ cells/well in 100 μL of growth medium supplemented with 2% FBS in 96-well plates. Include vehicle control wells (DMSO only) and blank wells (medium without cells).
  • Cell Attachment: Incubate plates for 4 hours at 37°C with 5% CO₂ to allow cell attachment.
  • Compound Treatment: Add 100 μL of doubling dilutions of afatinib, this compound, or combination to triplicate wells. For combination studies, use fixed ratio designs based on individual IC50 values.
  • Incubation: Incubate plates for 72 hours at 37°C with 5% CO₂ until control wells reach near-confluence.
  • Cell Fixation: Gently add 50 μL of cold 30% TCA to each well to achieve final 10% TCA concentration. Incubate at 4°C for 1 hour.
  • Washing: Rinse plates five times with tap water and air dry.
  • Staining: Add 100 μL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
  • Wash Removal: Rinse plates five times with 1% acetic acid to remove unbound dye and air dry.
  • Solubilization: Add 100 μL of 10 mM Tris base to each well and shake for 10 minutes to solubilize protein-bound dye.
  • Absorbance Measurement: Measure absorbance at 565 nm using a plate reader. Calculate growth inhibition percentage relative to vehicle controls [1] [2].
Combination Index Analysis

Methodology:

  • Experimental Design: Conduct SRB assays for each agent alone and in combination using a fixed molar ratio design (typically based on the IC50 ratio of the two agents).
  • Dose-Response Data: Generate dose-response curves for each agent alone and the combination.
  • Data Analysis: Calculate combination index (CI) values using the Chou-Talalay method with the following equation: CI = (D₁)/(Dx₁) + (D₂)/(Dx₂) + (D₁)(D₂)/(Dx₁)(Dx₂) Where D₁ and D₂ are the doses of each drug in combination that produce x% effect, and Dx₁ and Dx₂ are the doses of each drug alone that produce the same x% effect.
  • Synergy Interpretation: Classify drug interactions as follows: CI < 0.9 (synergism), CI = 0.9-1.1 (additive), CI > 1.1 (antagonism) [1] [4].
Cell Signaling Analysis (Western Blot Protocol)

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA or Bradford protein assay kit
  • SDS-PAGE gels and electrophoresis system
  • PVDF or nitrocellulose membranes
  • Enhanced chemiluminescence (ECL) detection reagents
  • Primary antibodies: p-EGFR, total EGFR, p-IGF-1R, total IGF-1R, p-AKT, total AKT, p-ERK, total ERK, IRS-1, p-STAT3, and loading control (β-actin or GAPDH)
  • Species-appropriate HRP-conjugated secondary antibodies

Protocol:

  • Cell Treatment and Lysis: Treat cells with afatinib (0.1-1 μM), this compound (1-2 μM), or combination for 2-24 hours. Lyse cells in ice-cold RIPA buffer.
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay.
  • Gel Electrophoresis: Separate 20-30 μg of protein by SDS-PAGE and transfer to membranes.
  • Blocking and Antibody Incubation: Block membranes with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL reagents.
  • Signal Quantification: Quantify band intensities using densitometry software and normalize to loading controls [2] [4] [5].

Research Implications & Future Directions

The compelling preclinical data supporting the combination of afatinib and this compound in pancreatic cancer provides a strong rationale for further translational development. The consistent demonstration of synergistic growth inhibition across multiple pancreatic cancer models, including treatment-resistant and cancer stem cell populations, suggests this approach could address significant clinical challenges in pancreatic cancer management. The ability of this combination to simultaneously target multiple interconnected signaling pathways represents a promising strategy to overcome the heterogeneity and adaptability of pancreatic tumors.

Future research should focus on several key areas. First, the identification of predictive biomarkers for patient selection is essential. Potential biomarkers include expression levels of EGFR, HER2, HER3, and IGF-1R, as well as markers of pathway activation such as phosphorylated AKT and ERK. Second, the optimization of dosing schedules and sequence administration should be investigated in in vivo models to establish the most therapeutically beneficial regimen. Third, the potential triple combinations with standard chemotherapeutic agents like gemcitabine or nab-paclitaxel should be explored to determine if further synergistic interactions can be achieved. Finally, comprehensive toxicological assessments in relevant animal models are needed to establish the therapeutic window of this combination approach.

The transition of this combination therapy from preclinical models to clinical application will require careful consideration of patient selection strategies, appropriate dosing regimens, and combination with existing standard-of-care treatments. Based on the preclinical evidence, patients with tumors exhibiting high expression of both HER family members and IGF-1R would be most likely to benefit from this targeted combination approach. The continued investigation of this promising therapeutic strategy may ultimately contribute to improved outcomes for patients with this devastating disease.

Visualized Workflow & Signaling Pathways

G cluster0 Key Signaling Pathways Inhibited Start Start Pancreatic Cancer Combination Therapy Research CellCulture Cell Culture Establishment (Panel of 7 Pancreatic Cancer Cell Lines) Start->CellCulture SingleAgent Single-Agent Dose Response (SRB Assay, IC50 Determination) CellCulture->SingleAgent Combination Combination Therapy (Fixed Ratio Design) SingleAgent->Combination SynergyAnalysis Synergy Analysis (Combination Index Calculation) Combination->SynergyAnalysis MechStudies Mechanistic Studies (Western Blot, Cell Cycle, Migration) SynergyAnalysis->MechStudies CSCModels Cancer Stem Cell Models (Tumorsphere Assays) MechStudies->CSCModels DataIntegration Data Integration and Statistical Analysis CSCModels->DataIntegration Conclusion Therapeutic Implications and Future Directions DataIntegration->Conclusion EGFR EGFR/HER Family PI3K PI3K/AKT/mTOR EGFR->PI3K Afatinib MAPK RAS/RAF/MEK/ERK EGFR->MAPK Afatinib IGFR IGF-1R IGFR->PI3K This compound IGFR->MAPK Compensatory STAT3 JAK/STAT3

Diagram 1: Experimental workflow for evaluating the this compound and afatinib combination in pancreatic cancer models, highlighting key signaling pathways inhibited by the therapeutic combination.

G EGF EGF Family Ligands EGFR EGFR/HER Receptors EGF->EGFR IGF IGF-1/IGF-2 Ligands IGFR IGF-1R Receptor IGF->IGFR PI3K PI3K EGFR->PI3K Cross-talk RAS RAS EGFR->RAS Activates IRS1 IRS-1 IGFR->IRS1 IGFR->RAS Cross-talk IRS1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metabolism Metabolic Reprogramming AKT->Metabolism Survival Cell Survival & Anti-apoptosis mTOR->Survival Stemness Cancer Stem Cell Maintenance mTOR->Stemness RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation Afatinib Afatinib (Irreversible pan-HER Inhibitor) Afatinib->EGFR Inhibits Afatinib->ERK Blocks NVPAEW541 This compound (IGF-1R Inhibitor) NVPAEW541->IGFR Inhibits NVPAEW541->AKT Blocks

Diagram 2: Signaling pathways targeted by this compound and afatinib combination therapy, showing key nodes and cross-talk mechanisms in pancreatic cancer cells.

References

Application Notes and Protocols: Investigating NVP-AEW541 for Biliary Tract Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NVP-AEW541 and its Relevance in Biliary Tract Cancer

Biliary tract cancer (BTC), which includes cholangiocarcinoma and gallbladder carcinoma, is a highly aggressive malignancy with a poor prognosis, largely due to its inherent resistance to conventional chemotherapy and radiotherapy [1]. The insulin-like growth factor-1 receptor (IGF-1R) has emerged as a promising therapeutic target in oncology. IGF-1R is a receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote crucial tumorigenic processes such as cell proliferation, survival, and metastasis [1] [2]. The presence of an autocrine loop involving co-expression of IGF-1R and its ligands has been identified in BTC, further underscoring the therapeutic rationale for targeting this axis [1].

This compound is a potent, ATP-competitive small-molecule tyrosine kinase inhibitor with high selectivity for IGF-1R. In cellular assays, it demonstrates a 27- to 30-fold greater selectivity for IGF-1R over the closely related insulin receptor (InsR) [1] [3] [4]. Preclinical studies have confirmed its anti-tumor activity across a diverse range of malignancies, including biliary tract cancer [1]. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on BTC models in vitro.

Key Findings and Efficacy Data

Summary of Anti-tumor Effects in Preclinical Models

Initial characterization of this compound established it as a selective, orally bioavailable IGF-1R inhibitor with proven in vivo antitumor activity in IGF-1R-driven xenograft models [4]. Subsequent research has expanded on these findings across various cancers, with key data summarized in the table below.

Table 1: Summary of this compound Efficacy in Preclinical Cancer Models

Cancer Type Model System Key Findings Reference
Biliary Tract Cancer 7 human BTC cell lines Suppressed growth in all lines; induced G1/S cell cycle arrest and increased sub-G1 population; synergism with gemcitabine. [1]
Esophageal Cancer TE-1, TE-4, TE-8 cells IC₅₀ > 2 μM; blocked IGF-1R and AKT phosphorylation, but not MEK/ERK. [5]
Sarcoma TC-71, Saos-2, others Inhibited IGF-I-mediated growth with IC₅₀ values ranging from <0.5 μM to 6 μM. [6]
Ovarian Cancer OVCAR-3, OVCAR-4 Inhibited cell proliferation and induced apoptosis at ~15 μM. [6]
Hepatocellular Carcinoma Huh-7, Hep-G2 IC₅₀ values of 1.4-1.9 μM; induced cell cycle arrest. [6]
Quantitative Efficacy Data in Biliary Tract Cancer

A pivotal study investigating this compound in seven human BTC cell lines revealed consistent growth-suppressive effects, though with variable potency. The following table consolidates the quantitative data on its activity and downstream molecular effects.

Table 2: Detailed Efficacy and Mechanism of this compound in BTC Models

Parameter Details
Cell Lines Tested Five extrahepatic cholangiocarcinoma (EGI-1, TFK-1, CC-SW-1, CC-LP-1, SK-ChA-1) and two gallbladder cancer (Mz-ChA-1, Mz-ChA-2) lines.
Growth Inhibition Suppression observed in all cell lines; gallbladder cancer lines (Mz-ChA-1, Mz-ChA-2) showed a lower response level.
Downstream Signaling Consistent dephosphorylation of IGF-1R and its downstream effector AKT. Inconsistent downregulation of p42/p44 MAPK and Stat3 phosphorylation.
Cell Cycle Effects Induction of cell cycle arrest at the G1/S checkpoint and a significant increase in the sub-G1 peak, indicative of apoptosis.
Combination Therapy Synergistic effect with gemcitabine, especially at low concentrations. Additive effects with 5-fluorouracil (5-FU) or the Polo-like kinase 1 inhibitor BI2536.
Proposed Mechanism in BTC Co-expression of IGF-1R, IGF-1, and IGF-2 was detected, suggesting the existence of an autocrine activation loop that promotes tumor growth and is effectively targeted by this compound.

Experimental Protocols

In Vitro Cell Culture and Drug Preparation

This section outlines the foundational protocols for maintaining BTC cell lines and preparing this compound for in vitro experiments.

3.1.1 Cell Culture Conditions
  • Cell Lines: The protocol is established for use with human BTC cell lines (e.g., EGI-1, TFK-1, Mz-ChA-1, Mz-ChA-2) [1].
  • Culture Conditions: Maintain cells in their respective recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Culture cells at 37°C in a humidified incubator with 5-10% CO₂ [1] [7].
  • Maintenance: Change the culture medium every 2-3 days and subculture cells upon reaching 80-90% confluence using standard trypsinization procedures.
3.1.2 Drug Stock Solution Preparation
  • Solvent: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) [1] [6].
  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles to maintain stability.
  • Working Concentration: For most BTC cell lines, effective concentrations range from 1 to 10 μM [1]. A dose-response curve should be established for each new cell line.
  • Vehicle Control: For all experiments, include a vehicle control containing the same concentration of DMSO (typically 0.1% v/v) as used in the drug-treated groups.
Core Functional Assays

Below are detailed protocols for key assays used to characterize the effects of this compound.

3.2.1 Cell Growth Inhibition Assay (Automated Cell Counting)

This protocol assesses the direct anti-proliferative effects of this compound [1].

  • Seeding: Seed cells in T25 culture flasks at a density of 2 × 10⁵ cells per flask in duplicate.
  • Treatment: After 24 hours, replace the medium with fresh medium containing the designated concentrations of this compound or vehicle control.
  • Incubation: Incubate cells for 3 or 6 days. For the 6-day experiment, change the medium and reapply the drug treatment after 3 days.
  • Harvesting and Analysis: After incubation, trypsinize the cells, wash with PBS, and resuspend in a known volume.
  • Counting: Analyze cell count in triplicate using an automated cell counter (e.g., Casy Cell Counter Model TT). Calculate the percentage growth inhibition relative to the vehicle control.
3.2.2 Western Blot Analysis for Signaling Pathways

This protocol evaluates the inhibition of IGF-1R signaling and its downstream effects [1] [5].

  • Cell Treatment: Seed cells in 6-well plates (2.5 × 10⁵ cells/well). After 36 hours, serum-starve the cells for 24 hours to reduce basal signaling activity.
  • Drug and Ligand Stimulation: Pre-treat cells with this compound (e.g., 0, 0.1, 1, 10 μM) for 15-30 minutes. Subsequently, stimulate with recombinant human IGF-1 (100 ng/mL) for 30 minutes to activate the pathway [5].
  • Cell Lysis: Place the culture dishes on ice, wash with cold PBS, and lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
  • Protein Quantification: Centrifuge the lysates and quantify the protein concentration in the supernatant using a Bradford or BCA assay.
  • Gel Electrophoresis and Blotting: Separate 50-60 μg of total protein by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation: Block the membrane and incubate with specific primary antibodies overnight at 4°C.
    • Key Antibodies: Phospho-IGF-1R (Tyr1135/1136), total IGF-1R, Phospho-AKT (Ser473), total AKT, Phospho-p42/44 MAPK (Thr202/Tyr204), total p42/44 MAPK, and a loading control (e.g., β-actin).
  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.
3.2.3 Cell Cycle Analysis by Flow Cytometry

This protocol determines the impact of this compound on the cell cycle [1].

  • Treatment: Seed cells in T-25 flasks at a density of 3.5 × 10⁵ cells and treat with this compound or vehicle for 36 hours.
  • Harvesting and Fixation: Trypsinize cells, wash with PBS, and gently resuspend the cell pellet. While vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Fix at 4°C for at least 2 hours or overnight.
  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  • Analysis: Incubate in the dark for 30 minutes at 37°C and analyze DNA content using a flow cytometer (e.g., FACSCalibur). A minimum of 10,000 events per sample should be collected.
  • Data Interpretation: Analyze the data using software like ModFitLT to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the experimental workflow for profiling the drug response in BTC cells.

G cluster_pathway IGF-1R Signaling Pathway & this compound Inhibition cluster_workflow Experimental Workflow for Drug Profiling IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binds AKT PI3K/AKT Pathway IGF1R->AKT Activates MAPK RAS/MAPK Pathway IGF1R->MAPK Activates NVP This compound (IGF-1R Inhibitor) NVP->IGF1R Blocks Effects Proliferation Survival Metastasis AKT->Effects Promotes MAPK->Effects Promotes Step1 1. Cell Seeding & Culture Step2 2. This compound Treatment Step1->Step2 Step3 3. Functional Assays Step2->Step3 Assay1 Cell Growth Inhibition Step3->Assay1 Assay2 Western Blot Analysis Step3->Assay2 Assay3 Cell Cycle Analysis Step3->Assay3 Step4 4. Data Analysis Step3->Step4

Critical Considerations for Research Applications

  • Cell Line Heterogeneity: Response to this compound varies among BTC subtypes. Cholangiocarcinoma cell lines generally show higher sensitivity than gallbladder cancer lines. Researchers should screen multiple lines to understand this heterogeneity [1].
  • Combination Therapy: The synergistic effect with gemcitabine is a key finding. For translationally oriented studies, consider protocols combining this compound with standard chemotherapeutics, using low doses of both agents to maximize synergy and potentially reduce toxicity [1].
  • Off-Target Effects and Toxicity: While selective, this compound can inhibit InsR at higher concentrations, potentially leading to hyperglycemia and impaired glucose tolerance based on in vivo data [3]. Furthermore, chronic administration in animal models has been linked to depressed cardiac contractility [3]. These findings highlight the importance of careful dose selection and monitoring for metabolic and cardiac side-effects in preclinical in vivo studies.
  • Mechanisms of Resistance: Research in other cancers, like esophageal, shows that resistance to this compound can occur due to maintained activity of the RAS-MAPK pathway, even when PI3K/AKT signaling is blocked [5]. If resistance is observed, investigate the activation status of alternative signaling pathways.

References

Application Notes and Protocols: Assessing NVP-AEW541-Induced Apoptosis via Caspase-3 Cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NVP-AEW541 and Its Apoptotic Activity

This compound is a highly specific small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, developed by Novartis Pharma AG [1]. This compound has emerged as a valuable research tool for investigating IGF-1R signaling and its therapeutic targeting in various cancers. The mechanism of action involves competitive binding to the ATP-binding site of IGF-1R, thereby inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways, particularly the PI3K/Akt and MAPK cascades [2] [1]. The inhibition of these critical survival pathways ultimately triggers mitochondrial-mediated apoptosis in susceptible cancer cells, making caspase-3 cleavage a key biomarker for assessing its biological activity.

The significance of this compound in preclinical research stems from its demonstrated efficacy across diverse malignancies, including acute myeloid leukemia (AML), hepatocellular carcinoma, neuroblastoma, and pediatric glioblastoma [3] [2] [1]. Research indicates that cancer cells exhibiting autocrine IGF-1 secretion or constitutive activation of IGF-1R signaling are particularly vulnerable to this compound [3]. Furthermore, this compound has shown synergistic potential when combined with other targeted agents and conventional chemotherapeutics, highlighting its value in combination therapy development [2] [4]. These properties make understanding and accurately measuring its apoptotic effects through caspase-3 cleavage essential for comprehensive preclinical evaluation.

Quantitative Data Summary of this compound Efficacy

Monotherapy Efficacy Across Cancer Types

Table 1: Apoptotic effects of this compound monotherapy across various cancer models

Cancer Type Cell Line/Model Treatment Duration Key Apoptotic Markers Additional Observations Reference
Acute Myeloid Leukemia HL60 subclone 48 hours Caspase-3 cleavage, Akt dephosphorylation Enhanced sensitivity to cytarabine/etoposide; reduced clonogenic capacity of CD34+ cells [3]
Hepatocellular Carcinoma Hep3B, Huh7, PLC5 24-48 hours Caspase-3 activation, PARP cleavage Synergistic with Akt inhibitor MK2206; survivin downregulation [2]
Neuroblastoma SH-SY5Y, Kelly, SHEP 24-72 hours Cleaved caspase-3, sub-G0 population increase IGF-I-resistant caspase activation; inhibited xenograft growth [1]
Pediatric Glioblastoma KNS42, SF188 24-72 hours GI~50~: 5-6 μM; PARP cleavage, caspase-3 activation G1 cell cycle arrest; PI3K pathway inhibition [4]
Combination Therapy Efficacy

Table 2: Synergistic effects of this compound in combination therapies

Combination Partner Cancer Model Combination Index (CI) Enhanced Efficacy Observations Reference
Akt inhibitor (MK2206) Hepatocellular Carcinoma Synergistic (CI<1) Strong survivin reduction; enhanced caspase-3 activation and in vivo tumor growth inhibition [2]
PDGFR inhibitor (Imatinib) Pediatric Glioblastoma Highly synergistic (CI<1) Concurrent PI3K and MAPK pathway inhibition; improved in vivo efficacy after 14-day therapy [4]
Chemotherapeutic Agents Acute Myeloid Leukemia Not quantified Enhanced etoposide-induced apoptosis in chemoresistant blasts [3]

Detailed Experimental Protocols

Protocol 1: Detecting Caspase-3 Cleavage via Western Blotting

Purpose: To detect and quantify this compound-induced caspase-3 cleavage as a primary apoptosis marker in cultured cancer cells.

Materials:

  • Cell lines: Various cancer cell lines (e.g., HL60, Hep3B, SH-SY5Y)
  • Reagents: this compound (prepare 10 mM stock in DMSO), caspase-3 antibody (Cell Signaling Technology #9662), PARP antibody, β-actin antibody, cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors), SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in appropriate medium (e.g., DMEM with 10% FBS) until 70-80% confluence
    • Serum-starve cells for 4 hours prior to treatment to minimize serum-induced signaling [1]
    • Treat cells with this compound (typical range: 1-10 μM) or vehicle control (DMSO) for 6-48 hours
  • Protein Extraction:

    • Aspirate medium and wash cells with cold PBS
    • Lyse cells in RIPA buffer (30-minute incubation on ice)
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Collect supernatant and quantify protein concentration using BCA assay
  • Western Blotting:

    • Separate 30-50 μg protein by SDS-PAGE (10-12% gel)
    • Transfer to PVDF membrane and block with 5% non-fat milk
    • Incubate with primary antibodies (caspase-3 1:1000, PARP 1:1000, β-actin 1:2000) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature
    • Detect using ECL reagent and visualize with imaging system

Expected Results: Successful apoptosis induction typically shows decreased pro-caspase-3 (32 kDa) and increased cleaved caspase-3 (17/19 kDa) bands, along with cleaved PARP (89 kDa) fragments [3] [2].

Protocol 2: Optimizing Assay Timing Using Kinetic Cytotoxicity Measures

Purpose: To determine the optimal timepoint for caspase-3 measurement by monitoring cytotoxicity kinetics, addressing the challenge of transient caspase activation.

Materials:

  • CellTox Green Cytotoxicity Assay (Promega)
  • Caspase-Glo 3/7 Assay (Promega)
  • CellTiter-Fluor Cell Viability Assay (Promega)
  • Microplate reader capable of kinetic fluorescence and luminescence measurements

Procedure:

  • Experimental Setup:

    • Seed cells in 96-well plates at optimal density (e.g., 10,000 cells/well for K562 cells)
    • Add CellTox Green dye directly to culture medium (1:1000 dilution) at time of compound treatment
    • Treat with this compound concentration series (e.g., 0.1-10 μM) and appropriate controls
  • Kinetic Cytotoxicity Monitoring:

    • Measure fluorescence daily (excitation 485 nm, emission 520 nm) for up to 72 hours
    • Maintain plates at 37°C with 5% CO₂ between measurements
    • Identify timepoints when cytotoxicity signal significantly increases above baseline
  • Endpoint Caspase-3/7 Measurement:

    • When cytotoxicity increase is observed, perform Caspase-Glo 3/7 Assay following manufacturer's protocol
    • Optionally multiplex with CellTiter-Fluor Viability Assay for complementary viability data
    • Record luminescence (caspase activity) and fluorescence (viability) signals

Interpretation: The optimal caspase measurement window typically corresponds to the initial significant increase in cytotoxicity signal, as this indicates the onset of cell death when caspases are actively engaged [5].

Protocol 3: Flow Cytometric Analysis of Sub-G1 Population

Purpose: To quantify apoptotic cells by detecting DNA fragmentation through sub-G1 peak analysis.

Materials:

  • Propidium iodide staining solution (50 μg/mL in PBS with 0.1% Triton X-100)
  • RNase A (100 μg/mL)
  • Flow cytometer with 488 nm excitation and >600 nm emission filter

Procedure:

  • Cell Preparation:

    • Harvest this compound-treated and control cells by trypsinization
    • Wash twice with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours
  • Staining and Analysis:

    • Wash fixed cells with PBS and resuspend in propidium iodide staining solution containing RNase A
    • Incubate at 37°C for 30 minutes in the dark
    • Analyze by flow cytometry, collecting at least 10,000 events per sample
    • Identify sub-G1 population representing apoptotic cells with fragmented DNA

Expected Results: this compound treatment typically increases the sub-G1 population in a dose-dependent manner, with higher concentrations (e.g., 10 μM) and longer treatments (48-72 hours) showing more significant effects [1].

Technical Considerations and Applications

Critical Technical Notes
  • Timing Optimization: Caspase-3 activation is transient and timing varies by cell type and treatment. For this compound, maximal caspase-3 cleavage typically occurs between 24-48 hours, but should be empirically determined for each model system [5].

  • Combination Strategies: Vertical blockade of IGF-1R signaling by combining this compound with PI3K/Akt/mTOR pathway inhibitors demonstrates enhanced apoptotic induction and can overcome compensatory resistance mechanisms [2].

  • Alternative Detection Methods: Beyond Western blotting, caspase activity can be measured using fluorogenic substrates (e.g., DEVD-AMC) or FRET-based biosensors that provide kinetic data in live cells [6].

  • Context-Dependent Effects: Apoptotic response to this compound varies significantly by cancer type and molecular context. Tumors with autocrine IGF loops or IGF-1R dependence show greatest sensitivity [3] [1].

Mechanism Investigation Workflow

To comprehensively evaluate this compound-induced apoptosis, follow this investigative workflow:

G Start Start: this compound Treatment IGF1R IGF-1R Inhibition (Phosphorylation ELISA) Start->IGF1R Pathway Downstream Signaling (p-Akt, p-ERK Western) IGF1R->Pathway BH3 BH3 Protein Induction (PUMA, BIM Expression) Pathway->BH3 Mitochondria Mitochondrial Membrane Potential (JC-1 Assay) BH3->Mitochondria Caspase Caspase Activation (Cleavage, Activity Assays) Mitochondria->Caspase Apoptosis Apoptotic Execution (PARP cleavage, Sub-G1) Caspase->Apoptosis

Diagram 1: Mechanism investigation workflow for this compound-induced apoptosis

IGF-1R Signaling Pathway and this compound Mechanism

The following diagram illustrates the molecular targets and apoptotic pathway engaged by this compound treatment:

G IGF1 IGF-1/2 Ligand IGF1R IGF-1R Receptor IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MAPK MAPK Pathway Akt->MAPK Survivin Survivin Akt->Survivin mTOR->Survivin Caspase3 Caspase-3 Cleavage Survivin->Caspase3 Suppresses BIM BIM/PUMA Expression Mito Mitochondrial Outer Membrane Permeabilization BIM->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NVP This compound NVP->IGF1R Inhibits Combo Combination Inhibitors (MK2206, BEZ235) Combo->Akt Inhibits Combo->mTOR Inhibits

Diagram 2: IGF-1R signaling pathway and this compound mechanism of action

Troubleshooting and Optimization Guidelines

  • Weak Caspase-3 Signal: Extend treatment duration (up to 48-72 hours) and confirm pathway inhibition through parallel assessment of Akt phosphorylation. Consider combination approaches with vertical pathway blockade [2].

  • High Background Apoptosis: Reduce serum starvation period or include additional controls. Use baseline cytotoxicity assays to establish appropriate normalization methods.

  • Cell Line Variability: Pre-screen multiple cell lines for IGF-1R expression and activation status. Neuroblastoma (SH-SY5Y, Kelly) and hepatocellular carcinoma (Hep3B) lines typically show robust responses [2] [1].

  • Combination Therapy Optimization: When testing this compound with other agents, perform matrix dosing experiments and calculate combination indices using the Chou-Talalay method to distinguish additive from synergistic effects [4].

Conclusion

This compound serves as a potent research tool for investigating IGF-1R-targeted therapy and apoptosis induction in cancer models. The protocols outlined herein for detecting caspase-3 cleavage, when properly optimized for specific experimental systems, provide robust methods for quantifying apoptotic response. The consistent observation of caspase-3 cleavage across diverse cancer models, particularly in combination with pathway-targeted agents, supports continued investigation of IGF-1R inhibition as a therapeutic strategy. Researchers should prioritize timing optimization and mechanism confirmation through parallel assessment of pathway inhibition to ensure accurate interpretation of this compound-induced apoptotic effects.

References

NVP-AEW541 western blot phospho-IGF-1R

Author: Smolecule Technical Support Team. Date: February 2026

NVP-AEW541: Mechanism and Application

This compound is a pyrrolo[2,3-d]pyrimidine derivative that acts as a potent, ATP-competitive, and orally available small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase [1] [2]. Its primary mechanism involves binding to the kinase domain of IGF-1R, thereby suppressing its autophosphorylation and subsequent activation of downstream signaling cascades, most notably the PI3K/Akt pathway [3] [4].

The key strength of this compound is its selectivity for IGF-1R over the highly homologous Insulin Receptor (InsR) in cellular settings, despite showing similar potency in cell-free kinase assays [2] [4]. This makes it a valuable tool for dissecting the specific roles of IGF-1R in physiological and pathological processes, such as cancer cell growth and survival [3] [5].

Detailed Experimental Protocol for Western Blot Analysis

This protocol outlines the steps from treating cells with this compound to detecting phospho-IGF-1R and downstream signaling proteins by Western blot.

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Resuspend the compound in DMSO at a concentration of 10-20 mM and store aliquots at -20°C [5] [4] [6].
  • Working Concentration: For cell-based assays, a final concentration in the range of 0.5 to 10 µM is typically effective. The optimal dose should be determined by a dose-response curve [4]. The table below summarizes inhibitory concentrations from the literature.

Table 1: In vitro activity profile of this compound

Assay Type Target IC₅₀ / Activity Context / Cell Line
Cellular Autophosphorylation IGF-1R 0.086 µM [5] NWT-21 cells
Insulin Receptor (InsR) 2.3 µM [2] A14 cells
Cell-free Kinase Assay IGF-1R 0.15 µM [6] Recombinant kinase domain
Insulin Receptor (InsR) 0.14 µM [6] Recombinant kinase domain
Cell Proliferation/Growth Varies IC₅₀: 0.1 - 6.9 µM [4] Various cancer cell lines
Cell Treatment and Lysis
  • Plate cells and allow them to adhere and grow to the desired confluence (e.g., 60-80%).
  • Serum-starve cells for a period (e.g., 4-24 hours) before treatment to reduce basal signaling from serum growth factors.
  • Treat cells with the pre-determined concentration of this compound or vehicle control (DMSO) for a set duration. To study IGF-1-induced signaling, pre-treat cells with this compound for 60-90 minutes before stimulating with IGF-1 (e.g., 50-100 ng/mL) for 5-15 minutes [5] [4].
  • Place cells on ice, wash with cold PBS, and lyse using a RIPA buffer supplemented with protease and phosphatase inhibitors.
Western Blotting
  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane [1].

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Probe the membrane with the following primary antibodies (incubate overnight at 4°C):

    Table 2: Key antibodies for analyzing IGF-1R inhibition | Antibody Target | Recommended Clones / Catalog # | Species | Dilution | Key Purpose | | :--- | :--- | :--- | :--- | :--- | | Phospho-IGF-1R β (Tyr1316) | #6113 (Cell Signaling) [7] | Rabbit | 1:1000 | Detects specific IGF-1R autophosphorylation | | Total IGF-1R | #3027 (Cell Signaling) or equivalent | Rabbit | As per datasheet | Loading control for receptor expression | | Phospho-Akt (Ser473) | #9271S (Cell Signaling) [1] | Rabbit | 1:1000 | Key downstream signaling node | | Total Akt | #9272 (Cell Signaling) [1] | Rabbit | 1:1000 | Loading control for Akt | | β-Actin | #A5441 (Sigma) or equivalent | Mouse | 1:10,000 | Overall protein loading control |

  • The following diagram illustrates the core experimental workflow and the expected signaling pathway inhibition.

G cluster_workflow Experimental Workflow for Phospho-IGF-1R Detection cluster_pathway This compound Inhibits IGF-1R Signaling A 1. Prepare this compound Stock in DMSO B 2. Treat Cells (Pre-treat 60-90 min) A->B C 3. Stimulate with IGF-1 (5-15 min) B->C D 4. Lyse Cells & Collect Protein C->D E 5. Western Blot D->E F 6. Analyze: - p-IGF-1R ↓ - p-Akt ↓ E->F IGF1 IGF-1 Ligand Receptor IGF-1 Receptor IGF1->Receptor pReceptor Phospho-IGF-1R Receptor->pReceptor  Autophosphorylation pAkt Phospho-Akt pReceptor->pAkt  Activates Akt Downstream Akt Akt->pAkt Inhibitor This compound Inhibitor->pReceptor  Inhibits

After treating cells with this compound and IGF-1, you should observe a significant reduction in the bands corresponding to phospho-IGF-1R (Tyr1316) and phospho-Akt (Ser473) in the treated sample compared to the IGF-1-only control, while total protein levels remain unchanged.

Critical Experimental Considerations

  • Specificity and Off-target Effects: While this compound is selective for IGF-1R over InsR in cells, at higher concentrations (≥10 µM), it may inhibit other kinases like Flt1, Flt3, and Tek [6]. Using the lowest effective concentration and including appropriate controls is vital.
  • Solvent and Vehicle Controls: DMSO is the standard solvent. The final DMSO concentration in cell culture media should be kept low (e.g., ≤0.1%) and a vehicle control (DMSO-only) must be included in every experiment.
  • Functional Validation: Correlate the inhibition of phosphorylation with a functional biological endpoint, such as a reduction in cell proliferation or induction of apoptosis, especially in cancer cell lines [4].
  • Troubleshooting: A lack of effect could be due to insufficient inhibitor concentration, short treatment time, or inherent resistance mechanisms. Some cancer cell lines can develop resistance to IGF-1R inhibition by activating alternative survival pathways, such as phosphorylating MEK1/2 and p70S6K1 [8].

Conclusion

This compound is a well-characterized and selective chemical tool for investigating IGF-1R signaling. The protocol outlined above provides a robust framework for demonstrating its efficacy in inhibiting IGF-1R autophosphorylation and downstream Akt signaling in a Western blot assay. By paying close attention to compound preparation, treatment conditions, and antibody selection, researchers can reliably use this inhibitor to explore the biological roles of IGF-1R.

References

Application Notes and Protocols: Repurposing NVP-AEW541 for Toxoplasma gondii Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Toxoplasma gondii is a pervasive obligate intracellular parasite that infects approximately one-third of the global human population, posing a significant threat to immunocompromised individuals and developing fetuses in cases of congenital transmission. This apicomplexan parasite exhibits remarkable host range breadth, capable of infecting virtually all warm-blooded animals through multiple transmission routes, including ingestion of tissue cysts in undercooked meat, consumption of water or produce contaminated with feline-derived oocysts, or vertical transplacental transmission. While immunocompetent individuals typically experience asymptomatic or mild self-limiting infection, severe toxoplasmosis can manifest as life-threatening encephalitis in HIV/AIDS patients, mononucleosis-like symptoms in otherwise healthy adults, and devastating neurological and ocular damage in congenitally infected infants. The significant disease burden, combined with the limitations of existing therapies, has created an urgent need for novel therapeutic approaches against this successful pathogen [1] [2].

The current clinical arsenal for treating toxoplasmosis remains limited to a handful of drugs with significant drawbacks. The gold-standard therapy combining pyrimethamine with sulfadiazine demonstrates treatment failure in approximately 50% of patients and causes serious adverse effects including bone marrow suppression, allergic reactions, and hematological abnormalities. Alternative regimens such as trimethoprim-sulfamethoxazole, atovaquone, clindamycin, and spiramycin offer limited improvement, with similar toxicity profiles, emerging drug resistance, and poor efficacy against the chronic cyst stage of the parasite. Furthermore, the repurposing strategy offers a promising alternative to conventional drug development by investigating established pharmacological agents for new therapeutic applications. This approach leverages existing knowledge of pharmacokinetics, safety profiles, and mechanisms of action, potentially accelerating the translation of laboratory findings to clinical applications [1] [3].

Table 1: Limitations of Current Clinical Anti-T. gondii Drugs

Drug/Regimen Clinical Limitations Efficacy Against Cysts Major Toxicities
Pyrimethamine + Sulfadiazine Treatment failure in ~50% patients; long course required Limited to no efficacy Bone marrow suppression, megaloblastic anemia, allergic reactions
Trimethoprim-Sulfamethoxazole Similar to pyr-sulf combination Limited to no efficacy Hematological abnormalities, gastrointestinal disturbances
Spiramycin Limited efficacy in established infection Limited efficacy Gastrointestinal intolerance
Atovaquone Moderate efficacy alone Moderate efficacy Rash, gastrointestinal symptoms, elevated liver enzymes
Clindamycin Used in combination therapies only Limited efficacy Clostridium difficile colitis, gastrointestinal effects

Mechanism of Action

Original Molecular Target

NVP-AEW541 was originally developed as a potent and selective inhibitor of the insulin-like growth factor-I receptor (IGF-IR) kinase, representing the pyrrolo[2,3-d]pyrimidine class of small molecules. This compound demonstrates impressive specificity in distinguishing between the IGF-IR (IC₅₀ = 0.086 μM) and the closely related insulin receptor (InsR; IC₅₀ = 2.3 μM), providing a 27-fold selectivity window that minimizes potential metabolic disturbances during therapeutic use. In its oncological context, this compound effectively abrogates IGF-I-mediated survival signals and colony formation in soft agar at concentrations consistent with inhibition of IGF-IR autophosphorylation. The antitumor efficacy of this orally bioavailable compound has been established in vivo, where it significantly reduces growth of IGF-IR-driven fibrosarcomas in xenograft models, validating its potential as a molecularly targeted therapeutic agent [4] [5].

The molecular basis for this compound's activity stems from its interference with IGF-IR signaling transduction, which normally promotes critical cancer hallmarks including survival, anchorage-independent growth, oncogenic transformation, and metastasis. Upon binding of IGF-I to its receptor's extracellular α-subunits, the intracellular β-subunits undergo autophosphorylation and recruit adaptor proteins, primarily insulin receptor substrates (IRS), that activate downstream PI3K/AKT and RAS/MAPK pathways. By specifically targeting the ATP-binding pocket of the IGF-IR kinase domain, this compound prevents receptor autophosphorylation and subsequent activation of these proliferative and anti-apoptotic signaling cascades. This targeted inhibition results in cell cycle arrest accompanied by reduced phosphorylation of retinoblastoma protein (pRb) and increased levels of the cyclin-dependent kinase inhibitor p27, ultimately leading to suppression of tumor growth [6] [4].

Anti-Toxoplasma Mechanisms

Interestingly, when repurposed against Toxoplasma gondii, this compound exhibits a distinct mechanism of action separate from its IGF-1R inhibition in mammalian cells. The compound specifically targets the tachyzoite invasion process, effectively blocking the parasite's ability to enter new host cells without impairing intracellular replication once invasion has occurred. This stage-specific activity suggests that this compound interferes with crucial invasion machinery, potentially including actin-based motility, conoid extrusion, or microneme secretion processes that are essential for host cell penetration. The differential effect on invasion rather than replication highlights the unique biological pathways targeted by this compound in apicomplexan parasites compared to mammalian cells, suggesting a potentially favorable therapeutic window for anti-toxoplasmosis applications [1].

The divergent mechanisms between mammalian and parasite systems represent a particularly advantageous feature of drug repurposing for infectious diseases. While in cancer cells this compound provokes cell cycle arrest and apoptosis through IGF-1R disruption, its anti-parasitic activity appears to target fundamental processes specific to Toxoplasma biology. This mechanistic dichotomy may explain the compound's strong selectivity index observed in experimental models, where it effectively inhibits parasite growth at concentrations well below those causing host cell toxicity. The preferential targeting of parasite invasion mechanisms over host cell functions underscores the potential of this compound as a promising anti-toxoplasmosis candidate with potentially reduced side effects compared to conventional therapies [1] [6].

G Start This compound Administration IGF1R IGF-1 Receptor Inhibition Start->IGF1R ParasitePath In T. gondii Start->ParasitePath IR Insulin Receptor (Minimal Effect) IGF1R->IR Weak Interaction CancerPath In Cancer Cells IGF1R->CancerPath Selective Inhibition DownstreamC Disrupted PI3K/AKT/ MAPK Signaling CancerPath->DownstreamC InvasionBlock Tachyzoite Invasion Inhibition ParasitePath->InvasionBlock CellCycle Cell Cycle Arrest (G1 to S Phase Block) DownstreamC->CellCycle Apoptosis Apoptosis Induction DownstreamC->Apoptosis GrowthInhibit Parasite Growth Inhibition InvasionBlock->GrowthInhibit Antitumor Antitumor Effects CellCycle->Antitumor Apoptosis->Antitumor AntiToxo Anti-Toxoplasma Effects GrowthInhibit->AntiToxo

Figure 1: Dual Mechanisms of Action of this compound in Cancer and Toxoplasma gondii Inhibition

Experimental Protocols

Compound Screening and Selection

The initial identification of this compound as a potential anti-toxoplasmosis agent emerged from a high-throughput screening campaign evaluating 666 compounds from the Selleck New Compound Library for activity against T. gondii. The primary screening employed a luminescence-based β-galactosidase activity assay using transgenic RH-2F tachyzoites engineered to constitutively express the β-Gal reporter enzyme. In this standardized protocol, confluent monolayers of human foreskin fibroblasts (HFFs) grown in 96-well half-area plates were inoculated with freshly purified RH-2F tachyzoites at a low multiplicity of infection (MOI of 0.2, representing a parasite-to-host cell ratio of 1:5). Compounds were initially tested at a uniform concentration of 5 μM, with infected HFFs treated with 0.1% DMSO serving as negative controls and 10 μM pyrimethamine as the positive control. Following a 72-hour incubation period at 37°C under 5% CO₂, parasite replication was quantified by measuring β-Gal activity after cell lysis with 1% Triton X-100 and addition of the chromogenic substrate chlorophenol red-β-d-galactopyranoside (CPRG) at 1 mM concentration. Absorbance was monitored at 570 nm, with parasite numbers deduced from standard curves generated in parallel for each plate [1].

After initial screening, counter-screening for host cell toxicity was performed using the Cell Counting Kit-8 (CCK8) assay to eliminate compounds with nonspecific cytotoxic effects. Briefly, 10 μl of CCK8 reagent was added to uninfected HFFs after 72 hours of compound exposure, followed by incubation for 2 hours and measurement of absorbance at 450 nm. Compounds demonstrating ≥70% parasite growth inhibition while maintaining ≥80% host cell viability were selected for further characterization. From this rigorous screening cascade, this compound emerged as a lead candidate with potent anti-Toxoplasma activity and minimal host cell toxicity, prompting further investigation of its efficacy and mechanism of action [1].

In Vitro Assessment of Anti-Toxoplasma Efficacy

For detailed potency assessment, a standardized dose-response protocol was established to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against T. gondii proliferation. The compound was initially reconstituted in culture medium at a concentration of 100 μM and subjected to serial two-fold dilutions across 96-well plates containing confluent HFF monolayers, resulting in a final concentration range from 100 μM to 0.098 μM. Freshly harvested tachyzoites were then added at an optimized MOI of 1:5 (approximately 50 tachyzoites per well containing 250 host cells), with six replicate wells per concentration. Following 72 hours of incubation at 37°C under 5% CO₂, parasite proliferation was quantified using the β-Gal assay as described previously. Parallel cytotoxicity assessment was conducted by applying identical compound dilutions to uninfected HFFs and measuring cell viability after 72 hours using the CCK8 assay. These experiments were performed in triplicate and repeated three times independently to ensure statistical robustness [1].

The specific anti-parasitic mechanisms of this compound were dissected using specialized functional assays targeting discrete stages of the Toxoplasma lytic cycle. To evaluate invasion inhibition, pre-treated tachyzoites were allowed to invade HFF monolayers for 2 hours under compound pressure, followed by fixation and immunostaining to distinguish intracellular from extracellular parasites. For intracellular proliferation assessment, parasites were first allowed to invade under normal conditions for 2 hours, then exposed to this compound, and their replication rates were quantified over 24-48 hours using differential staining of mother and daughter parasites. To examine egress inhibition, infected monolayers were treated with the calcium ionophore A23187 to stimulate synchronized parasite exit, with or without compound pre-treatment. Additionally, gliding motility was assessed by allowing tachyzoites to glide on serum-coated slides in the presence of this compound and visualizing trails through immunostaining. Each of these mechanistic studies provided crucial insights into the stage-specific activity of the compound [1] [7].

In Vivo Efficacy Evaluation

The therapeutic potential of this compound was further evaluated using established murine models of acute toxoplasmosis. In these experiments, Swiss mice were infected intraperitoneally with a lethal inoculum of the highly virulent RH strain tachyzoites. Drug treatment was initiated shortly after infection (within 2-4 hours), with this compound administered orally at predetermined optimal doses based on prior pharmacokinetic studies. The treatment regimen typically continued for 8-10 days, with mouse survival monitored daily and parasite burdens quantified in relevant tissues (e.g., peritoneal fluid, liver, spleen) at predetermined endpoints using real-time PCR or limiting dilution assays. For comparison, control groups included infected mice treated with vehicle alone (negative control) or standard anti-toxoplasmosis drugs like pyrimethamine (positive control). This robust in vivo validation provided critical evidence supporting the translational potential of this compound for clinical application against toxoplasmosis [1] [3].

G cluster_0 In Vitro Screening Phase cluster_1 Hit Validation Phase Start Compound Library Screening (666 compounds at 5µM) Primary Primary β-Galactosidase Assay (T. gondii Growth Inhibition) Start->Primary Select1 Selection Criteria: ≥70% Parasite Inhibition (68 compounds) Primary->Select1 Primary->Select1 Toxicity Cytotoxicity Assessment (CCK8 Assay on HFFs) Select1->Toxicity Select1->Toxicity Select2 Exclusion Criteria: ≤80% Host Cell Viability Toxicity->Select2 Toxicity->Select2 Hits Confirmed Hit Compounds Select2->Hits Charact Mechanistic Characterization Hits->Charact InVivo In Vivo Murine Model (Acute Toxoplasmosis) Hits->InVivo Data Integrated Data Analysis Charact->Data InVivo->Data

Figure 2: Experimental Workflow for Screening and Validating Anti-Toxoplasma Compounds

Results and Data Analysis

Quantitative Efficacy Assessment

The dose-response characterization of this compound revealed compelling anti-Toxoplasma activity with an IC₅₀ value of 1.17 μM against the highly virulent RH strain, demonstrating potency comparable to established anti-toxoplasmosis drugs but with a potentially superior safety profile. Importantly, the compound exhibited low cytotoxicity against host human foreskin fibroblasts, with a TD₅₀ value significantly higher than its anti-parasitic IC₅₀, yielding a favorable selectivity index of approximately 20. This therapeutic window suggests that this compound can effectively inhibit parasite growth at concentrations well below those causing host cell damage, a crucial advantage over current clinical regimens that often exhibit narrow therapeutic indices. The stage-specific analysis further elucidated that this compound predominantly targets the invasion step of the tachyzoite lytic cycle, with minimal effect on intracellular replication once parasites had successfully established infection within host cells [1].

In murine models of acute toxoplasmosis, this compound demonstrated significant protective efficacy when administered orally following infection with the lethal RH strain. Treated animals exhibited markedly prolonged survival times compared to vehicle-treated controls, with a substantial reduction in parasite burden observed in key target tissues including peritoneal fluid, liver, and spleen. The in vivo validation of this compound's anti-toxoplasmosis activity, combined with its established oral bioavailability from prior oncological studies, positions this repurposed compound as a promising therapeutic candidate worthy of further preclinical development. The reduction in tissue parasite loads correlated directly with improved clinical outcomes in infected mice, suggesting that the compound effectively controls parasite replication and dissemination in vivo [1].

Table 2: In Vitro Efficacy and Selectivity Profile of this compound Against T. gondii

Parameter Value Experimental Details
IC₅₀ (Anti-T. gondii) 1.17 μM RH strain tachyzoites, β-Gal assay, 72h treatment
TD₅₀ (Host Cell Cytotoxicity) ~23.4 μM Human foreskin fibroblasts, CCK8 assay
Selectivity Index (SI) ~20 Ratio TD₅₀/IC₅₀
Stage-Specific Activity Invasion inhibition Blocks host cell entry; minimal effect on intracellular replication
Infected Mouse Survival Significantly prolonged RH strain, acute infection model
Tissue Parasite Burden Markedly reduced Peritoneal fluid, liver, spleen
Comparative Analysis with Other Repurposed Candidates

The drug repurposing approach for anti-toxoplasmosis therapy has yielded several promising candidates beyond this compound, each with distinct mechanisms of action and efficacy profiles. GSK-J4 HCl, a histone demethylase inhibitor identified in the same primary screen as this compound, demonstrated comparable anti-Toxoplasma activity (IC₅₀ = 2.37 μM) but through a different mechanism—specifically inhibiting intracellular tachyzoite proliferation by halting cell cycle progression from G1 to S phase. Another recently identified compound, JH-II-127, exhibited moderate activity (IC₅₀ = 5.88 μM) with apparent mitochondrial disruption as its potential mechanism. The diversity of molecular targets represented by these repurposed candidates highlights the rich landscape of potentially druggable pathways in T. gondii and underscores the value of systematic screening approaches for identifying novel anti-parasitic agents [1] [7].

When contextualized against conventional therapies, this compound demonstrates several potential advantages. Unlike sulfadiazine-containing regimens that commonly cause allergic reactions and hematological disturbances, or pyrimethamine which potently inhibits host dihydrofolate reductase leading to bone marrow suppression, this compound's original molecular target (IGF-1R) has limited expression in non-malignant adult tissues, suggesting a potentially reduced side effect profile. Furthermore, the compound's oral bioavailability, previously established in oncological studies, offers practical administration advantages over intravenous-only options. However, comprehensive comparative studies directly evaluating efficacy, toxicity, and pharmacokinetic profiles against standard therapies in validated animal models remain necessary to fully establish the relative positioning of this compound within the anti-toxoplasmosis therapeutic arsenal [1] [2].

Table 3: Comparison of Repurposed Drug Candidates for Anti-Toxoplasma Therapy

Compound Original Indication Anti-T. gondii IC₅₀ Proposed Mechanism in T. gondii Selectivity Index
This compound Cancer (IGF-1R inhibitor) 1.17 μM Inhibition of tachyzoite invasion ~20
GSK-J4 HCl Cancer (histone demethylase inhibitor) 2.37 μM Cell cycle arrest (G1 to S phase) Data not fully available
CGI-1746 Autoimmune disorders 14.58 μM Inhibition of invasion, egress, and gliding ~10.6
JH-II-127 Research compound 5.88 μM Mitochondrial dysfunction ~13
Nebivolol Hypertension (β-blocker) In vivo efficacy only Not fully elucidated Not determined

Research Applications and Implementation

Protocol Implementation Guidelines

Successful implementation of the this compound anti-Toxoplasma screening protocol requires careful attention to several critical technical considerations. First, maintaining consistent parasite viability throughout the assay is paramount, which necessitates using freshly harvested tachyzoites from recently lysed host cells (typically within 2-4 hours of egress) and minimizing processing time. Second, the DMSO concentration in all assay wells should be standardized and kept below 0.1% to avoid solvent-mediated effects on either parasite or host cells. Third, the multiplicity of infection requires precise optimization based on the specific readout method; for the β-Gal assay, an MOI of 0.2-0.5 generally provides optimal signal-to-noise ratios after 72 hours, while lower MOIs may be appropriate for longer incubation periods or microscopy-based analyses. Additionally, researchers should include appropriate controls in each experimental run, including vehicle-only treated infected cells (negative control), pyrimethamine-treated infected cells (positive control), and compound-treated uninfected cells (cytotoxicity control) [1].

For in vivo applications, the established murine model of acute toxoplasmosis provides a validated platform for evaluating the therapeutic potential of this compound. Implementation requires careful monitoring of infection progression and drug administration parameters. The compound should be administered orally within hours of infection to establish therapeutic levels during initial parasite dissemination. For the highly virulent RH strain, treatment typically continues for 8-10 days with daily monitoring of clinical signs, including weight loss, hunched posture, and lethargy. Endpoint analyses should include both survival tracking and quantitative assessment of parasite burden in relevant tissues using either quantitative PCR or limiting dilution assays. Researchers should note that animal models using less virulent strains (e.g., ME49) require modified protocols with longer observation periods to evaluate effects on chronic infection and cyst formation [1] [3].

Troubleshooting and Optimization

Several common technical challenges may arise when implementing these protocols. Excessive host cell detachment during assays often indicates compound cytotoxicity or outdated cell culture media, which can be addressed by ensuring HFF passages remain below 25 and using freshly prepared complete media. High variability in β-Gal assay readings may result from uneven parasite distribution, which can be minimized by gentle but thorough mixing after parasite addition and ensuring host cells form a uniform monolayer without overconfluence. For in vivo studies, inconsistent drug efficacy might stem from variable absorption, necessitating verification of compound solubility and administration technique. Researchers encountering limited anti-parasitic efficacy despite promising in vitro results should consider evaluating alternative dosing regimens or combination therapies with established anti-toxoplasmosis agents [1].

Protocol adaptation may be necessary for specific research objectives. For investigators focusing on chronic toxoplasmosis, the standard 72-hour in vitro assay can be modified to evaluate effects on bradyzoite formation through alkaline stress induction or prolonged culture periods. For mechanism-of-action studies, combining functional assays with modern molecular techniques such as CRISPR-based genetic screening or proteomic approaches can provide deeper insights into this compound's specific molecular targets in T. gondii. When evaluating combination therapies, matrix screening approaches with serial dilutions of multiple compounds can identify synergistic interactions while controlling for increased cytotoxicity risk. Throughout these investigations, maintaining consistent quality control measures—including regular mycoplasma testing, parasite strain authentication, and compound purity verification—ensures experimental reproducibility and reliable data interpretation [1] [7] [8].

References

Application Notes and Protocols: NVP-AEW541-Induced Autophagy in Triple-Negative Breast Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IGF-1R Targeting in TNBC

Triple-negative breast cancer (TNBC) represents approximately 15-20% of all breast carcinomas and is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER-2) expression, making it refractory to established endocrine and HER2-targeted therapies [1] [2]. The insulin-like growth factor-1 receptor (IGF-1R) has emerged as a promising therapeutic target in TNBC due to its significant role in promoting cancer cell proliferation, metastasis, and drug resistance [3] [4]. NVP-AEW541, a pyrrolo[2,3-d]pyrimidine derivative, is a selective small-molecule tyrosine kinase inhibitor with demonstrated specificity for IGF-1R (reportedly up to 30-fold higher affinity for IGF-1R than for structurally homologous tyrosine kinases like the insulin receptor) [5].

While IGF-1R inhibitors like this compound show promising antitumor activity, their therapeutic efficacy in clinical settings has been limited by the induction of cell-protective autophagy as a resistance mechanism [3] [4]. This application note comprehensively details the experimental evidence quantifying this compound-induced autophagy in TNBC models and provides detailed protocols for investigating this phenomenon and potential combination therapeutic strategies.

Mechanism of Action & Signaling Pathways

Molecular Mechanism of this compound-Induced Autophagy

The inhibition of IGF-1R by this compound initiates a complex molecular cascade that ultimately triggers protective autophagy in TNBC cells. As illustrated in the diagram below, this compound specifically binds to and inhibits IGF-1R, which paradoxically leads to activation of the autophagy pathway through specific molecular changes.

G NVP This compound IGF1R IGF-1R Inhibition NVP->IGF1R PI3K PI3K/Akt pathway modulation IGF1R->PI3K Beclin1 ↑ Beclin-1 expression PI3K->Beclin1 LC3 ↑ LC3-II/LC3-I ratio PI3K->LC3 p62 ↓ p62/SQSTM1 PI3K->p62 Autophagy Protective Autophagy (Cell Survival) Beclin1->Autophagy Induces LC3->Autophagy Induces p62->Autophagy Induces Combination Combination Therapy (Enhanced Efficacy) Autophagy->Combination Disruption Enhances Inhibitors Autophagy Inhibitors (3-MA, Atg7 siRNA) Inhibitors->Autophagy Inhibits

The molecular events following IGF-1R inhibition include increased levels of Beclin-1, a key autophagy initiation protein, and an elevated LC3-II/LC3-I ratio, which indicates autophagosome formation [3] [4]. Simultaneously, this compound treatment reduces p62/SQSTM1 levels, reflecting enhanced autophagic flux [3]. This compensatory autophagy serves as a protective mechanism that limits the therapeutic efficacy of IGF-1R inhibition, highlighting the potential of combination approaches with autophagy disruptors.

Quantitative Data Summary

Autophagy Marker Changes Following this compound Treatment

Table 1: Quantitative changes in autophagy markers in TNBC cell lines after this compound treatment (1 μmol/L for 24 hours)

Autophagy Marker Change Direction Function TNBC Cell Lines Experimental Method
Beclin-1 Significant increase Autophagy initiation MDA-MB-231, BT-549 Western blot
LC3-II/LC3-I ratio Marked increase Autophagosome formation MDA-MB-231, BT-549 Western blot, Immunofluorescence
p62/SQSTM1 Significant reduction Autophagic flux substrate MDA-MB-231, BT-549 Western blot
Atg7 Required for autophagy induction Autophagy elongation MDA-MB-231, BT-549 siRNA knockdown
Combination Therapy Efficacy in TNBC Models

Table 2: Therapeutic effects of this compound alone and in combination with autophagy inhibitors

Treatment Condition Effect on Cell Growth Effect on Apoptosis Cell Cycle Arrest Molecular Changes
This compound alone Suppression Moderate induction - Beclin-1 ↑, LC3-II/LC3-I ↑, p62 ↓
+ 3-MA (5 mmol/L) Enhanced suppression Significant enhancement G1/G0 phase Bax ↑, Bcl-2 ↓
+ Atg7 siRNA Enhanced suppression Significant enhancement G1/G0 phase Bax ↑, Bcl-2 ↓
+ Lapatinib (in cisplatin-resistant) Synergistic growth inhibition Enhanced apoptosis - -

The data presented in Table 2 demonstrates that the combination of this compound with autophagy inhibitors (3-MA or Atg7 siRNA) significantly enhances therapeutic efficacy across multiple TNBC models, providing compelling evidence for this combination strategy [3] [6].

Experimental Protocols & Methodologies

Cell Culture and Treatment Conditions
  • Cell Lines: MDA-MB-231 and BT-549 triple-negative breast cancer cell lines (available from ATCC) [1] [4]
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1] [4]
  • This compound Preparation: Prepare stock solution in DMSO and dilute in culture medium to working concentration (typically 1 μmol/L for most experiments) [3] [4]
  • Treatment Duration: 24 hours for most autophagy marker detection assays [3]
Autophagy Detection Protocols
4.2.1 Western Blot Analysis for Autophagy Markers
  • Protein Extraction: Lyse cells treated with this compound (1 μmol/L, 24h) using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [4]
  • Protein Quantification: Determine concentration using Bradford or BCA assay
  • Gel Electrophoresis: Load 30 μg protein per lane and separate by 10-15% SDS-PAGE under denaturing conditions [4]
  • Membrane Transfer: Transfer to PVDF membranes using standard wet or semi-dry transfer systems
  • Blocking: Incubate membrane with 5% non-fat milk in TBST for 1 hour at room temperature
  • Primary Antibody Incubation: Incubate overnight at 4°C with the following antibodies (all from Cell Signaling Technology) [4]:
    • Anti-LC3B (#3868) - for LC3-I/LC3-II detection
    • Anti-Beclin-1 (#3495)
    • Anti-SQSTM1/p62 (#5114)
    • Anti-Atg7 (#2631)
    • Anti-GAPDH (#5174) - loading control
  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature
  • Detection: Visualize using enhanced chemiluminescence (ECL) system and image with chemiluminescence-compatible imaging system [4]
4.2.2 Immunofluorescence Staining for LC3-II
  • Cell Seeding: Grow cells on coverslips in 24-well plates overnight [1] [4]
  • Treatment: Treat cells with DMSO (control), this compound (1 μmol/L), or rapamycin (10 nmol/L, positive control) for 24 hours
  • Fixation: Fix cells with ice-cold paraformaldehyde for 15 minutes
  • Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes
  • Blocking: Block with 1% bovine serum albumin (BSA) for 1 hour
  • Primary Antibody Incubation: Incubate with anti-LC3 antibody overnight at 4°C
  • Secondary Antibody: Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light
  • Imaging: Visualize using fluorescence microscopy and analyze with Image-Pro Plus 6.0 or similar software [1]
Functional Assays for Autophagy Inhibition
4.3.1 Genetic Autophagy Inhibition (Atg7 siRNA)
  • siRNA Design: Use validated Atg7 siRNAs (50 nmol/L) with scrambled siRNAs as controls [3] [4]
  • Transfection: Transfect cells using Lipofectamine RNAiMAX according to manufacturer's protocol [4]
  • Incubation: Allow 24-48 hours for protein knockdown before subsequent experiments
  • Validation: Verify Atg7 knockdown by Western blot before proceeding with functional assays
4.3.2 Pharmacological Autophagy Inhibition (3-MA)
  • Apply 3-methyladenine (3-MA) at 5 mmol/L concentration simultaneously with this compound treatment [3]
  • 3-MA works by inhibiting Class III PI3K, crucial for autophagosome formation
4.3.3 Cell Proliferation Assays (CCK-8 and EdU)
  • CCK-8 Assay: Seed cells in 96-well plates (5×10³ cells/well), treat with compounds for 24h, add 10 μL CCK-8 solution, incubate 2h at 37°C, measure absorbance at 450nm [1] [4]
  • EdU Assay: Expose treated cells to EdU (50 μmol/L) for 2h, fix with 4% formaldehyde, detect with Apollo cocktail, counterstain nuclei with Hoechst33342, visualize with fluorescence microscopy [1]
4.3.4 Apoptosis and Cell Cycle Analysis
  • Apoptosis Assay: Analyze using flow cytometry with Annexin V/PI staining after treatment with this compound alone or in combination with autophagy inhibitors [3]
  • Cell Cycle Analysis: Fix cells in ethanol, treat with RNase, stain with propidium iodide, and analyze DNA content by flow cytometry to determine cell cycle distribution [3]

Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow for investigating this compound-induced autophagy and combination therapeutic approaches:

G cluster_B Autophagy Detection Methods cluster_C Functional Assays cluster_D Molecular Analysis Start TNBC Cell Culture (MDA-MB-231, BT-549) A Treatment Groups: • Control (DMSO) • this compound (1μM) • this compound + 3-MA (5mM) • this compound + Atg7 siRNA Start->A B Autophagy Detection (24h treatment) A->B C Functional Assays B->C B1 Western Blot: LC3, Beclin-1, p62 B2 Immunofluorescence: LC3 puncta formation D Molecular Analysis C->D C1 Cell Viability (CCK-8, EdU) C2 Apoptosis Assay (Annexin V/PI) C3 Cell Cycle Analysis (Propidium Iodide) E Data Analysis & Interpretation D->E D1 Protein Expression (Bax, Bcl-2) D2 Pathway Analysis (PI3K/Akt/mTOR) F Conclusions & Therapeutic Implications E->F

Therapeutic Applications & Combination Strategies

The evidence supporting co-targeting IGF-1R and autophagy in TNBC continues to grow. Research indicates that this combination approach may be particularly valuable in treatment-resistant settings, including cisplatin-resistant TNBC models where IGF-1R and EGFR phosphorylation are observed as compensatory resistance mechanisms [6]. In such models, the combination of this compound with lapatinib (an EGFR/ErbB2 inhibitor) demonstrated synergistic effects regarding inhibition of proliferation and induction of apoptosis [6].

Furthermore, alternative approaches to block the protective autophagy cascade include targeting downstream signaling elements. The dual PI3K/mTOR inhibitor NVP-BEZ235 has shown promising results in combination with cisplatin, fully restoring cisplatin sensitivity in resistant TNBC cell lines [6]. This suggests that targeting multiple nodes in the IGF-1R-autophagy regulatory network may provide enhanced therapeutic benefit.

Conclusion & Future Perspectives

The compelling experimental evidence demonstrates that co-targeting IGF-1R and autophagy represents a valuable treatment strategy for TNBC and potentially other IGF-1 signaling-associated tumors [3] [4]. The protocols detailed in this application note provide researchers with robust methodologies to investigate this phenomenon and screen for potential combination therapies.

Future research directions should focus on:

  • Identifying predictive biomarkers for patient selection, potentially including IRS-1 expression levels which have been correlated with this compound sensitivity [7]
  • Evaluating sequential versus concurrent administration schedules for combination therapies
  • Investigating triple combination regimens incorporating IGF-1R inhibitors, autophagy disruptors, and standard chemotherapeutic agents
  • Assessing cardiac safety profiles of combination approaches, as this compound monotherapy has been associated with impaired cardiac contractility in model systems [5]

The ongoing challenge remains translating these promising preclinical findings into clinical benefit for TNBC patients, particularly those with treatment-resistant disease.

References

Comprehensive Application Notes and Protocols: NVP-AEW541 and PI3K Inhibitor Combinations in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

The insulin-like growth factor-1 receptor (IGF-1R) and phosphoinositide 3-kinase (PI3K) pathway represent two critical signaling networks frequently co-opted in cancer pathogenesis. The IGF-1R tyrosine kinase, when activated by its ligands IGF-1 and IGF-2, initiates downstream signaling cascades that promote cell proliferation, survival, and metastasis. Meanwhile, the PI3K/Akt/mTOR pathway serves as a central regulator of cell growth, metabolism, and survival, with its dysregulation being one of the most common occurrences in human cancers. NVP-AEW541 is a novel, potent, and selective small-molecule inhibitor of IGF-1R kinase, exhibiting an IC₅₀ of 0.086 μM against IGF-1R while demonstrating more than 20-fold selectivity over the closely related insulin receptor (IC₅₀ = 2.3 μM). This selectivity profile makes it an attractive tool for dissecting IGF-1R-specific signaling in malignant cells.

The scientific rationale for combining IGF-1R and PI3K pathway inhibitors stems from several key observations. First, the PI3K/Akt/mTOR pathway constitutes a major downstream signaling arm of IGF-1R, creating a direct mechanistic connection between these targets. Second, accumulating evidence suggests that compensatory pathway activation represents a fundamental resistance mechanism to targeted agents; when IGF-1R is blocked, cancer cells frequently upregulate PI3K signaling to maintain survival, and vice versa. Third, the status of the PI3K/PTEN/Akt pathway significantly influences sensitivity to IGF-1R inhibitors, with tumors harboring PIK3CA mutations or PTEN loss demonstrating reduced response to this compound monotherapy. This combination approach represents a "vertical blockade" strategy that simultaneously targets multiple nodes within a critical oncogenic signaling network, potentially yielding more durable and profound antitumor responses.

Efficacy Data Summary

Quantitative Analysis of Combination Efficacy

Table 1: Summary of In Vitro Combination Efficacy Across Cancer Models

Cancer Type Cell Line/Model Monotherapy Efficacy Combination Efficacy Synergy Measurement Key Findings
Glioblastoma High-grade glioma cultures 20-100% growth reduction with this compound alone [1] Enhanced effects in resistant cultures Significant growth inhibition restoration PI3KCA mutations confer resistance to single-agent this compound
Hepatocellular Carcinoma Hep3B, Huh7, PLC5 Variable single-agent activity Strong synergistic apoptosis Combination Index <1 (synergistic) [2] Most prominent when this compound combined with Akt inhibitor MK2206
Fibrosarcoma NWT-21 xenograft Dose-dependent tumor growth inhibition [3] Not tested Not tested T/C values: 32% (20 mg/kg), 28% (30 mg/kg), 14% (50 mg/kg)

Table 2: In Vivo Efficacy of this compound in Combination Therapies

Tumor Model Combination Partners Dosing Regimen Efficacy Outcomes Toxicity Observations
HCC Xenografts MK2206 (Akt inhibitor) This compound: 30 mg/kg daily, oral; MK2206: 100 mg/kg weekly, IP [2] Significant tumor growth inhibition; Enhanced apoptosis Acceptable toxicity profile
Glioblastoma Models PI3K or mTOR inhibitors This compound: 1 μM; LY294002: 20 μM; Rapamycin: 1 nM [1] Activity in otherwise non-responsive cultures Not specifically reported
Analysis of Efficacy Patterns

The quantitative data reveal several important patterns regarding the this compound combination strategy. First, the synergistic potential varies significantly across cancer types and specific combination partners, with the most prominent effects observed when this compound is paired with Akt inhibitors in hepatocellular carcinoma models. Second, the PI3K pathway status serves as a critical determinant of monotherapy response, with tumors exhibiting constitutive pathway activation (through PIK3CA mutations or PTEN loss) deriving particular benefit from the combination approach. Third, the combination strategy demonstrates acceptable in vivo toxicity profiles at efficacious doses, suggesting a potential therapeutic window for clinical translation. The vertical blockade approach—simultaneously targeting IGF-1R and key nodes along the PI3K/Akt/mTOR axis—consistently produces more sustained pathway inhibition and superior antitumor activity compared to monotherapy approaches across diverse model systems.

Experimental Protocols

In Vitro Combination Studies
3.1.1 Cell Culture and Reagent Preparation
  • Cell Lines: Maintain HCC lines (Hep3B, Huh7, PLC5) in Dulbecco's modified Eagle's medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ atmosphere [2]. For glioblastoma models, use established high-grade glioma cultures as previously described [1].

  • Drug Stock Solutions: Prepare 10 mM this compound in DMSO and store at -20°C. For PI3K pathway inhibitors, prepare 20 mM LY294002 (PI3K inhibitor) and 0.1 mM rapamycin (mTOR inhibitor) in DMSO [1]. BEZ235 (PI3K/mTOR inhibitor) and MK2206 (Akt inhibitor) should be prepared according to manufacturer specifications [2].

3.1.2 Cell Viability and Proliferation Assays
  • Seeding Protocol: Plate cells at optimal densities (3000-4000 cells/well in 96-well plates for viability; 10,000 cells/well for proliferation assays) and allow to adhere for 24 hours [1].

  • Drug Treatment: Replace media with fresh media containing vehicle control (DMSO, final concentration <0.1%), single agents, or combinations. Standard concentrations include 1 μM this compound, 20 μM LY294002, or 1 nM rapamycin, with adjustment based on specific cell line sensitivity [1].

  • Viability Assessment: After 4 days of treatment, fix cells with cold 4% paraformaldehyde in PBS for 30 minutes, then stain with 0.01% crystal violet in 4% ethanol for 30 minutes. Wash plates thoroughly with distilled water, air-dry, and dissolve stained cells in 1% SDS. Quantify absorbance at 600 nm using a plate reader [1].

  • Proliferation Measurement: After 1 day of drug treatment, incubate cells with 5-bromo-2′-deoxy-uridine (BrdU) for 5 hours and analyze incorporation using the BrdU Labeling and Detection Kit III according to manufacturer instructions [1].

3.1.3 Apoptosis Analysis
  • Experimental Setup: Seed cells at 20,000 cells/well in 24-well plates and treat after 24 hours with 3 μM this compound, combination treatments, or vehicle control for 48 hours [1].

  • Detection Method: Assess apoptosis using the Cell Death Detection ELISA PLUS kit to quantify cytoplasmic mono- and oligonucleosomes. Include etoposide (25 μM) as a positive control for apoptosis induction [1].

  • Alternative Assessment: Analyze apoptosis by flow cytometric analysis of sub-G1 fraction and confirm through Western blotting for caspase activation and PARP cleavage [2].

3.1.4 Synergy Calculations
  • Data Analysis: Calculate combination effects using median dose-effect analysis and the combination index (CI)-isobologram method with CompuSyn software [2].

  • Interpretation: CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. Generate dose-effect curves for single agents and combinations to determine CI values across multiple effect levels.

In Vivo Xenograft Studies
3.2.1 Animal Model Establishment
  • Cell Inoculation: Subcutaneously inoculate 1 × 10⁶ Hep3B or Huh7 cells (for HCC models) or appropriate cell line for other cancer types into male BALB/c athymic (nu+/nu+) mice [2].

  • Randomization: When tumor volume reaches approximately 100 mm³ (volume = [width]² × length × 0.5), randomize mice into treatment groups (n ≥ 5 per group) [2].

3.2.2 Dosing Formulations and Regimens
  • This compound: Prepare in 25 mmol/L tartaric acid at 30 mg/kg, administer by oral gavage once daily for 25 days [2].

  • MK2206: Prepare in 30% captisol at 100 mg/kg, administer by intraperitoneal injection once weekly for 4 weeks [2].

  • BEZ235: Prepare in 10% NMP (1-methyl-2-pyrrolidone)/PEG300 90% at 25 mg/kg, administer by oral gavage once daily for 25 days [2].

3.2.3 Endpoint Analysis
  • Tumor Monitoring: Measure tumor dimensions and body weight every 5 days to assess efficacy and potential toxicity [2].

  • Terminal Analysis: Collect fresh-frozen tumor samples for Western blot analysis of pathway inhibition and apoptosis markers. Prepare formalin-fixed, paraffin-embedded samples for immunohistochemical analysis and TUNEL assay to assess apoptosis [2].

Signaling Pathways and Mechanisms

Molecular Pathways

G IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Survivin Survivin Akt->Survivin Stabilization mTORC1->IGF1R Feedback Activation Proliferation Proliferation mTORC1->Proliferation Apoptosis Apoptosis Survivin->Apoptosis Inhibition NVP_AEW541 This compound IGF-1R Inhibitor NVP_AEW541->IGF1R Blocks PI3K_Inhibitor PI3K Inhibitor (LY294002/BEZ235) PI3K_Inhibitor->PI3K Blocks AKT_Inhibitor Akt Inhibitor (MK2206) AKT_Inhibitor->Akt Blocks

The diagram above illustrates the core signaling network targeted by this compound and PI3K inhibitor combinations. The IGF-1 receptor initiates the cascade, leading to PI3K activation and subsequent generation of PIP3 from PIP2. PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3. Importantly, mTORC1 creates a positive feedback loop that can reactivate IGF-1R signaling, creating a resistance mechanism that is overcome by the combination approach. The downstream effector Akt promotes survival through multiple mechanisms, including stabilization of survivin, an apoptosis-inhibitory protein identified as a key mediator of combination therapy efficacy [2]. Simultaneous targeting of IGF-1R and PI3K/Akt nodes creates a vertical blockade that more completely abrogates this survival signaling network.

Biomarkers and Resistance Mechanisms

Research has identified several critical biomarkers that predict response to this compound combinations. The PI3K/PTEN/Akt pathway status significantly influences sensitivity, with tumors exhibiting PIK3CA mutations or ligand-independent Akt phosphorylation showing reduced response to this compound monotherapy but maintained sensitivity to combination approaches [1]. PTEN loss, which occurs in many tumor types, leads to overactivation of PI3K/Akt signaling and confers resistance to single-agent IGF-1R targeting [4]. Additionally, survivin expression levels have been identified as a potential predictive biomarker, with overexpression diminishing combination therapy synergy and knockdown enhancing antitumor effects [2].

The compensatory activation of parallel signaling pathways represents a fundamental resistance mechanism to targeted monotherapies. When IGF-1R is inhibited, cancer cells frequently upregulate PI3K signaling to maintain survival signals. Conversely, PI3K pathway inhibition can trigger feedback activation of receptor tyrosine kinases, including IGF-1R. This reciprocal resistance mechanism provides a strong rationale for simultaneous pathway targeting [5]. Furthermore, the nuclear-cytoplasmic partitioning of PTEN adds complexity to pathway regulation, as nuclear PTEN functions in maintaining chromosomal stability while cytoplasmic PTEN directly antagonizes PI3K signaling [4].

Technical and Safety Considerations

Optimization of Dosing Schedules

The scheduling of combination therapy requires careful consideration to maximize efficacy while minimizing toxicity. Research suggests that intermittent dosing schedules may maintain efficacy while reducing treatment-related toxicities. For PI3K inhibitors, alternative scheduling approaches include:

  • Weekly high-dose administration: Provides transient but complete pathway inhibition
  • Daily low-dose administration: Maintains continuous pathway suppression
  • Pulsed scheduling: Bi-daily treatment for 3 consecutive days per week [6]

Preclinical studies indicate that transient, potent PI3K inhibition can stop cell growth more effectively than longer-term, continuous inhibition at lower doses, despite different temporal patterns of pathway inhibition [6]. These findings support the exploration of optimized scheduling in combination with this compound to enhance the therapeutic index.

Toxicity Management

Combination therapies targeting essential signaling pathways raise legitimate toxicity concerns. Evidence suggests that concurrent inhibition of MAPK and PI3K/Akt pathways produces moderate toxicity to bone marrow cells but significantly greater toxicity to colon cells [7]. To manage these liabilities:

  • Implement dose escalation protocols to establish maximum tolerated combinations
  • Utilize isotype-specific PI3K inhibitors (e.g., BYL719 targeting p110α) rather than pan-PI3K inhibitors when possible
  • Consider therapeutic drug monitoring to maintain plasma levels within the target range while minimizing off-target effects
  • Monitor specific metabolic parameters including blood glucose and liver function tests, as hyperglycemia and elevated liver enzymes represent known class effects of PI3K pathway inhibitors [6]

Conclusion and Future Directions

The combination of this compound with PI3K pathway inhibitors represents a promising therapeutic strategy based on strong biological rationale and compelling preclinical evidence. The vertical blockade approach simultaneously targets multiple nodes within a critical oncogenic signaling network, overcoming inherent compensatory mechanisms that limit single-agent efficacy. Key considerations for clinical translation include:

  • Patient stratification based on PI3K pathway status (PIK3CA mutations, PTEN expression) and survivin levels
  • Optimization of dosing schedules to balance efficacy and toxicity, potentially employing intermittent dosing strategies
  • Development of rational drug combinations with isoform-specific PI3K inhibitors to enhance therapeutic index
  • Integration with other targeted therapies that address additional resistance mechanisms

The experimental protocols outlined provide a systematic approach for evaluating these combinations in preclinical models, with emphasis on appropriate synergy calculations, biomarker integration, and translational study design. As the field advances, continued refinement of patient selection strategies and combination regimens will be essential to fully realize the potential of IGF-1R and PI3K pathway co-targeting in oncology therapeutics.

References

Comprehensive Application Notes and Protocols for NVP-AEW541: A Potent IGF-1R Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective, small-molecule tyrosine kinase inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R). This compound has demonstrated significant antitumor activity in various preclinical models by specifically inhibiting IGF-1R-mediated signaling pathways crucial for cancer cell survival, proliferation, and metastasis [1] [2]. The following application notes provide detailed protocols for preparing this compound stock solutions and implementing experimental procedures for both in vitro and in vivo studies.

Chemical Properties and Stock Solution Preparation

Basic Chemical Properties
  • Chemical Name: 7-[3-(Azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine [3]
  • Molecular Formula: C₂₇H₂₉N₅O [1]
  • Molecular Weight: 439.55 g/mol [1]
  • CAS Registry Number: 475489-16-8 [1]
Stock Solution Preparation and Storage

Table 1: Stock Solution Preparation Guidelines for this compound

Parameter Specification Notes
Solubility in DMSO ≥22 mg/mL (with ultrasonic treatment) [3] Highly soluble; hygroscopic DMSO may impact solubility
Solubility in Water Insoluble [3] Not recommended for aqueous systems without reconstitution
Solubility in Ethanol ≥17.13 mg/mL (with ultrasonic) [3] Alternative solvent option
Standard Stock Concentration 10-50 mg/mL in DMSO [1] 10 mM concentration ≈ 4.4 mg/mL
Storage Conditions -20°C for short-term; -80°C for long-term [1] Avoid repeated freeze-thaw cycles
Stability 1 year at -20°C; 2 years at -80°C [1] Aliquot for single-use recommended

Step-by-Step Stock Solution Protocol:

  • Calculate the required amount of this compound based on desired concentration (e.g., 10 mM stock: 4.4 mg/mL).
  • Weigh the compound using an analytical balance in a controlled environment.
  • Transfer the weighed compound to an appropriate vial or tube.
  • Add the calculated volume of high-quality, anhydrous DMSO.
  • Vortex thoroughly for 30-60 seconds until completely dissolved.
  • Sonicate if necessary (10-15 minutes at room temperature) to ensure complete dissolution.
  • Aliquot into single-use volumes to minimize freeze-thaw cycles.
  • Label clearly with compound name, concentration, date, and preparation details.
  • Store at recommended temperatures (-20°C for use within 1 year; -80°C for longer storage).

Critical Notes:

  • Use freshly opened anhydrous DMSO to prevent water absorption that may affect solubility [1]
  • The solution may appear clear to slightly yellow [1]
  • For cellular assays, ensure final DMSO concentration does not exceed 0.1% to maintain cell viability

Biological Activity and Mechanism of Action

Target Specificity and Potency

Table 2: Inhibition Profile of this compound Against Various Kinases

Target IC₅₀ (Cell-Free Assays) IC₅₀ (Cellular Assays) Selectivity Ratio (IGF-1R/InsR)
IGF-1R 0.15 μM [1] 0.086 μM [2] 27-fold [1]
Insulin Receptor (InsR) 0.14 μM [1] 2.3 μM [2] -
Flt-3 0.42 μM [1] >10 μM [4] -
PDGFR 2.0 μM [1] >10 μM [4] -
c-Src 2.4 μM [1] >10 μM [4] -
c-Kit 3.3 μM [1] >5 μM [4] -
Bcr-Abl Not determined >10 μM [4] -
Mechanism of Action

This compound functions as a competitive ATP-binding site inhibitor that suppresses IGF-1R autophosphorylation, thereby blocking downstream signaling through both PI3K/Akt and MAPK/Erk pathways [5]. This disruption ultimately leads to:

  • Inhibition of tumor cell proliferation
  • Induction of apoptosis
  • Reduction of anchorage-independent growth
  • Suppression of metastasis formation [2]

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binding AutoP Receptor Autophosphorylation IGF1R->AutoP NVP This compound NVP->IGF1R Competitive Inhibition IRS IRS Proteins AutoP->IRS PI3K PI3K Pathway IRS->PI3K MAPK MAPK Pathway IRS->MAPK Akt Akt Activation PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis

Figure 1: Mechanism of Action of this compound in Inhibiting IGF-1R Signaling Pathway

In Vitro Applications and Protocols

Cellular Assay Conditions

Table 3: Experimentally Determined IC₅₀ Values of this compound in Various Cell Lines

Cell Line Cancer Type Assay Type IC₅₀ Value Reference
MCF-7 Breast Cancer IGF-I-mediated survival 0.162 μM [1]
MCF-7 Breast Cancer Soft agar colony formation 0.105 μM [1]
MCF-7 Breast Cancer Cell proliferation 1.64 μM [1]
NWT-21 Fibrosarcoma Growth inhibition 0.163 μM [4]
Huh-7 Hepatocellular Carcinoma Growth inhibition 1.4 μM [4]
HCT-116 Colorectal Cancer Growth inhibition 2.5 μM [4]
BON Pancreatic Neuroendocrine Growth inhibition 6.6 μM [4]
HTLA-230 Neuroblastoma Growth inhibition 0.5 μM [4]
SK-N-BE2c Neuroblastoma Growth inhibition 1.1 μM [4]
OVCAR-3 Ovarian Cancer Growth inhibition ~15 μM [4]
Standard Cellular Protocol

Materials:

  • This compound stock solution (10 mM in DMSO)
  • Appropriate cell culture medium
  • Serum-free medium for starvation
  • IGF-I ligand (for stimulation)
  • Cell lines of interest

Procedure:

  • Cell Seeding: Plate cells at appropriate density (e.g., 3,000-4,000 cells/well for 96-well plates) [6] in complete medium and allow to adhere overnight.

  • Serum Starvation: Replace medium with serum-free or low-serum (1% FCS) medium for 12-24 hours to minimize basal signaling activity [6].

  • Compound Treatment:

    • Prepare working concentrations from DMSO stock in serum-free medium
    • Final DMSO concentration should not exceed 0.1%
    • Include DMSO-only vehicle controls
    • Typical concentration range: 0.1-10 μM
  • Pre-incubation: Incubate cells with this compound for 60 minutes [1]

  • IGF-I Stimulation: Add IGF-I ligand (10-50 ng/mL) and incubate for 10 minutes to 24 hours depending on readout [6]

  • Assessment:

    • Phosphorylation Analysis: Harvest cells 10 minutes post-stimulation for Western blot analysis of IGF-1R autophosphorylation and downstream Akt/MAPK signaling [1]
    • Viability/Proliferation: Assess after 72-96 hours using MTT, BrdU incorporation, or crystal violet staining [6]
    • Apoptosis: Measure after 48 hours using caspase activation or DNA fragmentation assays [4]

In Vivo Applications and Protocols

Animal Dosing and Formulation

Table 4: In Vivo Dosing Protocols for this compound in Preclinical Models

Model System Dosage Administration Route Formulation Treatment Duration Key Findings
Mouse Xenograft (NWT-21 fibrosarcoma) 20, 30, or 50 mg/kg [1] Oral gavage [1] 25 mM L-(+)-tartaric acid [1] Twice daily, 7 days/week [1] Dose-dependent tumor growth inhibition (T/C: 32%, 28%, 14%) [1]
Rat (Juvenile, toxicity assessment) 80, 160, or 240 mg/kg [7] Drinking water [7] 25 mM L-(+)-tartaric acid [7] Daily [7] Dose-dependent growth retardation and impaired glucose tolerance [7]
Rat (Adult, cardiac function) 80 mg/kg [7] Drinking water [7] 25 mM L-(+)-tartaric acid [7] Up to 3 weeks [7] Reversible cardiac contractile dysfunction [7]
Mouse (Neuroblastoma models) 50 mg/kg [4] Oral gavage [4] 25 mM L-(+)-tartaric acid [4] Twice daily for 14 days [4] Significant tumor shrinkage [4]
In Vivo Formulation Protocol

Formulation for Oral Administration:

  • Vehicle Preparation: Prepare 25 mM L-(+)-tartaric acid solution in sterile water [1]

  • Compound Formulation:

    • Add required amount of this compound to vehicle
    • Mix thoroughly by vortexing and sonication if needed
    • Final concentration typically adjusted to deliver desired dose in 0.2 mL per administration [4]
  • Storage: Prepare fresh before each administration or store at 4°C for short-term use (≤24 hours)

  • Administration:

    • Use oral gavage needle appropriate for animal size
    • Administer at consistent times daily
    • Monitor animal weight and general health throughout study
Isolated Organ Perfusion Protocol

Working Heart Perfusion Technique [7]:

  • Perfusate Preparation: Add this compound to final concentration of 10 μM in perfusate

  • Substrate Composition: Include both glucose (5 mmol/L) and oleate (0.4 mmol/L) as substrates

  • Insulin Stimulation: Add insulin (0.5 mU/mL) after 30 minutes of perfusion

  • Functional Assessment: Measure cardiac power every 5 minutes

  • Metabolic Measurements: Collect coronary effluent samples for glucose and fatty acid oxidation analysis

Safety and Toxicity Considerations

Cardiac Effects

Recent studies have identified important cardiac considerations for this compound:

  • Dose-dependent impairment of cardiac contractility in adult rats [7]
  • Reversible cardiac dysfunction that recovers within 2 weeks after cessation [7]
  • Impaired glucose tolerance and insulin resistance [7]
  • Elimination of insulin's effects on cardiac glucose and fatty acid oxidation [7]
Monitoring Recommendations
  • Regular echocardiography for cardiac function assessment [7]
  • Glucose tolerance tests to monitor metabolic effects [7]
  • Body weight tracking throughout studies [1]
  • Plasma drug level monitoring when possible [7]

Conclusion

This compound represents a valuable research tool for investigating IGF-1R signaling in cancer biology. The protocols outlined herein provide comprehensive guidance for implementing this compound in both in vitro and in vivo studies. Researchers should pay particular attention to the cardiac effects and glucose metabolism alterations observed in preclinical models and incorporate appropriate safety monitoring in experimental designs. The selectivity profile of this compound makes it especially useful for dissecting IGF-1R-specific signaling versus insulin receptor-mediated effects in various biological contexts.

References

NVP-AEW541 Resistance Mechanisms & Markers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key resistance mechanisms identified across various cancer models, which should be investigated if efficacy loss is observed.

Mechanism / Observation Cancer Model(s) Experimental Evidence Citation
Compensatory IRS-1/IR-A signaling Ewing's Sarcoma Upregulation of Insulin Receptor (IR-A) and IRS-1; maintains MAPK signaling. [1]
IGF-1R/Akt-independent S6K activation Breast Cancer (MCF-7) Phospho-S6K remains high despite Akt inhibition; connection to Tyro3 receptor. [2] [3]
Tyro3 receptor overexpression Breast Cancer (MCF-7) Sustained phosphorylation of Tyro3; siRNA knockdown restores sensitivity. [2] [3]
Dysregulated PI3K/PTEN/Akt pathway Glioblastoma PIK3CA mutations or PTEN loss confer innate resistance; ligand-independent Akt phosphorylation. [4]
Cross-resistance to other mTKIs Soft Tissue Sarcoma Resistance to one mTKI (e.g., sitravatinib) can confer cross-resistance to others. [5]
Autocrine IGF-1/IGF-2 loop Biliary Tract Cancer Co-expression of IGF-1R and its ligands suggests an autocrine activation loop. [6]

Experimental Protocols for Investigating Resistance

Establishing NVP-AEW541-Resistant Cell Lines

This is a foundational step for studying acquired resistance.

  • Principle: Mimic clinical acquired resistance by chronically exposing sensitive cells to increasing drug concentrations.
  • Materials: Parental cancer cell line (e.g., MCF-7, TC-71), this compound (stock solution in DMSO), standard cell culture reagents.
  • Method:
    • Initial Exposure: Start with a dose that inhibits 10-20% of cell growth (IC~10~-IC~20~) for 72 hours [2] [3].
    • Recovery & Escalation: Allow surviving cells to recover in drug-free medium until they regain 80% confluence. Then, re-expose them to the same concentration until stable growth is observed [7].
    • Dose Increment: Increase the this compound concentration in steps (e.g., 1.5 to 2-fold) and repeat the exposure-recovery cycle. This process typically takes 6-9 months to establish a stable resistant line [1] [2].
    • Validation: Confirm resistance by comparing the IC~50~ of the resistant subline (e.g., MCF-7-NR, TC/AEW) to the parental line using dose-response curves (MTT/WST-8 assays) [2] [4].
Profiling Receptor Tyrosine Kinase (RTK) Activation

This protocol helps identify compensatory pathways, such as Tyro3 overexpression.

  • Principle: Use protein arrays or phospho-RTK immunoassays to screen for changes in the phosphorylation status of multiple receptors.
  • Materials: Cell lysates from parental and resistant pairs, commercial human phospho-RTK array kits, Western blot equipment.
  • Method:
    • Lysate Preparation: Culture parental and resistant cells under standard conditions. Serum-starve cells (e.g., 1% FBS overnight) before lysis to reduce background signaling [4].
    • Array Incubation: Incubate cell lysates containing equal protein amounts with the phospho-RTK array membrane according to the manufacturer's protocol.
    • Detection & Analysis: Detect bound phospho-proteins using chemiluminescence. Compare the signal patterns between parental and resistant lines to identify receptors with sustained phosphorylation in the resistant state (e.g., Tyro3) [2] [3].
    • Validation: Confirm key hits (like Tyro3) with individual Western blots for total and phosphorylated protein.

Troubleshooting Common Experimental Issues

FAQ 1: Our resistant cell lines show no change in IGF-1R or Akt phosphorylation. What other pathways should we check?

  • Answer: This suggests a bypass signaling mechanism. Focus on:
    • mTOR/S6K Pathway: Check phospho-S6K and phospho-4E-BP1 levels. In MCF-7-NR cells, S6K phosphorylation persists despite Akt inhibition [2] [3].
    • Tyro3 Receptor: Perform RTK profiling as described above. Tyro3 can drive cyclin D1 expression and proliferation independently of the IGF-1R/Akt axis [2] [3].
    • Insulin Receptor (IR-A): Use qPCR and Western blot to assess IR, especially the IR-A isoform, and its substrate IRS-1. Upregulation is a common compensatory mechanism [1].

FAQ 2: How can we overcome or reverse acquired resistance to this compound in vitro?

  • Answer: Based on preclinical evidence, consider these combination strategies:
    • Add an mTOR inhibitor: Everolimus effectively inhibits S6K phosphorylation and cell growth in this compound-resistant MCF-7 cells [2] [3].
    • Target the compensatory receptor: Use siRNA knockdown of Tyro3 or a small-molecule inhibitor if available, to re-sensitize cells [2].
    • Use a dual IGF-1R/IR inhibitor: If IR-A upregulation is confirmed, switching to a dual inhibitor may be more effective than selective IGF-1R blockade [1].
    • Combine with chemotherapy: this compound shows synergistic effects with gemcitabine in biliary tract cancer, which may also help overcome resistance in some contexts [6].

FAQ 3: Our glioblastoma cell lines are inherently resistant to this compound. What is the likely cause?

  • Answer: Innate resistance is often linked to a dysregulated PI3K/Akt pathway.
    • Check for mutations: Sequence for activating mutations in PIK3CA or inactivating mutations/deletions in PTEN [4].
    • Assess basal Akt phosphorylation: Cells with ligand-independent, constitutively active p-Akt are less dependent on upstream IGF-1R signaling and show reduced sensitivity [4].
    • Combination strategy: Combine this compound with a PI3K inhibitor (e.g., LY294002) or an mTOR inhibitor (e.g., rapamycin). This combination can restore sensitivity in resistant glioblastoma cultures [4].

Signaling Pathway & Experimental Workflow Diagrams

G cluster_normal Sensitive State cluster_resistant Resistant State IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R AKT AKT IGF1R->AKT Phosphorylates S6K S6K AKT->S6K Activates Growth Growth S6K->Growth Promotes R_IGF1 R_IGF1 R_IGF1R R_IGF1R R_IGF1->R_IGF1R R_AKT R_AKT R_IGF1R->R_AKT Phosphorylates (BLOCKED by NVP) R_S6K R_S6K R_AKT->R_S6K Activation Failed R_Growth R_Growth R_S6K->R_Growth Promotes R_Tyro3 R_Tyro3 R_Tyro3->R_S6K Activates R_IRA R_IRA MAPK MAPK R_IRA->MAPK Activates

Diagram 1: Key resistance mechanisms involve bypassing the blocked IGF-1R/Akt pathway via Tyro3/S6K activation or IR-A/MAPK signaling [1] [2] [3].

G Start Parental Sensitive Cell Line Step1 Chronic Dose Escalation: - Start at IC₁₀-IC₂₀ - Cycle: Treat → Recover - Increase dose progressively (Over 6-9 months) Start->Step1 Step2 Validate Resistant Subline: - Dose-response curve (MTT) - Compare IC₅₀ to parental Step1->Step2 Step3 Mechanism Investigation: - Phospho-RTK Array - Western Blot (IR-A, p-S6K) - qPCR (Ligands/Receptors) Step2->Step3 Step4 Combination Testing: - mTOR inhibitors - Tyro3 siRNA - Chemotherapy Step3->Step4

Diagram 2: A standard workflow for establishing and characterizing this compound-resistant cell models [1] [2] [7].

References

Cytotoxicity of NVP-AEW541 Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the inhibitory effects of NVP-AEW541 on cell growth and the key mechanisms observed in preclinical studies across different cancer types.

Cancer Type Cell Lines/Models Tested Reported IC₅₀ / Efficacy Key Observed Mechanisms & Notes

| Biliary Tract Cancer | 7 human BTC cell lines (e.g., EGI-1, TFK-1) [1] | Growth suppression in all lines; lower response in gallbladder cancer cells [1] | • IGF-1R dephosphorylation • AKT dephosphorylation • G1/S cell cycle arrest & increased sub-G1 population • Synergistic effect with Gemcitabine [1] | | Breast Cancer | Panel of 16 cell lines (e.g., MCF-7, T47D) [2] [3] | ~1 µM (MCF-7) vs. ~7 µM (others) [2] [3] | • Efficacy dependent on high IRS-1 expression • G1/S cell cycle arrest (in MCF-7) • Enhanced efficacy with Vinorelbine/Paclitaxel [2] [3] | | Endometrial Cancer | Type I & II cell lines (e.g., ECC-1, USPC-1) [4] | Decreased proliferation rate [4] | • Abolished IGF-I-stimulated IGF-1R phosphorylation • Inhibited AKT & ERK phosphorylation (cell line-dependent) • Blocked IGF-I's anti-apoptotic effect [4] | | Glioblastoma | U-87 MG cell line [5] | Reduced cell viability [5] | • Disrupted pro-survival IGF-STAT3-HIF1α pathway • Reduced VEGF release [5] | | Melanoma | BRAF mut / PTEN inact cell lines [6] | No benefit in combination with Alpelisib [6] | Combination with PI3K inhibitor Alpelisib did not enhance growth inhibition vs. single agent [6] |

Experimental Protocols for Cytotoxicity Assessment

Here are detailed methodologies from the literature that you can adapt or reference for your own experiments with this compound.

  • Cell Growth Inhibition Assay (Automated Cell Counting)

    • Cell Seeding: Seed cells in duplicates in T25 flasks at a density of 2 × 10⁵ cells with media containing this compound or a vehicle control (e.g., DMSO) [1].
    • Incubation & Treatment: Incubate for 3 or 6 days. For 6-day experiments, change the medium and repeat the drug treatment after 3 days [1].
    • Analysis: After incubation, trypsinize the cells, wash them, and perform triplicate analysis using an automated cell counter (e.g., Casy Cell Counter Model TT) to determine viable cell counts [1].
  • Mechanism of Action Studies

    • Western Blotting:
      • Lysis: Lyse cell monolayers on ice using a buffer containing Tris-HCl, NP-40, NaCl, and protease/phosphatase inhibitors (e.g., sodium-orthovanadate, PMSF) [1].
      • Analysis: Separate 50-60 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against targets of interest (e.g., p-IGF-1R, p-AKT, p-p42/44, p-Stat3, Bcl-xL). Use β-actin as a loading control. Detect using an enhanced chemiluminescence reaction [1].
    • Cell Cycle Analysis:
      • Treatment & Fixation: Treat cells with this compound or vehicle for 36 hours. Afterwards, wash, trypsinize, and fix cells in ice-cold ethanol [1].
      • Staining & Measurement: Digest RNA with RNase A and label DNA with propidium iodide [1].
      • Analysis: Analyze the cells by flow cytometry (e.g., FACSCalibur system) and determine cell cycle distribution using appropriate software (e.g., ModFitLT) [1].

Critical Considerations for Experimental Troubleshooting

  • Biomarkers for Sensitivity: The cytotoxicity of this compound is not universal. Its effectiveness is highly dependent on the cellular context. A key determinant is the expression level of IRS-1; high IRS-1 expression correlates with greater sensitivity and more pronounced downstream effects, such as inhibition of Akt phosphorylation and disruption of the IRS-1/PI3K complex [2] [3]. Assessing the protein levels of IGF-1R and IRS-1 in your cell lines is a crucial first step.

  • Cardiac Effects & Insulin Resistance: Be aware that in vivo studies in rats have shown that this compound can cause dose-dependent impairment of cardiac contractility and glucose intolerance (insulin resistance) [7]. These findings are critical for designing and interpreting animal studies, as they represent potential confounding toxicities.

  • Understanding Signaling Pathways: The cytotoxic mechanism of this compound involves disrupting key survival pathways. The diagram below illustrates the core signaling pathway and the drug's point of inhibition.

G IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R Binds NVP_AEW541 NVP_AEW541 IRS1 IRS1 IGF1R->IRS1 Phosphorylates Stat3 Stat3 IGF1R->Stat3 Activates Akt Akt IRS1->Akt Activates HIF1a HIF1a Akt->HIF1a Stabilizes Survival Survival Akt->Survival Proliferation Proliferation Akt->Proliferation Stat3->HIF1a Promotes Angiogenesis Angiogenesis HIF1a->Angiogenesis IGF2 IGF2 HIF1a->IGF2 Transcribes NVP_AEW541->IGF1R Inhibits Cell Survival Cell Survival IGF2->IGF1R Binds

FAQ for Researchers

  • Q1: Why do I observe variable cytotoxicity of this compound in my different cell lines? A: Variability is common. The primary factor is the expression and activity level of the IGF-1R pathway components, particularly IRS-1. Cell lines with high IRS-1 expression are significantly more sensitive. It is recommended to characterize your cell lines for IGF-1R, IRS-1, and ligand (IGF-1, IGF-2) expression [2] [3] [1].

  • Q2: Can this compound be used effectively in combination therapies? A: Yes, it shows promise in combination. Synergistic effects have been observed with gemcitabine in biliary tract cancer, and additive or enhanced effects were seen with certain chemotherapies (vinorelbine, paclitaxel) in breast cancer [1] [2] [3]. However, not all combinations are beneficial, as shown by its lack of synergy with the PI3K inhibitor Alpelisib in a specific melanoma model [6].

  • Q3: What are the major off-target or adverse effects to monitor in vivo? A: The most significant adverse effects reported are impaired cardiac contractility and hyperglycemia/insulin resistance due to the close homology between IGF-1R and the insulin receptor. These should be closely monitored in animal studies via echocardiography and glucose tolerance tests [7].

References

NVP-AEW541 Sensitivity & PTEN Status: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The core finding from the research is that the PTEN status of cancer cells is a major determinant of their sensitivity to the IGF-1R inhibitor NVP-AEW541. The table below summarizes the supporting evidence across different cancer types.

Cancer Type / Model PTEN Status Sensitivity to this compound Key Observations Citation
Prostate Cancer Cells PTEN wild-type (DU145, 22Rv1) Sensitive Radiosensitization observed; downregulation of phospho-Akt; high levels of residual double strand breaks. [1]
Prostate Cancer Cells PTEN-deficient (PC3) Not Sensitive No radiosensitization effect was observed. [1]
High-Grade Glioma Cultures Functional PTEN / Normal PI3K Sensitive Growth reduction varied between 20% and 100%. [2] [3]
High-Grade Glioma Cultures PIK3CA mutation or ligand-independent Akt phosphorylation Reduced Sensitivity Growth inhibition was significantly reduced. [2] [3]

The following diagram illustrates the underlying signaling pathway and mechanistic relationship that explains these findings.

G cluster_0 This compound Inhibition IGF1R IGF1R PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates CellGrowth CellGrowth Akt->CellGrowth Promotes PTEN PTEN PTEN->PI3K Inhibits PTEN_WT PTEN Wild-Type Sensitivity: HIGH PTEN->PTEN_WT Functional PTEN_Deficient PTEN Deficient Sensitivity: LOW PTEN->PTEN_Deficient Lost Inhibitor This compound Inhibitor->IGF1R Blocks

Experimental Protocols & Workflows

To investigate this compound sensitivity in your models, you can adapt the following established methodologies.

Cell Culture and Drug Treatment
  • Cell Lines: Studies used human cancer cell lines (e.g., prostate cancer PC3, DU145, 22Rv1; various glioblastoma cultures) [1] [2].
  • Culture Conditions: Cells are typically maintained in media with 10% Fetal Calf Serum (FCS) [2].
  • Drug Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM), stored at -20°C [2]. For in vivo studies, it can be dissolved in 25 mM L(+)-tartaric acid and administered via drinking water [4].
  • Treatment: For in vitro assays, cells are seeded and allowed to adhere, after which media is exchanged for media containing this compound at the desired concentration (common test concentrations are around 1 µM) or a vehicle control (DMSO) [2].
Assessing Drug Sensitivity (Growth Inhibition)

A common method to quantify growth inhibition is the Crystal Violet Assay [2].

  • Seed cells in a 96-well plate (e.g., 3,000–4,000 cells/well).
  • Treat cells with this compound or vehicle after 24 hours.
  • Incubate for a set period (e.g., 4 days).
  • Fix cells with cold 4% paraformaldehyde for 30 minutes.
  • Stain with 0.01% crystal violet (in 4% ethanol) for 30 minutes.
  • Wash and dissolve the stain in 1% SDS.
  • Quantify the absorbance at 600 nm using a plate reader. Growth inhibition is calculated by comparing the absorbance of treated cells to control cells.
Analyzing Mechanism of Action
  • Western Blotting: This is crucial for confirming target engagement and understanding the mechanism.
    • Target Proteins: Phospho-IGF-1R, total IGF-1R, Phospho-Akt (Ser473), total Akt, and PTEN [1] [4].
    • Protocol: Lyse cells after treatment. Resolve proteins via SDS-PAGE, transfer to a membrane, and incubate with specific primary and secondary antibodies. Detect bands using chemiluminescence [4].
  • Radiosensitization Experiments: As performed in prostate cancer cells [1].
    • Treat cells with this compound prior to irradiation.
    • Use clonogenic survival assays to measure radiosensitivity.
    • Assess DNA damage repair, for example, by measuring the number of residual γH2AX foci (a marker for DNA double-strand breaks) 24 hours post-irradiation.

The workflow for these key experiments is summarized in the diagram below.

G Step1 Cell Seeding & Culture Step2 This compound Treatment Step3 Functional Assays Assay1 Crystal Violet Absorbance Measurement Step2->Assay1 Assay2 Western Blot Target Phosphorylation Step2->Assay2 Assay3 γH2AX Staining DNA Damage Step2->Assay3 Step4 Mechanistic Analysis

Frequently Asked Questions (FAQs)

Q1: Why is my PTEN-deficient cell line not responding to this compound? This is an expected finding. In PTEN-deficient cells, the PI3K/Akt pathway is constitutively active (always "on") downstream of IGF-1R. Therefore, inhibiting IGF-1R with this compound has little effect because the driver of proliferation and survival (Akt) is no longer dependent on upstream receptor signaling [1] [2].

Q2: How can I overcome resistance in PTEN-deficient models? Consider combination therapies. Research in glioblastoma cultures shows that this compound becomes effective in cells with a dysregulated PI3K/PTEN/Akt pathway when used together with PI3K inhibitors (e.g., LY294002) or mTOR inhibitors (e.g., rapamycin) [2] [3]. This approach simultaneously targets the receptor and the hyperactive downstream pathway.

Q3: What are critical off-target effects to monitor, especially in in vivo studies?

  • Hyperglycemia/Insulin Resistance: this compound can affect glucose metabolism. One study found it causes impaired glucose tolerance in rats. Monitor fasting blood glucose and perform glucose tolerance tests (GTT) in vivo [4].
  • Cardiac Toxicity: Chronic administration in adult rats led to a progressive depression of cardiac contractility, as measured by echocardiography. This was reversible upon cessation of the drug [4].

Q4: How can I confirm that this compound is specifically targeting IGF-1R in my experiment? The most direct method is Western blot analysis to detect a reduction in the phosphorylation levels of IGF-1R and its key downstream target, Akt (Ser473), in treated cells compared to controls [1] [4]. Always probe for total protein levels to ensure changes are due to phosphorylation and not total protein amount.

References

NVP-AEW541 PI3K pathway mutation resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why does my cancer cell line show limited response to NVP-AEW541 monotherapy? Limited sensitivity to this compound is frequently associated with pre-existing mutations or alterations in the PI3K/AKT/mTOR pathway downstream of IGF-1R. Research demonstrates that cells with PIK3CA mutations or ligand-independent Akt phosphorylation show significantly reduced growth inhibition from this compound [1]. Another common resistance mechanism involves maintained activity of the RAS-MAPK signaling pathway even after IGF-1R inhibition [2].

Q2: What are the main mechanisms of resistance to this compound? The primary documented resistance mechanisms are:

  • Downstream Pathway Activation: Constitutive activation of PI3K/AKT/mTOR signaling due to mutations in genes like PIK3CA or loss of PTEN renders cells less dependent on IGF-1R signaling [1] [3].
  • Parallel Pathway Signaling: Maintenance of RAS-MAPK pathway activity can compensate for blocked IGF-1R signaling, promoting continued proliferation [2].
  • Cardiac Toxicity: Dose-dependent cardiac dysfunction can limit the administrable dose in vivo, potentially compromising efficacy [4].

Q3: How can I overcome resistance to this compound in vitro? The most validated strategy is vertical pathway blockade:

  • Combine with AKT inhibitors (e.g., MK2206): This combination has shown synergistic pro-apoptotic effects in hepatocellular carcinoma (HCC) models [5].
  • Combine with PI3K/mTOR inhibitors (e.g., BEZ235): Dual inhibition provides a more sustained blockade of the pathway [1] [5].
  • Combine with standard chemotherapies: this compound can synergize with agents like gemcitabine in biliary tract cancer models [6].

Q4: What is a critical safety concern for in vivo studies with this compound? A major finding is that this compound causes dose-dependent impairment of cardiac contractility and glucose tolerance in rat models. This effect was reversible upon cessation of treatment but necessitates careful monitoring of cardiac function in preclinical studies [4].

Troubleshooting Guides

Problem: Low Sensitivity to this compound Monotherapy
Possible Cause Diagnostic Experiments Proposed Solutions

| PI3K/AKT Pathway Mutation [1] | - Sequence PIK3CA, PTEN

  • Assess basal & post-treatment p-AKT (Ser473) levels by Western blot | - Combine with PI3K (LY294002) or mTOR (Rapamycin) inhibitors [1]
  • Implement vertical blockade with AKT inhibitor (MK2206) [5] | | Constitutive RAS-MAPK Activity [2] | - Evaluate basal & post-treatment p-ERK1/2 levels by Western blot
  • Assess levels of active RAS | - Combine with MEK inhibitors [2] | | Autocrine IGF Loop [6] | - Use RT-PCR to check for co-expression of IGF-1/2 and IGF-1R in your cell line | - Confirm that this compound effectively blocks receptor autophosphorylation in your model |
Problem: Off-Target Toxicity in Animal Models
Observed Effect Confirmatory Tests Mitigation Strategies

| Cardiac Dysfunction [4] | - Weekly echocardiography (Ejection Fraction, LVEDD)

  • Glucose tolerance tests | - Implement a lower, clinically relevant dose (e.g., 80 mg/kg in rats)
  • Consider treatment holidays or pulsed dosing schedules | | Hyperglycemia [4] | - Monitor fasting blood glucose
  • Perform glucose tolerance tests | - Adjust dose; the 80 mg/kg dose in rats impaired glucose tolerance, while lower doses may be safer |

Experimental Protocols

Protocol 1: Assessing Baseline Pathway Status for Sensitivity Prediction

This protocol helps you determine if your model has the molecular characteristics associated with innate resistance.

Workflow:

Start Start: Seed cells Starve Serum-starve cells (1% FBS, 24h) Start->Starve Stim Stimulate with IGF-1 (10-100 ng/mL, 10-30 min) Starve->Stim Lyse Lyse cells and prepare protein Stim->Lyse WB Western Blot Analysis Lyse->WB Seq DNA Sequencing Lyse->Seq P1 p-IGF-1R (Tyr1135/1136) WB->P1 P2 p-AKT (Ser473) WB->P2 P3 p-ERK1/2 (Thr202/Tyr204) WB->P3 P4 PIK3CA/PTEN mutation Seq->P4

Key Steps:

  • Cell Preparation: Seed cells and allow to adhere. Serum-starve for 24 hours to reduce basal signaling activity.
  • IGF-1 Stimulation: Stimulate with 100 ng/mL recombinant human IGF-1 for 30 minutes. Include an unstimulated control.
  • Protein Extraction & Western Blot: Lyse cells and perform Western blotting using 30-60 μg of protein [1] [2].
  • Antibodies for Detection:
    • Phospho-IGF-1Rβ (Tyr1135/1136) - Confirm target engagement.
    • Phospho-AKT (Ser473) - Assess PI3K/AKT pathway activity.
    • Phospho-ERK1/2 (Thr202/Tyr204) - Assess RAS-MAPK pathway activity.
    • Total protein antibodies for normalization [1] [2].
  • Genetic Analysis: Extract genomic DNA and sequence hotspots in PIK3CA (exon 9) and entire PTEN coding region [1].
Protocol 2: Evaluating Efficacy of Combination Therapies

This protocol is for testing the "vertical blockade" strategy to overcome resistance.

Workflow:

MTA Molecular Targeted Agents A This compound (IGF-1R Inhibitor) MTA->A B MK2206 (AKT Inhibitor) MTA->B C BEZ235 (PI3K/mTOR Inhibitor) MTA->C Combo Combination Treatment Viability Cell Viability Assay (MTT/WST-1) Combo->Viability Apoptosis Apoptosis Analysis (Flow Cytometry, Caspase-3) Combo->Apoptosis WB2 Western Blot Combo->WB2 O1 Synergy Analysis (Combination Index) Viability->O1 O2 Apoptosis Induction (% Sub-G1, PARP cleavage) Apoptosis->O2 O3 Pathway Inhibition (p-AKT, p-S6, Survivin) WB2->O3 A->Combo B->Combo C->Combo

Key Steps:

  • Drug Preparation:

    • This compound: Prepare 10 mM stock in DMSO; use at 1-5 μM [1] [5].
    • MK2206 (Akt inhibitor): Use at clinically relevant concentrations.
    • BEZ235 (PI3K/mTOR inhibitor): Use at 20-50 nM [5].
  • Combination Treatment:

    • Treat cells with individual drugs and their combinations for 48-72 hours.
    • For synergy analysis, use a matrix of concentrations and calculate the Combination Index (CI) using software like CompuSyn. CI < 1 indicates synergy [5].
  • Efficacy Assessment:

    • Cell Viability: Use MTT or WST-1 assays after 4 days of treatment [5] [2].
    • Apoptosis: Measure by:
      • Flow cytometry for Sub-G1 fraction.
      • Caspase-3 activation assay [5] [6].
    • Downstream Signaling: Analyze key markers like Survivin downregulation, which is associated with synergistic apoptosis [5].

Resistance Mechanism Summary Table

Resistance Mechanism Key Molecular Markers Affected Cancer Models Recommended Combination Strategy
PI3K/AKT Hyperactivation [1] PIK3CA mutation, PTEN loss, high p-AKT (Ser473) Glioblastoma [1] AKT inhibitor (MK2206) [5], PI3K/mTOR inhibitor (BEZ235) [1]
RAS-MAPK Maintenance [2] High p-ERK1/2, active RAS Esophageal Squamous Cell Carcinoma [2] MEK inhibitors [2]
Compensatory Survivin Expression [5] High Survivin levels Hepatocellular Carcinoma [5] AKT inhibitor (MK2206) to downregulate Survivin [5]

References

optimizing NVP-AEW541 concentration for synergy

Author: Smolecule Technical Support Team. Date: February 2026

NVP-AEW541: Mechanism & Key Considerations

This compound is an orally active, small-molecule tyrosine kinase inhibitor that primarily targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) [1] [2]. It also inhibits the Insulin Receptor (InsR) with similar potency [3].

  • Mechanism of Action: It blocks IGF-1R auto-phosphorylation, silencing its signaling and preventing the growth and progression of IGF-1-sensitive tumors [2]. This inhibition affects downstream pathways like PI3K/Akt and MAPK/Erk, which are crucial for cell proliferation and survival [1].
  • Critical Consideration: A primary challenge is that this compound also disrupts normal metabolic functions. Studies report it can cause dose-dependent impairment of glucose tolerance and growth, as well as depressed cardiac contractility [2]. This underscores the importance of careful dose optimization to balance efficacy and toxicity.

Reported Concentration Ranges for Synergy

The tables below summarize key quantitative data from the literature to guide your initial experiments.

Cancer Type Combination Drug Effective / Synergistic Concentration of this compound Key Findings / Effect
Pancreatic Cancer Afatinib (HER family inhibitor) Not specified in abstract Co-targeting HER family and IGF-1R enhanced anti-tumor efficacy [4].
Ewing Sarcoma (Context of combo screening) FAK inhibitors (e.g., PF-562271) Identified via matrix screening Aurora Kinase B inhibitors scored as synergistic with FAK inhibition; methodology can be adapted for IGF-1R studies [5].
Application / System Concentration Context & Key Parameters
In vitro kinase activity (Recombinant IGF-1R) IC50 = 0.15 µM [3] Primary target potency.
In vitro kinase activity (Recombinant InsR) IC50 = 0.14 µM [3] Potency against the closely related Insulin Receptor.
Cellular assay (HEK293, IGF-1R autophosphorylation) IC50 = 65 nM [3] Potency in a cellular context.
Cellular assay (HEK293, InsR autophosphorylation) IC50 = 892 nM [3] Shows selectivity for IGF-1R over InsR at the cellular level.
In vivo efficacy (Mouse xenograft models) 50 mg/kg (oral gavage, twice daily) [3] Led to statistically significant tumor shrinkage.

A Workflow for Designing Synergy Experiments

Here is a general workflow you can adapt to systematically optimize this compound concentrations for your specific research model.

cluster_A 1. Establish Baselines cluster_B 2. Matrix Screening cluster_C 3. Synergy Analysis Start Start: Define Combination Strategy A 1. Establish Single-Agent Baselines Start->A B 2. Perform Matrix Screening A->B A1 Determine IC50 for This compound alone A2 Determine IC50 for combination drug alone C 3. Analyze for Synergy B->C B1 Treat cells with a range of concentrations for both drugs in a matrix format (e.g., 6x6) D 4. Validate & Investigate C->D C1 Calculate Combination Index (CI) using software like SynergyFinder End Refine Protocol D->End B2 Use a viability assay (e.g., Cell-TiterGlo) after 48-72 hours C2 CI < 1 indicates synergy Identify optimal concentration pair

Frequently Asked Questions & Troubleshooting

Q1: What is a good starting concentration range for testing this compound in cell-based assays? A: Based on its cellular IC50 values (low nanomolar to micromolar range), a logical starting point is a 6-point, 2-fold or 3-fold serial dilution, with a highest concentration of 1-10 µM [5] [3]. This range should cover the expected efficacy while allowing you to observe potential synergistic effects at lower doses.

Q2: I am not seeing synergy. What could be the reason? A: Several factors could be at play:

  • Cell Model Dependency: The relevance of the IGF-1R pathway varies by cancer type. Verify that your cell line expresses IGF-1R and is dependent on its signaling [1] [6].
  • Off-Target Effects: At higher concentrations, inhibition of InsR or other kinases (like Flt-3, c-Src) may introduce confounding effects [3]. Re-evaluate your dose-response curve focusing on the lower, more selective concentration range.
  • Incorrect Ratios: Synergy is often highly dependent on the specific ratio of the two drugs. Re-screen using different molar ratios or a full matrix design [5] [4].

Q3: How do I account for the reported toxicities in my experimental design? A: For in vivo studies, closely monitor body weight, glucose tolerance, and cardiac function (via echocardiography) in treated animals [2]. The finding that cardiac dysfunction recovered after treatment cessation suggests that intermittent dosing schedules could be explored to mitigate toxicity. For in vitro models, these systemic toxicities are less of a concern, but off-target metabolic effects on your cells are possible.

References

NVP-AEW541 solubility issues in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Key Physicochemical & Handling Data

The table below consolidates essential information for working with NVP-AEW541 in a laboratory setting.

Parameter Specification / Value Notes / Context
Molecular Weight 439.55 g/mol [1]
CAS Number 475489-16-8 [1]
Recommended Solvent Anhydrous DMSO Hygroscopic DMSO can impact solubility; use newly opened aliquots. [1]
Solubility in DMSO 50 mg/mL (113.75 mM) Requires ultrasonication to dissolve. [1]
Appearance White to light yellow solid [1]
Stock Solution Stability -80°C for 2 years; -20°C for 1 year. Aliquot to avoid repeated freeze-thaw cycles. [1]

Protocol for Preparing Stock Solutions

For a 10 mM stock solution:

  • Add 1 mL of anhydrous DMSO to a vial containing 5 mg of this compound.
  • Sonicate the mixture to ensure the solid is fully dissolved.
  • Once dissolved, aliquot the solution into smaller volumes to minimize freeze-thaw cycles.
  • Store the aliquots at -80°C (for up to 2 years) or -20°C (for up to 1 year). [1]

Critical Experimental Considerations

  • Impact of Solvent Quality: The solubility and stability of this compound are significantly affected by water content in DMSO. Using "newly opened DMSO" is explicitly recommended to ensure reliability, as hygroscopic DMSO can lead to precipitation or degradation of the compound. [1]
  • Cellular Assay Controls: When using this compound in cell-based experiments, include a vehicle control containing the same concentration of DMSO used in your treated samples. This controls for any potential effects of the solvent on cell viability. [2] [3]
  • Beyond Solubility: Biological Activity: this compound is a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). It works by inhibiting the receptor's tyrosine kinase activity, which blocks downstream signaling pathways like PI3K/Akt and MAPK/Erk that are crucial for cell survival and proliferation. [4] [5] The diagram below illustrates this signaling pathway and the inhibitor's target.

G IGF1 IGF-I Ligand IGF1R IGF-1 Receptor IGF1->IGF1R  Binds Downstream Downstream Signaling (PI3K/Akt, MAPK/Erk) IGF1R->Downstream  Activates NVP This compound NVP->IGF1R  Inhibits Cellular Cellular Effects (Proliferation, Survival) Downstream->Cellular  Promotes

Frequently Asked Questions

Q1: The compound precipitated after thawing my stock solution. What should I do? Warm the vial to room temperature and sonicate it briefly. If the precipitate does not fully dissolve, the stock solution may have been compromised and should not be used. This highlights the importance of proper aliquoting and avoiding water contamination.

Q2: What is the typical working concentration range for in vitro cellular assays? Reported IC50 values for inhibiting IGF-1R autophosphorylation are in the nanomolar range (e.g., 65-86 nM). However, functional effects on processes like cell proliferation or survival may require micromolar-range concentrations. You must determine the optimal dose for your specific cell line and assay. [1]

Q3: Does this compound inhibit any other receptors? Yes, while it is selective for IGF-1R over the closely related Insulin Receptor (InsR) at the cellular level, it can also inhibit other kinases like Flt-3, PDGFR, c-Src, and c-Kit at higher concentrations. Always consider potential off-target effects in your experimental design and interpretation. [1]

References

Basic Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental storage and handling parameters for NVP-AEW541.

Parameter Specification
Physical Form White to off-white/beige powder [1] [2]
Purity ≥98% (HPLC) [1]
Recommended Storage Temperature 2-8°C [1] [3] or -20°C [2]
Storage Condition Desiccate [3]
Solubility (DMSO) ~2 mg/mL to 88 mg/mL (approximately 4.5 - 200 mM) [1] [2]
Solubility (Water) <1 mg/mL (practically insoluble) [2]
Molecular Weight 439.55 g/mol [1] [2]
CAS Number 475489-16-8 [1] [3]

Troubleshooting Common Issues

Here are solutions to common problems researchers might encounter:

  • Problem: Poor solubility in aqueous buffers.

    • Solution: this compound has very low solubility in water. Always prepare a stock solution in 100% DMSO first [2]. For in vivo studies, a recommended vehicle is 30% PEG400 + 0.5% Tween80 + 5% propylene glycol [2].
  • Problem: Precipitation upon dilution from DMSO stock.

    • Solution: Ensure the final DMSO concentration in your assay is low (typically <0.5-1%) [2]. Warm the stock solution at 37°C and briefly sonicate it before dilution to improve solubility [3].
  • Problem: Compound degradation or loss of activity over time.

    • Solution: Adhere strictly to the storage temperature. For long-term storage (several months), keep the powder desiccated at -20°C. Stock solutions in DMSO are best used immediately but can be stored at -80°C for up to 6 months [2].
  • Problem: Inconsistent results in cellular assays.

    • Solution: Confirm the concentration of your stock solution. Note that this compound, while selective for IGF-1R at the cellular level, also inhibits the Insulin Receptor (InsR) in cell-free assays [1] [2]. Consider this potential off-target effect in your experimental interpretation.

Experimental Protocols

Protocol 1: Preparing a Stock Solution for In Vitro Assays

This protocol outlines the steps for creating a DMSO stock solution suitable for cell-based experiments.

  • Equilibration: Remove the vial from the refrigerator or freezer and allow it to warm to room temperature before opening to prevent condensation [3].
  • Weighing: Accurately weigh the desired amount of this compound powder.
  • Dissolution: Add the appropriate volume of pure, anhydrous DMSO to achieve your target concentration (e.g., 10-100 mM).
  • Solubilization: If the powder does not dissolve completely, warm the tube gently at 37°C and shake it in an ultrasonic water bath for a short period [3].
  • Aliquoting and Storage: Vortex the solution to ensure homogeneity. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C [2] [3].
Protocol 2: Cell-Based Proliferation Assay (Adapted from Supplier Data)

This is a general protocol for assessing the anti-proliferative effects of this compound [2].

  • Cell Seeding: Seed cells (e.g., 3,000-6,000 cells per well) in a 96-well plate with 100 μL of culture medium.
  • Incubation: Allow cells to adhere for 24 hours.
  • Dosing: Add prepared serial dilutions of this compound to the wells. Include a vehicle control (DMSO at the same final concentration).
  • Incubation: Incubate the cells for 72 hours.
  • Analysis: Fix the cells with glutaraldehyde and stain with Methylene Blue (or use an MTS/MTT assay). Measure the absorbance to quantify cell proliferation.

Workflow Diagram: From Storage to Assay

The diagram below illustrates the logical workflow for handling this compound in a typical experiment.

G Start Start: Retrieve this compound Storage Storage Condition: Powder at 2-8°C DMSO Stock at -20°C/-80°C Start->Storage StockPrep Prepare Stock Solution in anhydrous DMSO Storage->StockPrep WorkingSol Prepare Working Dilution Ensure final DMSO <0.5-1% StockPrep->WorkingSol InVivoVehicle For In Vivo Studies: Use specified vehicle (e.g., PEG400/Tween80/PG) StockPrep->InVivoVehicle If needed Assay Proceed to Biological Assay WorkingSol->Assay InVivoVehicle->Assay

References

NVP-AEW541 overcoming chemoresistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • What is the primary mechanism of action of NVP-AEW541? this compound is a small-molecule tyrosine kinase inhibitor that selectively targets the Insulin-like Growth Factor-1 Receptor (IGF-1R). It blocks receptor autophosphorylation, thereby inhibiting downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT axis [1] [2]. This can lead to cell cycle arrest and apoptosis.

  • Which downstream pathways are critical for its efficacy? The PI3K/AKT pathway is a major determinant of sensitivity. Tumors with mutations in PI3KCA or loss of PTEN, which lead to constitutive AKT activation, often show reduced sensitivity to this compound monotherapy [3]. Additionally, maintained activity of the RAS-MAPK pathway can also contribute to resistance [4].

  • Can this compound be used in combination therapies? Yes, combination strategies are often necessary to overcome resistance.

    • With Chemotherapy: It shows synergistic effects with gemcitabine in biliary tract cancer and additive effects with 5-FU [1].
    • With Pathway Inhibitors: Combining it with PI3K, mTOR, or MEK/ERK inhibitors can re-sensitize resistant cells [4] [3].
    • With Autophagy Inhibitors: Inhibition of autophagy (e.g., with 3-Methyladenine or chloroquine) can enhance this compound-induced apoptosis and growth suppression [5].
  • What is a significant on-target side effect to consider in vivo? Studies in rats show that this compound can cause dose-dependent hyperglycemia and impaired glucose tolerance, as well as a reversible depression of cardiac contractility. These effects are likely due to the compound's action on metabolic pathways and the heart [6].


Troubleshooting Common Experimental Issues

The table below outlines common problems, their potential causes, and suggested solutions based on published research.

Problem Potential Cause Suggested Solution
Low efficacy monotherapy Constitutively active PI3K/AKT pathway (e.g., PIK3CA mutation, PTEN loss) [3] Combine with PI3K (e.g., LY294002) or mTOR (e.g., Rapamycin) inhibitors [3].
Low efficacy monotherapy Maintained RAS-MAPK pathway activity [4] Combine with MEK or ERK inhibitors to block this alternative survival pathway [4].
Reduced apoptosis induction Therapy-induced protective autophagy [5] Co-treat with autophagy inhibitors like 3-Methyladenine (3-MA) or Chloroquine [5].
Variable response across cell lines Cell line-specific autocrine IGF loop & baseline pathway activation [1] [3] Pre-screen models for IGF-1R/ligand expression, PI3K/PTEN/Akt, and RAS status to select sensitive systems [1] [4] [3].
Acquired resistance after initial response Selection for clones with altered signaling dependencies [7] Consider adaptive therapy approaches, exploiting potential collateral sensitivities to other TKIs [7].

Experimental Data & Protocols

Here is a summary of quantitative data and key methodologies from the literature to help you design your experiments.

Table 1: Efficacy of this compound Across Various Cancer Types This table summarizes the anti-tumor effects observed in different in vitro models.

Cancer Type Observed Effect (In Vitro) Effective Concentration Key Combination Findings Citation
Biliary Tract Cancer (BTC) Growth suppression in all cell lines; cell cycle arrest at G1/S; increased sub-G1 peak. IC50 varied by cell line Synergy with Gemcitabine (especially at low doses). Additive effect with 5-FU. [1]
Glioblastoma Growth reduction varied 20-100%; effects from combined anti-proliferative & pro-apoptotic activity. 1 µM for screening Combination with PI3K/mTOR inhibitors effective in resistant cells with PIK3CA mutations. [3]
Triple-Negative Breast Cancer (TNBC) Suppressed cell growth and induced apoptosis. 1 µM Co-targeting autophagy with 3-MA enhanced growth suppression and apoptosis. [5]
Esophageal Cancer Required high concentration for anti-proliferative effect; blocked AKT but not ERK. >2 µM Resistance linked to maintained RAS-MAPK activity; suggests combination with MEK/ERK inhibitors. [4]
Soft Tissue Sarcoma (Malignant Rhabdoid) Sensitive to this compound; growth inhibition and apoptosis. Not specified PDGFRA identified as a key target; resistance involves loss of PDGFRA expression. [7]

Table 2: Key Experimental Protocols from Literature These are summarized methodologies you can adapt for your work.

Experiment Type Key Procedure Steps Critical Parameters / Notes Citation

| Cell Growth Inhibition | 1. Seed cells in duplicates in T25 flasks. 2. Treat with drug or vehicle for 3-6 days. 3. Change medium and re-treat on day 3 for 6-day assay. 4. Trypsinize, wash, and count cells with an automated cell counter. | Used to calculate percent growth reduction and synergy in combination studies. | [1] | | Western Blot Analysis for Signaling | 1. Serum-starve cells for 24h. 2. Pre-treat with this compound (e.g., 15 min). 3. Stimulate with IGF-1 (e.g., 100 ng/ml, 10-30 min). 4. Lyse cells, quantify protein, and perform SDS-PAGE. 5. Probe for p-IGF-1R, p-AKT, p-ERK, and total proteins. | Confirms target engagement and checks for maintained pathway activity (e.g., p-ERK in resistant lines). | [4] [3] | | Cell Cycle Analysis | 1. Seed and treat cells with this compound for 36h. 2. Trypsinize, wash, and fix in ice-cold ethanol. 3. Treat with RNase A and stain DNA with Propidium Iodide. 4. Analyze DNA content by flow cytometry (e.g., FACSCalibur). | Look for increase in G1 phase (G1/S arrest) and sub-G1 population (indicator of apoptosis). | [1] | | Autophagy Detection (LC3-II Puncta) | 1. Grow cells on coverslips. 2. Treat with this compound, Rapamycin (positive control), or vehicle. 3. Fix, permeabilize, and block cells. 4. Incubate with anti-LC3 antibody overnight. 5. Incubate with fluorescent secondary antibody. 6. Visualize and count LC3-positive puncta via fluorescence microscopy. | An increase in puncta indicates autophagy induction; can be coupled with autophagy inhibition. | [5] |


Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the core signaling pathway targeted by this compound and the key mechanisms of resistance, integrating the information from the search results.

architecture IGF1 IGF-1/2 Ligand IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 RAS RAS IGF1R->RAS Inhibitor This compound Inhibitor->IGF1R Blocks PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis Inhibition AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival MutPI3K PIK3CA Mutation (Constitutive Activity) MutPI3K->PI3K PTENloss PTEN Loss PTENloss->AKT Enhances Autophagy Protective Autophagy Autophagy->Survival MaintainedERK Maintained RAS-MAPK Activity MaintainedERK->Survival

Diagram 1: IGF-1R Signaling and Resistance Mechanisms. This compound inhibits IGF-1R. Resistance arises from constitutive PI3K/AKT activation (PIK3CA mutation, PTEN loss), maintained RAS-MAPK signaling, or protective autophagy [1] [4] [5].

workflow Start Plan this compound Experiment Screen Screen Cell Model (IGF-1R, p-AKT, p-ERK, PIK3CA/PTEN status) Start->Screen MonoTherapy This compound Monotherapy (Growth & Apoptosis Assay) Screen->MonoTherapy CheckEff Response Effective? MonoTherapy->CheckEff DefineMech Define Resistance Mechanism (Western Blot, Cycle Analysis) CheckEff->DefineMech No End Interpret Results CheckEff->End Yes CombinePI3K Combine with PI3K/mTOR Inhibitor CombinePI3K->End CombineMEK Combine with MEK/ERK Inhibitor CombineMEK->End CombineAuto Combine with Autophagy Inhibitor CombineAuto->End CombineChemo Combine with Gemcitabine CombineChemo->End DefineMech->CombinePI3K If high p-AKT (PIK3CA mut/PTEN loss) DefineMech->CombineMEK If high p-ERK DefineMech->CombineAuto If autophagy induced DefineMech->CombineChemo For enhanced efficacy

Diagram 2: Experimental Strategy Workflow. A logical workflow for designing experiments, identifying resistance, and selecting appropriate combination therapies based on mechanistic findings [1] [4] [5].

References

NVP-AEW541 cell line variation response

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to specific issues researchers might encounter:

  • FAQ 1: Why do I observe variable anti-proliferative effects of NVP-AEW541 across different cancer cell lines? The response to this compound varies significantly depending on the cancer type and cellular context. This variation is often due to differences in the dependence of the cell line on the IGF-1R signaling pathway for survival and proliferation, the presence of autocrine loops, and the co-expression of other receptor tyrosine kinases. The table below summarizes the compound's activity in various cancer types from the search results.

  • FAQ 2: Can this compound be used effectively in combination therapies? Yes, combination therapies are a key strategy to enhance efficacy and overcome resistance. This compound has shown synergistic effects when combined with certain chemotherapeutic agents and targeted therapies, notably with gemcitabine in biliary tract cancer and with the EGFR/Her-2 inhibitor lapatinib in pancreatic cancer. However, its combination with 5-FU or the Polo-like kinase 1 inhibitor BI2536 was found to be only additive [1].

  • FAQ 3: Are there specific cell types or conditions where this compound is particularly effective? this compound has demonstrated potent activity in targeting Cancer Stem Cells (CSCs), a subpopulation often responsible for therapy resistance and relapse. For instance, in pancreatic cancer, the combination of this compound and lapatinib acted synergistically to eliminate tumorspheres enriched in CSCs, which were otherwise resistant to gemcitabine [2].

  • FAQ 4: What are the key oncogenic signaling pathways inhibited by this compound? this compound primarily targets the IGF-1 Receptor, leading to the dephosphorylation of the receptor itself and its key downstream effector, AKT. The effects on other pathways like p42/p44 MAPK and Stat3 are less consistent and may be cell-line dependent [1].

This compound Activity Across Cancer Cell Lines

The following table summarizes the anti-tumor effects and key findings of this compound in various cancer types as reported in the literature.

Cancer Type Reported Anti-tumor Effects Key Findings & Combination Strategies
Biliary Tract Cancer (BTC) Growth suppression in all tested cell lines (lower response in gallbladder cancer) [1]. Synergistic with gemcitabine; induces G1/S cell cycle arrest and apoptosis [1].
Pancreatic Cancer Synergistic growth inhibition with lapatinib (EGFR/Her-2 inhibitor) [2]. Effective against cancer stem cells (tumorspheres); abolishes Akt, Erk, and IRS-1 phosphorylation [2].
Colorectal Cancer (CRC) Dose-dependent inhibition of proliferation in cell lines and primary cultures [3]. Induces apoptosis and G1/S arrest; augments effects with 5-FU, cetuximab, or fluvastatin [3].
Breast Cancer Improves response to trastuzumab in resistant cells [4]. IGF1R levels increased in trastuzumab-resistant models; inhibition restores sensitivity [4].
Other Cancers* Antitumor activity in sarcomas, neuroblastoma, leukemia, etc. [1]. Evidence of efficacy across a wide spectrum of malignancies in preclinical models [1].

*As listed in the introduction of [1].

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the FAQs and table.

1. Protocol for Cell Growth Inhibition/Viability Assay [1] [2] This protocol is used to generate the IC50 data and assess the compound's anti-proliferative effects.

  • Cell Seeding: Seed cells in duplicates in T25 flasks or 96-well plates at a density optimized for the cell line (e.g., 2 × 10⁵ cells/flask or 2–5 × 10³ cells/well).
  • Drug Treatment: Treat cells with a range of concentrations of this compound (dissolved in DMSO) or a vehicle control. For combination studies, co-treat with other agents like gemcitabine or lapatinib.
  • Incubation: Incubate for a set period, typically 72 hours. For longer assays (e.g., 6 days), change the medium and re-administer the drugs after 3 days.
  • Viability Measurement:
    • Automated Cell Counting: Trypsinize, wash, and analyze cells using an automated cell counter (e.g., Casy Cell Counter) [1].
    • MTT/WST-8 Assay: Add MTT or WST-8 reagent to the wells and incubate. Measure the absorbance of the formed formazan product to determine the percentage of viable cells [2].

2. Protocol for Analyzing Signaling Pathways by Western Blot [1] [2] This method confirms target engagement and studies downstream effects.

  • Cell Lysis: Lyse cell monolayers on ice with a RIPA-like buffer containing protease and phosphatase inhibitors.
  • Protein Quantification: Centrifuge the lysates and quantify the protein concentration in the supernatant using the Bradford assay.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-60 μg) by SDS-PAGE and electroblot onto a PVDF or nitrocellulose membrane.
  • Antibody Incubation:
    • Blocking: Incubate the membrane in a blocking solution (e.g., 5% BSA or non-fat dry milk).
    • Primary Antibody: Probe the membrane with specific primary antibodies (e.g., against p-IGF-1R, p-AKT, total AKT, p-p42/44, p-Stat3) diluted in blocking buffer at 4°C overnight.
    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Detect antibody binding using an enhanced chemiluminescence (ECL) reagent and imaging system.

3. Protocol for Assessing Synergy in Combination Therapy [2] This is crucial for designing effective combination regimens.

  • Dose-Response Curves: Perform dose-response assays for each drug alone and in combination.
  • Data Analysis: Calculate the Coefficient of Drug Interaction (CDI).
    • CDI = AB / (A × B)
    • Where AB is the absorbance ratio of the combination group to control, and A and B are the ratios for each single-agent group to control.
  • Interpretation:
    • CDI < 1: Indicates synergy (CDI < 0.7 indicates a significant synergistic effect).
    • CDI = 1: Indicates an additive effect.
    • CDI > 1: Indicates antagonism [2].

This compound Mechanism and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows.

1. IGF-1R Signaling & this compound Inhibition This diagram shows the key signaling pathways affected by this compound.

G This compound Inhibits IGF-1R Signaling IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates MAPK p42/44 MAPK IGF1R->MAPK Activates NVP This compound NVP->IGF1R Inhibits AKT AKT IRS1->AKT Activates Survival Cell Survival AKT->Survival Promotes Cycle Cell Cycle Progression AKT->Cycle Promotes Proliferation Proliferation MAPK->Proliferation Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibition G1_Arrest G1_Arrest Cycle->G1_Arrest  Leads to G1/S Arrest

2. Combination Therapy Synergy Screening This diagram outlines a standard workflow for testing this compound in combination with other drugs.

G Combination Therapy Screening Workflow Step1 1. Seed cells in 96-well plates Step2 2. Treat with compounds (this compound & Partner Drug) in single and combination Step1->Step2 Step3 3. Incubate for 72 hours Step2->Step3 Step4 4. Measure cell viability (MTT/WST-8 assay) Step3->Step4 Step5 5. Calculate Combination Index (CDI = AB / (A x B)) Step4->Step5 Step6 6. Interpret result: CDI < 1 = Synergy Step5->Step6

Critical Technical Notes

  • Solubility and Storage: this compound is typically dissolved in DMSO as a stock solution (e.g., 10-51 mg/mL). Aliquots should be stored at -20°C and protected from moisture [1] [5].
  • Off-Target Effects: Be aware that this compound can cause insulin-independent cardiac contractile dysfunction and hyperglycemia in vivo, which are important considerations for animal studies [6].
  • Confirming Mechanism: Always include Western blot analysis in your experiments to confirm that the observed biological effects correlate with the dephosphorylation of IGF-1R and its key downstream targets like AKT [1].

References

NVP-AEW541 ligand-independent Akt phosphorylation resistance

Author: Smolecule Technical Support Team. Date: February 2026

Known Resistance Mechanisms to NVP-AEW541

The table below summarizes specific resistance mechanisms identified in various cancer cell lines, which should form the core of your troubleshooting guides.

Resistance Mechanism Experimental Model Key Observations Potential Biomarkers
IGF-1R/Akt-Independent S6K Activation [1] MCF-7 Breast Cancer (MCF-7-NR) Phosphorylation of Akt inhibited by this compound, but S6K phosphorylation remains high. High p-S6K, Tyro3 phosphorylation, high Cyclin D1
Persistent RAS-MAPK Signaling [2] TE-1 Esophageal Cancer This compound blocks IGF-1R and AKT phosphorylation but does not reduce active RAS or MEK/ERK activity. High p-MEK, p-ERK, detectable active RAS
Tyro3 Receptor Kinase Overexpression [1] MCF-7 Breast Cancer (MCF-7-NR) Phosphorylation of receptor tyrosine kinase Tyro3 remains high in resistant cells; gene silencing reduces cell growth. High p-Tyro3

Experimental Troubleshooting Guide

To diagnose the cause of resistance in an experimental setting, the following workflow is recommended.

g1_workflow start Observed Resistance to this compound step1 Treat cells with this compound and stimulate with IGF-1 start->step1 step2 Analyze signaling pathway phosphorylation by Western Blot step1->step2 decision1 Is Akt phosphorylation inhibited? step2->decision1 mech1 Mechanism 1: Akt-Independent S6K Activation decision1->mech1 Yes mech2 Mechanism 2: Persistent RAS-MAPK Signaling decision1->mech2 No mech3 Mechanism 3: Bypass via Tyro3 mech1->mech3

Confirm Target Engagement and Initial Signaling Blockade

Purpose: To verify that this compound is effectively engaging its primary target (IGF-1R) and inhibiting its immediate downstream signaling.

Detailed Protocol:

  • Cell Treatment and Stimulation:
    • Serum-starve cells for 24 hours.
    • Pre-treat cells with this compound (a common effective concentration is 3 μM [1]; a dose-response range of 0.1-10 μM can also be tested [2]) for 60-120 minutes.
    • Stimulate cells with recombinant human IGF-1 (e.g., 100 ng/mL for 10-30 minutes) [2] to activate the pathway.
  • Western Blot Analysis:
    • Prepare cell lysates and perform Western blotting.
    • Primary Antibodies: Phospho-IGF-1R (Tyr1135/1136), total IGF-1R; Phospho-Akt (Ser473), total Akt; Phospho-S6K (Thr389), total S6K; Phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2 [1] [2].
    • Expected Result: In a sensitive cell line, this compound should cause a dose-dependent reduction in the phosphorylation of IGF-1R, Akt, and S6K.
Investigate Common Resistance Pathways

Based on the results of the initial Western blot, you can probe for specific resistance mechanisms.

  • If Akt phosphorylation is inhibited, but S6K phosphorylation remains high: This suggests Akt-independent S6K activation [1].

    • Investigation: Treat resistant cells with an mTOR inhibitor (e.g., everolimus). If this inhibits S6K phosphorylation and cell growth, it confirms mTOR as a compensatory node [1].
    • Further Screening: Perform a phospho-receptor tyrosine kinase (RTK) array. This can identify the overexpression and phosphorylation of alternative RTKs like Tyro3 [1]. Validate findings with gene silencing (siRNA) to confirm the role of the identified RTK in sustaining growth.
  • If Akt phosphorylation is inhibited, but ERK phosphorylation remains high: This suggests persistent RAS-MAPK pathway activity [2].

    • Investigation: Use a RAS activation assay to check levels of GTP-bound RAS. High levels in the presence of this compound indicate maintained upstream input into this pathway, which can be independent of RAS mutation status [2].
    • Strategy: Consider combination therapy with a MEK inhibitor to overcome this resistance.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for in vitro experiments with this compound? A commonly used and effective concentration in cell-based studies is 3 μM [1]. However, it is critical to perform a dose-response curve (e.g., from 0.1 μM to 10 μM) in your specific cell model, as sensitivity can vary significantly [2]. The IC50 for esophageal cancer cells, for instance, was found to be above 2 μM [2].

Q2: Why do my cells show reduced growth inhibition by this compound even though IGF-1R phosphorylation is blocked? This is a classic sign of acquired resistance. The most likely explanation is that your cells have developed bypass signaling mechanisms. The survival and proliferation signals are no longer dependent on the IGF-1R/Akt axis. Focus your investigation on the compensatory activation of the MAPK pathway or other receptor tyrosine kinases (RTKs) like Tyro3, as outlined in the troubleshooting guide above [1] [2].

Q3: Are there any known combinatorial strategies to overcome or prevent resistance? Yes, based on the resistance mechanisms, logical combination strategies include:

  • With mTOR inhibitors: If S6K activation is detected, combining this compound with an mTOR inhibitor like everolimus has been shown to be effective [1].
  • With MEK inhibitors: If persistent MAPK pathway activity is observed, adding a MEK inhibitor could be beneficial [2].
  • With Chemotherapy: Synergistic effects have been observed when this compound is combined with gemcitabine in biliary tract cancer models [3].

References

Summary of Synergistic Data for NVP-AEW541 and Afatinib

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line / Model Key Metric for Synergy Findings & Combination Index Reference
Pancreatic Cancer Panel of 7 cell lines (e.g., FA6, PT45) Combination Index (CI) [1] [2] Synergistic growth inhibition in the majority of cell lines. CI < 1. [1] [2]
Breast Cancer Panel of 5 cell lines (e.g., MCF7, MDA-MB-468) Median Effect Analysis [3] Mixed effects: Synergistic in MCF7 and MDA-MB-468; ranged from synergy to antagonism in other lines. [3]
Adrenocortical Carcinoma (ACC) H295R, SW13 Coefficient of Drug Interaction (CDI) [4] Synergistic in vitro and *in vivo*. CDI < 0.7 indicates a significant synergistic effect. [4]

The synergy between these two drugs is rooted in the biological cross-talk between the IGF-1R and ErbB (HER) signaling pathways. Inhibiting one receptor can cause the cancer cell to compensate by activating the other, leading to treatment resistance. Combined blockade overcomes this adaptive resistance [5] [4].

G IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 Phosphorylates ERK ERK IGF1R->ERK Compensatory Activation ErbB ErbB (HER) Family PI3K PI3K ErbB->PI3K Activates (via Her3) MEK MEK ErbB->MEK Activates IRS1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival &nProgression mTOR->CellSurvival MEK->ERK Activates ERK->CellSurvival DrugCombo NVP-AEW541 + Afatinib DrugCombo->IGF1R Inhibits DrugCombo->ErbB Inhibits

Detailed Experimental Protocols

The synergistic effects were consistently demonstrated using standard preclinical in vitro methodologies.

Cell Viability and Synergy Assay
  • Purpose: To determine the growth-inhibitory effects ((IC_{50})) of single drugs and their combinations and to calculate the synergy index [1] [3] [2].
  • Method: The Sulforhodamine B (SRB) colorimetric assay is commonly used.
    • Cell Seeding: Plate cancer cells in 96-well plates [1] [2].
    • Drug Treatment: After cells adhere, treat with a range of concentrations of this compound and afatinib, both alone and in combination [1].
    • Incubation: Incubate for 72 hours [1].
    • Viability Measurement:
      • Fix cells with trichloroacetic acid and stain with SRB dye [1] [2].
      • Solubilize the bound dye and measure the absorbance at 565nm [1] [2].
      • Calculate cell viability as a percentage of the untreated control [1].
  • Data Analysis:
    • (IC_{50}) values for each single agent are determined from dose-response curves [1].
    • The Combination Index (CI) is calculated using software like CalcuSyn or the classic isobologram method, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [1] [2]. The Coefficient of Drug Interaction (CDI) is also used, with CDI < 0.7 indicating significant synergy [4].
Investigation of Underlying Mechanism
  • Purpose: To confirm that the combination therapy effectively blocks the intended signaling pathways.
  • Western Blot Analysis:
    • Cell Treatment & Lysis: Treat cells with drugs (alone or in combination) for a set time (e.g., 24 hours), then lyse to extract proteins [4].
    • Gel Electrophoresis & Transfer: Separate proteins by molecular weight and transfer them to a membrane [4].
    • Antibody Probing: Incubate the membrane with specific antibodies against:
      • Phosphorylated proteins: p-IGF-1R, p-EGFR, p-AKT (Ser473), p-ERK.
      • Total proteins: Total AKT and ERK as loading controls [3] [4].
    • Detection: Use chemiluminescence to visualize protein bands. Effective inhibition is shown by reduced intensity of phosphorylation bands in the combination group compared to single-agent or control groups [4].

The evidence strongly supports that the combination of this compound and afatinib is a promising strategy to overcome compensatory resistance mechanisms in multiple cancer types.

References

NVP-AEW541 efficacy comparison across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

NVP-AEW541 Efficacy Across Cancer Cell Lines

Cancer Type Cell Lines Tested Key Findings (In Vitro/In Vivo) Experimental Details & Metrics

| Biliary Tract Cancer (BTC) [1] | EGI-1, TFK-1, CC-SW-1, CC-LP-1, SK-ChA-1, Mz-ChA-1, Mz-ChA-2 | • Dose-dependent suppression of cell growth in all lines. • Induced cell cycle arrest at G1/S-checkpoint. • Synergistic effect when combined with gemcitabine. | • Method: Automated cell counting after 3-6 days of treatment. • Evidence of Mechanism: Western blot showed dephosphorylation of IGF-1R and AKT. • Synergy Analysis: Effects of drug combinations were quantified. | | Gastrointestinal Stromal Tumors (GIST) [2] | Information primarily on GIST biology and IGF-1R as a target. | • Identified as a potential agent for KIT/PDGFRA wild-type GISTs, which often have IGF-1R overexpression. [2] | • Context: The study reviews drugs under investigation for GIST, classifying a subset driven by IGF-1R signaling. [2] | | Colorectal Cancer (CRC) [3] | SW480, HT-29 | • Effectively blocked IGF-1R signaling, reducing proliferation and inducing apoptosis. [3] • Increased cancer cell sensitivity to 5-fluorouracil. [3] | • Pathway Inhibition: Disrupted key survival pathways PI3K/AKT and MAPK. [3] | | Fibrosarcoma (In Vivo Model) [4] | Not Specified (In vivo xenograft) | • Significantly inhibited tumor growth in IGF-1R-driven fibrosarcoma models. [4] | • In vivo Model: Orally bioavailable; proven in vivo antitumor activity. [4]Specificity: Cellular IC50 for IGF-1R is 0.086 μM, showing high selectivity over InsR (IC50 = 2.3 μM). [4] | | Other Cancers (Preclinical Evidence) [1] | Models of leukemia, myeloma, sarcoma, breast, ovarian, etc. | • Cited as having demonstrated anti-neoplastic efficacy across a wide spectrum of preclinical cancer models. [1] | • Broad Activity: The body of literature supports its investigation in many cancer types. [1] |

Common Experimental Protocols for Efficacy Testing

The methodologies below are commonly used in the cited literature to establish the efficacy and mechanism of action of this compound.

  • 1. Cell Growth Inhibition (Cytotoxicity) Assay

    • Purpose: To determine the effect of this compound on cancer cell proliferation and viability [1].
    • Protocol: Cells are seeded in culture flasks and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for several days (e.g., 3 or 6 days). Cell viability is then quantified using automated cell counters or colorimetric/fluorometric assays like resazurin reduction [1] [3]. Data is used to generate dose-response curves.
  • 2. Immunoblotting (Western Blotting)

    • Purpose: To confirm that this compound hits its target and affects downstream signaling pathways [1].
    • Protocol: Treated cells are lysed, and proteins are extracted. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phospho-IGF-1R, total IGF-1R, phospho-AKT, and total AKT. A decrease in phospho-IGF-1R and phospho-AKT levels confirms successful pathway inhibition [1].
  • 3. Cell Cycle Analysis

    • Purpose: To investigate if growth inhibition is due to cell cycle arrest [1].
    • Protocol: After drug treatment, cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G1, S, G2) is determined. An increase in the G1 population indicates G1/S cell cycle arrest [1].
  • 4. Combination Drug Studies

    • Purpose: To evaluate if this compound can enhance the efficacy of standard chemotherapies [1].
    • Protocol: Cancer cells are treated with this compound alone, a chemotherapy drug alone (e.g., gemcitabine, 5-fluorouracil), or a combination of both. Cell viability is measured and analyzed to determine if the combination effect is additive or synergistic [1].

IGF-1R Signaling and this compound Mechanism of Action

This compound is a pyrrolo[2,3-d]pyrimidine derivative, small-molecule tyrosine kinase inhibitor. It acts by competitively binding to the ATP-binding site of the IGF-1R, inhibiting its auto-phosphorylation and activation [5] [4]. This specificity is key, as it is about 27-fold more selective for IGF-1R over the closely related insulin receptor (InsR) at the cellular level [1] [4]. The following diagram illustrates the signaling pathway and drug action:

G IGF-1R Signaling Pathway and this compound Inhibition IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates SHC Shc IGF1R->SHC Phosphorylates PI3K PI3K IRS1->PI3K Activates MAPK MAPK/p42/44 SHC->MAPK Activates AKT AKT PI3K->AKT Activates BiologicalEffects Proliferation Survival Metastasis AKT->BiologicalEffects Promotes MAPK->BiologicalEffects Promotes NVP This compound NVP->IGF1R Inhibits Autophosphorylation

Summary of Comparative Efficacy

This compound has established a strong preclinical profile as a potent and selective IGF-1R inhibitor. Its efficacy is not limited to a single cancer type but has been demonstrated across sarcomas, gastrointestinal cancers (biliary tract, colorectal), and other solid tumors [1] [4] [3]. A key therapeutic strategy emerging from the data is its ability to synergize with conventional chemotherapy agents, such as gemcitabine, potentially helping to overcome drug resistance [1] [3].

References

NVP-AEW541 IGF-1R phosphorylation inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

NVP-AEW541: Mechanism of Action and Specificity

This compound is a pyrrolo[2,3-d]pyrimidine derivative, a small-molecule tyrosine kinase inhibitor that specifically targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) [1] [2]. Its primary mechanism involves competitively binding to the ATP-binding pocket within the kinase domain of IGF-1R, thereby suppressing its autophosphorylation and subsequent activation [2] [3].

The diagram below illustrates how this compound inhibits the IGF-1R signaling pathway, a key mechanism for its antitumor effects.

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binds to Phosphorylation Receptor Autophosphorylation IGF1R->Phosphorylation Activates NVP This compound NVP->IGF1R Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Phosphorylation->Downstream Triggers Effects Cellular Effects (Proliferation, Survival) Downstream->Effects

A critical feature of this compound is its selectivity for IGF-1R over the closely related Insulin Receptor (InsR). In cellular assays, it inhibits IGF-1R autophosphorylation with an IC₅₀ of 0.086 μM, while a much higher concentration (IC₅₀ of 2.3 μM) is required to inhibit the InsR, demonstrating approximately 27-fold selectivity [1]. This specificity is a significant advantage for minimizing metabolic side-effects like hyperglycemia, which are common with less selective inhibitors [2].

Key Validation Data and Experimental Evidence

The table below summarizes core experimental data validating this compound's efficacy in various models.

Assay Type Model System Key Experimental Findings Significance/Outcome
Cellular IC₅₀ Fibrosarcoma cells [1] IGF-1R autophosphorylation IC₅₀: 0.086 µM; InsR autophosphorylation IC₅₀: 2.3 µM Confirms high selectivity for IGF-1R over InsR.
Functional Cellular Assays Various cancer cell lines [1] [4] Abrogates IGF-I-mediated cell survival & inhibits colony formation in soft agar. Demonstrates disruption of IGF-1R-driven growth & transformation.
In Vivo Efficacy Mouse fibrosarcoma xenografts [1] Oral administration significantly reduces growth of IGF-1R-driven tumors. Establishes proof-of-concept for in vivo antitumor activity.
Cardiac Function Impact Rat models (in vivo) [2] [3] Causes dose-dependent, reversible depression of cardiac contractility. Highlights a key on-target toxicity, informing clinical monitoring.
Metabolic Impact Rat models (in vivo) [2] [3] Impairs glucose tolerance, indicating induction of insulin resistance. Shows consequence of partial InsR inhibition at higher doses.

Detailed Experimental Protocols for Key Assays

For researchers looking to validate the activity of this compound in their own laboratories, here are the methodologies for key experiments as described in the literature.

In Vitro IGF-1R Autophosphorylation Assay
  • Objective: To directly measure the inhibition of IGF-1R phosphorylation in cells.
  • Protocol Summary:
    • Cell Treatment: Serum-starve cancer cells (e.g., fibrosarcoma or breast cancer cell lines like MDA-MB-231). Pre-treat with a dose range of this compound (e.g., 0.1 - 10 µM) for 1-2 hours [1] [4].
    • Stimulation: Stimulate cells with IGF-1 ligand (e.g., 50-100 ng/mL) for a short period (e.g., 10-30 minutes) to activate IGF-1R [4].
    • Cell Lysis and Western Blot: Lyse cells and quantify protein concentration. Perform Western blot analysis using:
      • Primary Antibodies: Anti-phospho-IGF-1R (Tyr1135/1136) to detect activated receptor [4].
      • Control Antibody: Total IGF-1R antibody to confirm equal loading [4].
    • Data Analysis: Quantify band intensity. The concentration that reduces phosphorylation by 50% (IC₅₀) can be calculated.
Cell Proliferation and Apoptosis Assay
  • Objective: To assess the functional consequence of IGF-1R inhibition on cell growth and survival.
  • Protocol Summary:
    • Cell Plating: Plate triple-negative breast cancer cells (e.g., MDA-MB-231, BT-549) in 96-well plates [4].
    • Drug Treatment: Treat cells with this compound across a concentration gradient (e.g., 0.1 - 10 µM) for 24-72 hours [4].
    • Viability Measurement: Use a Cell Counting Kit-8 (CCK-8). Add CCK-8 solution to each well, incubate, and measure absorbance at 450 nm. Normalize values to untreated control cells to determine growth inhibition [4].
    • Apoptosis Detection (Annexin V Staining): For apoptosis, treat cells, then stain with Annexin V and Propidium Iodide (PI). Analyze using flow cytometry to quantify the percentage of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) [4].
In Vivo Tumor Growth Inhibition Study
  • Objective: To validate antitumor efficacy in a live animal model.
  • Protocol Summary:
    • Xenograft Model: Implant IGF-1R-driven tumor cells (e.g., fibrosarcoma) subcutaneously into immunodeficient mice [1].
    • Dosing: Once tumors are palpable, randomly group animals. Administer this compound orally via drinking water or gavage. A clinically relevant dose in rat studies was 80 mg/kg daily [2] [3]. A control group receives vehicle only.
    • Monitoring: Measure tumor volumes regularly with calipers. The study typically runs for several weeks until a significant difference between control and treatment groups is observed [1].
    • Endpoint Analysis: Tumors are excised and can be analyzed by Western blot to confirm inhibition of IGF-1R signaling in the tumor tissue [1].

Research Implications and Strategic Considerations

  • Therapeutic Potential: this compound has shown promising antitumor activity in preclinical models of solid tumors like fibrosarcoma [1] and triple-negative breast cancer [4], as well as hematological malignancies such as acute myeloid leukemia (AML) [5]. It can suppress proliferation and enhance chemotherapy sensitivity [5].
  • Combination Strategies: Research indicates that cancer cells can develop resistance to IGF-1R inhibition by activating survival pathways. In colon carcinoma, IGF-1R inhibition can induce feedback activation of the MEK/p70S6K1 pathway [6]. In triple-negative breast cancer, this compound treatment can induce protective autophagy. Combining it with an autophagy inhibitor (e.g., chloroquine) significantly enhanced cell growth suppression and apoptosis [4].
  • Critical Considerations for Use:
    • Cardiac Monitoring: Be aware of its dose-dependent, reversible cardiotoxic effects (reduced contractility), as observed in rat models [2] [3].
    • Metabolic Effects: Monitor for hyperglycemia and impaired glucose tolerance due to partial InsR cross-inhibition [2] [3].

References

Comparison at a Glance: NVP-AEW541 vs. BI2536 in BTC Models

Author: Smolecule Technical Support Team. Date: February 2026

Feature NVP-AEW541 BI 2536
Primary Target Insulin-like Growth Factor-1 Receptor (IGF-1R) [1] Polo-like Kinase 1 (PLK1) [2]
Therapeutic Class Small molecule tyrosine kinase inhibitor [1] Small molecule kinase inhibitor [2]
Key Mechanism of Action Inhibits IGF-1R autophosphorylation and downstream AKT signaling; induces G1/S cell cycle arrest [1] Inhibits PLK1, a key regulator of mitosis; induces G2/M cell cycle arrest and apoptosis [2]
Efficacy in BTC Cell Lines Suppressed growth in all tested cell lines; response was lower in gallbladder cancer (GBC) models [1] Suppressed proliferation in all tested cell lines; reaction was stronger in GBC models [2]

| Synergistic Combinations | Synergistic with Gemcitabine (especially at low concentrations) [1] Additive with 5-FU or BI 2536 [1] | Synergistic with 5-FU or this compound [2] Additive with Gemcitabine [2] | | Impact on Key Pathways | Associated with dephosphorylation of IGF-1R and AKT [1] | No significant change in phosphorylation of AKT and p42/44 (MAPK) [2] |

Detailed Experimental Data and Methodologies

The following sections detail the experimental protocols and findings from the in vitro studies to help you evaluate the data.

Cell Lines and Culture
  • This compound Study: Investigated 7 human BTC cell lines (5 extrahepatic cholangiocarcinoma (ECC) and 2 gallbladder carcinoma (GBC)): EGI-1, TFK-1, CC-SW-1, CC-LP-1, SK-ChA-1, Mz-ChA-1, Mz-ChA-2 [1].
  • BI 2536 Study: Investigated a broader panel of 14 human BTC cell lines (5 GBC, 4 intrahepatic cholangiocarcinoma (ICC), and 5 ECC) [2].
Efficacy and Cytotoxicity Assays
  • This compound: The primary method for assessing cell growth inhibition was automated cell counting (Casy Cell Counter). Cells were treated for 3 or 6 days [1].
  • BI 2536: Cytotoxic effects were determined by the MTT assay, a colorimetric test for cell metabolic activity. Cells were also treated for 3 or 6 days [2].
Analysis of Mechanism of Action

Both studies employed similar techniques to unravel the drugs' mechanisms:

  • Western Blotting: Used to analyze changes in protein phosphorylation and expression levels [1] [2].
    • Key Finding for this compound: Treatment led to dephosphorylation of IGF-1R and its key downstream substrate, AKT [1].
    • Key Finding for BI 2536: Treatment did not significantly alter phosphorylation of AKT or p42/p44 (MAPK) [2].
  • Cell Cycle Analysis: Conducted using flow cytometry of propidium iodide-stained cells [1] [2].
    • Key Finding for this compound: Caused cell cycle arrest at the G1/S-checkpoint and an increase in the sub-G1 population (indicative of cell death) [1].
    • Key Finding for BI 2536: Caused cell cycle arrest at the G2/M-checkpoint and a surge in apoptosis [2].
  • Gene Expression Analysis (RT-PCR):
    • The this compound study found co-expression of IGF-1R and its ligands (IGF-1 and IGF-2), suggesting an autocrine loop that promotes tumor growth [1].
    • The BI 2536 study found concurrent presence of PLK1 and the transcription factor FOXM1 in all cell lines, indicating a potentially important regulatory axis [2].

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms of action for each drug based on the experimental findings.

G cluster_NVP This compound Mechanism (IGF-1R Inhibition) cluster_BI BI 2536 Mechanism (PLK1 Inhibition) IGF1 IGF-1/2 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Activates AKT AKT Pathway IGF1R->AKT Phosphorylates NVP This compound NVP->IGF1R Inhibits Arrest G1/S Arrest NVP->Arrest Induces G1S G1/S Cell Cycle Progression AKT->G1S Promotes Survival Cell Survival AKT->Survival Promotes PLK1 PLK1 Kinase G2M G2/M Transition PLK1->G2M Regulates Mitosis Mitotic Progression PLK1->Mitosis Controls Cytokinesis Cytokinesis PLK1->Cytokinesis Essential for BI BI 2536 BI->PLK1 Inhibits G2Arrest G2/M Arrest BI->G2Arrest Induces Apoptosis Apoptosis BI->Apoptosis Increases

Key Research Implications

  • Distinct, Non-Redundant Targets: this compound and BI 2536 target two entirely different pathways critical for cancer cell survival and proliferation (receptor tyrosine kinase signaling vs. mitotic regulation). Their differential effects on the cell cycle (G1/S vs. G2/M arrest) underscore this distinction [1] [2].
  • Variable Efficacy by Subtype: The studies suggest that drug efficacy may vary with BTC anatomical subtypes. This compound showed lower efficacy in GBC models [1], whereas BI 2536 exhibited a stronger effect in GBC [2]. This highlights the need for subtype-specific research.
  • Combination Potential: The additive effect observed when the two drugs are combined [1] [2], along with their non-overlapping mechanisms and toxicity profiles, provides a strong rationale for exploring this combination regimen further in preclinical models.

Further Research Directions

To build upon these foundational studies, future research could focus on:

  • In vivo validation using patient-derived xenograft (PDX) models to confirm efficacy and synergy.
  • Biomarker discovery to identify which BTC patients or subtypes are most likely to respond to each therapy.
  • Triple-combination studies evaluating the effect of adding a standard chemotherapeutic agent (like gemcitabine) to the this compound and BI 2536 combination.

References

NVP-AEW541 specificity versus insulin receptor

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Specificity Data for NVP-AEW541

The following table compiles key inhibitory concentration (IC₅₀) values from cell-free and cell-based assays, which are central to evaluating the compound's specificity.

Assay Type Target Reported IC₅₀ Value Context & Implication Source
Cell-free Assay IGF-1R 150 nM Demonstrates direct, potent inhibition of the IGF-1R kinase. [1]
Cell-free Assay InsR 140 nM Shows the compound can also inhibit InsR in a purified system. [1]
Cell-based Assay (NWT-21 cells) IGF-1R 0.086 μM (86 nM) Confirms high potency in a cellular context. [1]
Cell-based Assay (A14 cells) InsR 2.3 μM Significantly higher IC₅₀ indicates ~27-fold selectivity for IGF-1R over InsR in cells. [1]
Cell-based Assay (Multiple lines) HER1, PDGFR, c-Kit, Bcr-Abl >5 to >10 μM Confirms high specificity within the wider kinome, showing little to no activity against other tested kinases. [1]

Experimental Evidence from Functional Cellular Assays

Beyond kinase activity measurements, functional assays in disease models further confirm this compound's specificity and its downstream consequences.

Experimental Context Key Finding on Specificity Source
Endometrial Cancer Cell Lines "this compound had no major effect on the insulin receptor." [2] [3]
Pancreatic Cancer In Vivo Model Described as an IGF-1R inhibitor "which is capable of discriminating between IGF-1R and the insulin receptor." [4]
Rat Model (Cardiac Function) Noted for its much higher affinity (up to 30-fold) for IGF-1R than for the insulin receptor. [5]

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here are the core methodologies used in the cited studies.

  • Kinase Assays (Cell-free): These assays measure the direct inhibition of the purified kinase domain of a target receptor. The IC₅₀ value is the concentration of this compound required to reduce kinase activity by half, indicating intrinsic binding affinity [1].
  • Cellular Phosphorylation Assays: Cells are treated with this compound and then stimulated with IGF-I. Cell lysates are analyzed via Western blot using antibodies against the phosphorylated (active) form of IGF-1R, IR, and downstream signals like AKT and ERK. A reduction in phosphorylation indicates successful pathway inhibition [4] [2] [3].
  • Functional Cellular Assays (Proliferation/Apoptosis): Cancer cell lines are cultured with this compound, often in the presence of IGF-I. Reductions in cell proliferation (measured by assays like MTT) and increases in apoptosis (measured by caspase activation or flow cytometry) demonstrate the functional anti-tumor effect of IGF-1R blockade [2] [1].

Specificity in a Biological Context

The selectivity of this compound arises from its mechanism and has important experimental implications.

  • Mechanistic Basis: this compound is a small-molecule tyrosine kinase inhibitor that binds competitively to the ATP-binding site of IGF-1R, preventing its autophosphorylation and activation [5]. The structural differences in this region between IGF-1R and IR, though subtle, are sufficient for the compound to discriminate between them.
  • Research Implications: This specificity makes this compound a valuable tool for disentangling the roles of IGF-1R and IR in complex biological settings where both receptors are present. It allows researchers to attribute observed effects more confidently to the inhibition of IGF-1R signaling rather than IR, which is critical for glucose metabolism [5].

To visually summarize the mechanism of action and the experimental workflow used to validate it, please refer to the following diagrams.

g cluster_pathway Mechanism of Action cluster_experiment Experimental Validation Workflow title This compound Mechanism and Experimental Validation IGF1 IGF-I Ligand IGF1R IGF-1 Receptor IGF1->IGF1R AutoP Receptor Autophosphorylation IGF1R->AutoP AEW This compound AEW->IGF1R Competes with ATP Downstream Downstream Signaling (AKT, ERK) AutoP->Downstream Treat Treat Cells with This compound Stim Stimulate with IGF-I Treat->Stim Lysis Cell Lysis Stim->Lysis WB Western Blot Analysis Lysis->WB DetECT1 Detection: p-IGF-1R ↓ WB->DetECT1 DetECT2 Detection: p-AKT, p-ERK ↓ WB->DetECT2 Func Functional Assays WB->Func Also assess

References

NVP-AEW541 in vivo tumor shrinkage validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative, a small-molecule tyrosine kinase inhibitor that selectively targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) [1] [2]. Its primary mechanism is the competitive inhibition of the ATP-binding site of the IGF-1R kinase, which prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways like PI3K-AKT and MAPK, which are crucial for cell survival, proliferation, and transformation [1] [3] [4]. A key characteristic is its selectivity, as it can distinguish between IGF-1R and the closely related Insulin Receptor (InsR) in cellular assays [1].

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

G IGF-1R Signaling Pathway and this compound Inhibition cluster_0 Inhibition by this compound IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (Cell Membrane) IGF1->IGF1R Binds to Inhibition Inhibition of IGF-1R Autophosphorylation IGF1R->Inhibition Targets AEW541 This compound (Inhibitor) AEW541->Inhibition Downstream Dephosphorylation of Downstream Signals AKT AKT Downstream->AKT Decreased MAPK MAPK (p42/44) Downstream->MAPK Decreased Effects Tumor Effects • Reduced Survival • Arrested Growth • Inhibited Metastasis AKT->Effects MAPK->Effects Inhibition->Downstream

Summary of In Vivo Antitumor Efficacy

The following table consolidates key experimental findings on the in vivo activity of this compound against various cancer types.

Cancer Model In Vivo Findings / Outcome Experimental Details

| Fibrosarcoma (driven by IGF-1R) | Significant reduction in tumor growth [1]. | Model: Subcutaneous xenografts. Dosing: Orally bioavailable compound. | | Ewing's Sarcoma | Proven in vivo antitumor activity [1]. Preclinical evidence supports its value, though clinical responses were limited [5]. | Model: Xenograft models. Context: Used to study mechanisms of acquired resistance [5]. | | Biliary Tract Cancer (BTC) | In vitro growth suppression in all tested human BTC cell lines; suggested potential for in vivo application [3]. | Model: In vitro study of 7 BTC cell lines. Mechanism: Induced G1/S cell cycle arrest and increased sub-G1 peak. Synergistic effect with Gemcitabine [3]. |

Key Considerations and Limitations

While the preclinical data is promising, several important limitations and resistance mechanisms have been identified:

  • Cardiac Toxicity: A 2022 study found that systemic administration of this compound in rats caused a continuously worsening depression of cardiac contractility and impaired glucose tolerance, highlighting potential serious side effects [2].
  • Acquired Resistance: Cancer cells can develop resistance through compensatory signaling via the Insulin Receptor (IR), specifically the IR-A isoform. When IGF-1R is blocked, tumor cells may up-regulate IR-A and its ligand IGF-II to maintain activation of the MAPK growth pathway [5].
  • Nuclear IGF-1R: In metastatic colorectal cancer, the translocation of IGF-1R into the cell nucleus has been associated with resistance to chemotherapy and targeted therapy. This nuclear localization may reduce the efficacy of therapeutic antibodies designed to target the receptor on the cell surface [4].

Experimental Workflow for In Vivo Validation

The standard methodology for validating the in vivo efficacy of this compound generally follows these key stages, as derived from the literature [1]:

G In Vivo Efficacy Experiment Workflow Start 1. Establish Tumor Model A 2. Administer Compound Start->A B 3. Monitor Tumor Growth A->B C 4. Analyze Signaling B->C D 5. Assess Toxicity C->D End Final Data Analysis D->End

References

NVP-AEW541 Response Based on PTEN/PI3K Pathway Status

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Experimental Treatment Key Findings on NVP-AEW541 Response Reference
High-Grade Glioma Cultures [1] Monotherapy (this compound) Significantly reduced growth inhibition in cultures with PIK3CA mutations or ligand-independent Akt phosphorylation. [1]
High-Grade Glioma Cultures [1] Combination with PI3K inhibitor (LY294002) or mTOR inhibitor (rapamycin) Restored this compound effects in cells with dysregulated PI3K/PTEN/Akt pathway not responding to mono-treatment. [1]
Human Prostate Cancer Cells [2] Combination with Ionizing Radiation Enhanced radiosensitivity in PTEN wild-type cells (DU145, 22Rv1) but not in PTEN-deficient cells (PC3). [2]
Human Prostate Cancer Cells [2] Transfection with Akt constructs Confirmed that PTEN status and consequent Akt activation are critical determinants of radiosensitization by this compound. [2]

Experimental Protocols for Key Findings

The core findings in the table are supported by the following experimental methodologies.

1. Drug-Induced Growth Inhibition in Glioma Cultures [1]

  • Cell Culture: A panel of eight high-grade glioma cultures was used.
  • Treatment: Cells were treated with 1 µM this compound for four days.
  • Growth Measurement: Cell growth was quantified using a crystal violet staining assay, where fixed cells are stained, dissolved in SDS, and absorbance is measured. Growth inhibition was calculated as the percent reduction in cell amount increase compared to untreated controls.
  • Pathway Status Analysis: Mutations in PIK3CA were identified through PCR and DNA sequencing. Ligand-independent Akt phosphorylation was assessed by analyzing Akt phosphorylation states via Western blotting.

2. Radiosensitization in Prostate Cancer Cells [2]

  • Cell Lines: Three human prostate cancer cell lines were used: PTEN-deficient PC3 and PTEN wild-type DU145 and 22Rv1.
  • IGF-1R Inhibition and Irradiation: Cells were treated with this compound and exposed to ionizing radiation.
  • Assessment of Radiosensitization: The effect was determined by measuring:
    • Clonogenic survival: The ability of a single cell to grow into a colony post-radiation.
    • Residual DNA double-strand breaks: A key indicator of ineffective DNA repair, measured by immunofluorescence for γH2AX foci.
    • Akt phosphorylation: Analyzed by Western blot to monitor pathway activity.
  • Genetic Confirmation: The role of PTEN/Akt status was confirmed by transfecting cells with constitutively active or kinase-dead Akt constructs.

Signaling Pathways and Experimental Workflow

The relationship between PTEN status and this compound efficacy can be understood through the IGF-1R signaling pathway. The following diagram illustrates the logical framework behind the experimental findings.

G cluster_0 PTEN Status IGF1R IGF-1 Receptor (IGF-1R) PI3K PI3K IGF1R->PI3K Activates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Outcome_Def Resistance to this compound PIP3->Outcome_Def PTEN PTEN PTEN->PIP3 Depletes CellSurvival Cell Survival & Growth Akt->CellSurvival Outcome_WT Sensitivity to this compound CellSurvival->Outcome_WT NVP_AEW541 This compound NVP_AEW541->IGF1R Inhibits PTEN_WT PTEN Wild-Type Invis1 PTEN_WT->Invis1 PTEN_Def PTEN Deficient/Mutant Invis2 PTEN_Def->Invis2 Invis1->PTEN Functional Invis2->PIP3 Allows accumulation

This research indicates that patient stratification based on PTEN and PI3K pathway status is critical for the successful clinical development of IGF-1R inhibitors like this compound [1] [2]. For resistant tumors with pathway dysregulation, combination therapy targeting both IGF-1R and downstream nodes like PI3K or mTOR presents a promising strategy [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.23721057 g/mol

Monoisotopic Mass

439.23721057 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97QB5037VR

Wikipedia

NVP-AEW541

Dates

Last modified: 08-15-2023
1: Ioannou N, Seddon AM, Dalgleish A, Mackintosh D, Modjtahedi H. Treatment with a combination of the ErbB (HER) family blocker afatinib and the IGF-IR inhibitor, NVP-AEW541 induces synergistic growth inhibition of human pancreatic cancer cells. BMC Cancer. 2013 Jan 31;13:41. doi: 10.1186/1471-2407-13-41. PubMed PMID: 23367880; PubMed Central PMCID: PMC3598209.
2: Bao XH, Takaoka M, Hao HF, Wang ZG, Fukazawa T, Yamatsuji T, Sakurama K, Sun DS, Nagasaka T, Fujiwara T, Naomoto Y. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity. Anticancer Res. 2012 Jul;32(7):2827-34. PubMed PMID: 22753744.
3: Isebaert SF, Swinnen JV, McBride WH, Haustermans KM. Insulin-like growth factor-type 1 receptor inhibitor NVP-AEW541 enhances radiosensitivity of PTEN wild-type but not PTEN-deficient human prostate cancer cells. Int J Radiat Oncol Biol Phys. 2011 Sep 1;81(1):239-47. doi: 10.1016/j.ijrobp.2011.03.030. PubMed PMID: 21816290.
4: Attias-Geva Z, Bentov I, Fishman A, Werner H, Bruchim I. Insulin-like growth factor-I receptor inhibition by specific tyrosine kinase inhibitor NVP-AEW541 in endometrioid and serous papillary endometrial cancer cell lines. Gynecol Oncol. 2011 May 1;121(2):383-9. doi: 10.1016/j.ygyno.2011.01.008. Epub 2011 Feb 3. PubMed PMID: 21295335.
5: Premkumar DR, Jane EP, Pollack IF. Co-administration of NVP-AEW541 and dasatinib induces mitochondrial-mediated apoptosis through Bax activation in malignant human glioma cell lines. Int J Oncol. 2010 Sep;37(3):633-43. PubMed PMID: 20664932.
6: Gariboldi MB, Ravizza R, Monti E. The IGFR1 inhibitor NVP-AEW541 disrupts a pro-survival and pro-angiogenic IGF-STAT3-HIF1 pathway in human glioblastoma cells. Biochem Pharmacol. 2010 Aug 15;80(4):455-62. doi: 10.1016/j.bcp.2010.05.011. Epub 2010 May 19. PubMed PMID: 20488164.
7: Hägerstrand D, Lindh MB, Peña C, Garcia-Echeverria C, Nistér M, Hofmann F, Ostman A. PI3K/PTEN/Akt pathway status affects the sensitivity of high-grade glioma cell cultures to the insulin-like growth factor-1 receptor inhibitor NVP-AEW541. Neuro Oncol. 2010 Sep;12(9):967-75. doi: 10.1093/neuonc/noq029. Epub 2010 Apr 8. PubMed PMID: 20378689; PubMed Central PMCID: PMC2940698.
8: Wolf S, Lorenz J, Mössner J, Wiedmann M. Treatment of biliary tract cancer with NVP-AEW541: mechanisms of action and resistance. World J Gastroenterol. 2010 Jan 14;16(2):156-66. PubMed PMID: 20066734; PubMed Central PMCID: PMC2806553.
9: Mukohara T, Shimada H, Ogasawara N, Wanikawa R, Shimomura M, Nakatsura T, Ishii G, Park JO, Jänne PA, Saijo N, Minami H. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression. Cancer Lett. 2009 Sep 8;282(1):14-24. doi: 10.1016/j.canlet.2009.02.056. Epub 2009 Apr 3. PubMed PMID: 19345478.
10: Baumann P, Hagemeier H, Mandl-Weber S, Franke D, Schmidmaier R. Myeloma cell growth inhibition is augmented by synchronous inhibition of the insulin-like growth factor-1 receptor by NVP-AEW541 and inhibition of mammalian target of rapamycin by Rad001. Anticancer Drugs. 2009 Apr;20(4):259-66. doi: 10.1097/CAD.0b013e328328d18b. PubMed PMID: 19240643.

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